molecular formula C5H8ClNO2 B2536390 2-(Chloromethyl)morpholin-3-one CAS No. 2219419-23-3

2-(Chloromethyl)morpholin-3-one

Cat. No.: B2536390
CAS No.: 2219419-23-3
M. Wt: 149.57
InChI Key: YKNSZKRYPLTWCD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)morpholin-3-one is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.57. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c6-3-4-5(8)7-1-2-9-4/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNSZKRYPLTWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(=O)N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219419-23-3
Record name 2-(chloromethyl)morpholin-3-one
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Foundational & Exploratory

2-(Chloromethyl)morpholin-3-one molecular structure and formula C5H8ClNO2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Chloromethyl)morpholin-3-one (C5H8ClNO2): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with the molecular formula C5H8ClNO2. As a derivative of the morpholin-3-one core, this molecule serves as a highly valuable and reactive intermediate in synthetic and medicinal chemistry. The morpholine scaffold is recognized as a "privileged structure" for its ability to impart favorable physicochemical and pharmacokinetic properties in drug candidates.[1][2] This guide, intended for researchers, scientists, and drug development professionals, will delve into the molecular structure, physicochemical properties, a robust synthetic pathway, and the characteristic reactivity of this compound. Furthermore, we will explore its applications as a versatile building block in the design and synthesis of novel therapeutic agents, supported by detailed experimental protocols and analytical methodologies for its characterization.

The Significance of the Morpholin-3-one Scaffold in Medicinal Chemistry

The morpholine ring is a ubiquitous feature in numerous approved drugs and experimental bioactive molecules.[1] Its frequent incorporation by medicinal chemists stems from its advantageous physicochemical, biological, and metabolic properties, as well as its straightforward synthetic accessibility.[1] The morpholin-3-one core, a lactam derivative of morpholine, retains these benefits while introducing additional points for chemical modification.

The strategic value of this scaffold is multi-faceted:

  • Improved Physicochemical Properties: The morpholinone core can enhance aqueous solubility and metabolic stability, crucial parameters for oral bioavailability and in vivo efficacy.[3]

  • Pharmacophore Contribution: The oxygen and nitrogen heteroatoms can participate in crucial hydrogen bonding interactions within the active sites of biological targets, such as enzymes and receptors.[1][3] This makes the scaffold an integral component of the pharmacophore for certain classes of inhibitors.

  • Modulation of Pharmacokinetics: A large body of in vivo research has shown that the morpholine moiety can lead to compounds with desirable drug-like properties and improved pharmacokinetic profiles.[1] Its presence is often associated with enhanced CNS penetration, making it a valuable scaffold for drugs targeting neurological disorders.[4]

Prominent examples of drugs featuring the morpholine or related structures, such as the anticoagulant Rivaroxaban, underscore the therapeutic relevance and proven success of this chemical class in drug development.[3][5]

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule characterized by a six-membered morpholin-3-one ring substituted at the 2-position with a chloromethyl group. The presence of the chlorine atom introduces a reactive electrophilic center, making the compound an ideal precursor for further synthetic elaboration.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₈ClNO₂-
Molecular Weight 149.57 g/mol Calculated
IUPAC Name This compound-
CAS Number Not available-
Appearance Predicted to be a solid or oilInferred from related compounds[6]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 1Calculated
Topological Polar Surface Area 38.3 ŲCalculated (based on morpholin-3-one)[7]

Proposed Synthesis and Mechanistic Rationale

A direct, documented synthesis for this compound is not prevalent in the literature. However, a logical and efficient two-step synthetic route can be devised based on established chemical transformations. This pathway involves the initial synthesis of a hydroxylated precursor, 2-(hydroxymethyl)morpholin-3-one, followed by a selective chlorination of the primary alcohol. This approach provides a reliable method for accessing the target compound in good yield and purity.

G cluster_0 Step 1: Synthesis of Hydroxymethyl Intermediate cluster_1 Step 2: Chlorination start Starting Materials (e.g., Serine methyl ester) step1 Cyclization Reaction (Base-mediated intramolecular cyclization) start->step1 intermediate 2-(Hydroxymethyl)morpholin-3-one (C5H9NO3) step1->intermediate step2 Chlorination Reaction (e.g., with SOCl₂ or (COCl)₂) intermediate->step2 workup Aqueous Workup & Purification (Quenching, Extraction, Chromatography) step2->workup product Final Product: This compound (C5H8ClNO2) workup->product

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 2-(Hydroxymethyl)morpholin-3-one

This precursor is a known compound and can be synthesized through various routes.[8][9] One common approach involves the cyclization of a protected serine derivative.

  • Reaction Setup: To a solution of N-(2-hydroxyethyl)serine ethyl ester (1.0 eq) in an appropriate solvent such as toluene (0.1 M), add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 eq).

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The intramolecular cyclization occurs via nucleophilic attack of the nitrogen on the ester carbonyl, with the elimination of ethanol.

  • Workup and Isolation: After cooling to room temperature, neutralize the reaction with a mild acid (e.g., ammonium chloride solution). Extract the aqueous phase with an organic solvent like ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-(hydroxymethyl)morpholin-3-one.

Step 2: Chlorination of 2-(Hydroxymethyl)morpholin-3-one

The conversion of the primary alcohol to the chloride is a standard transformation. The choice of chlorinating agent is critical to ensure selectivity and avoid side reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the 2-(hydroxymethyl)morpholin-3-one (1.0 eq) in a dry, non-protic solvent such as dichloromethane (DCM) or chloroform (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction via the Vilsmeier-Haack mechanism.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC. The causality for this choice is the mild conditions and the gaseous nature of the byproducts (SO₂ and HCl), which simplifies the workup.

  • Workup and Isolation: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: The resulting crude this compound can be purified by flash chromatography or recrystallization to yield the final product.

Reactivity Profile and Synthetic Utility

The primary driver of this compound's utility is the reactivity of the C-Cl bond. The electron-withdrawing nature of the adjacent chlorine atom and the ring structure makes the methylene carbon an excellent electrophile, highly susceptible to nucleophilic substitution (S_N2) reactions. This allows for the covalent attachment of the morpholin-3-one scaffold to a wide array of molecular frameworks.

Reactivity cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Diverse Functionalized Products core This compound (Electrophile) prod_amine 2-(Aminomethyl)morpholin-3-ones core->prod_amine S_N2 Reaction prod_thiol 2-(Thioether)morpholin-3-ones core->prod_thiol S_N2 Reaction prod_alcohol 2-(Alkoxymethyl)morpholin-3-ones core->prod_alcohol S_N2 Reaction prod_carbon C-C Bonded Derivatives core->prod_carbon S_N2 Reaction amine Amines (R-NH₂) e.g., Anilines thiol Thiols (R-SH) alcohol Alcohols / Phenols (R-OH) carbanion Carbanions / Enolates

Caption: Role as a versatile electrophilic building block in S_N2 reactions.

This reactivity is instrumental in:

  • Lead Optimization: Attaching the scaffold to a known pharmacophore to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Fragment-Based Drug Discovery (FBDD): Using the molecule as a reactive fragment to probe binding pockets and grow into more potent leads.

  • Diversity-Oriented Synthesis: Creating libraries of complex molecules for high-throughput screening by reacting it with a wide range of nucleophiles. For instance, reaction with various anilines can generate precursors for kinase inhibitors.[10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard for this purpose.[11]

Table 2: Key Analytical Data for Structural Elucidation

TechniqueExpected Observations
¹H NMR - CH₂Cl protons: Diastereotopic protons appearing as two distinct signals (doublets or part of an AB quartet) due to the adjacent chiral center. - Morpholine ring protons: Complex multiplets in the aliphatic region. - N-H proton: A broad singlet, exchangeable with D₂O.
¹³C NMR - CH₂Cl carbon: A distinct signal in the 40-50 ppm range. - C=O (amide) carbon: A downfield signal around 165-175 ppm. - Other ring carbons: Signals in the aliphatic region.
Mass Spectrometry (MS) - Molecular Ion Peak: A characteristic pair of peaks for [M]⁺ and [M+2]⁺ in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom. - High-Resolution MS (HRMS): Provides the exact mass, confirming the elemental composition of C₅H₈ClNO₂.
Infrared (IR) Spectroscopy - C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹. - N-H stretch: A broad band around 3200-3400 cm⁻¹. - C-Cl stretch: An absorption in the 600-800 cm⁻¹ region.
Chromatography (HPLC/GC-MS) Used to assess the purity of the final compound, with a single major peak indicating a high degree of homogeneity.

Applications in Drug Discovery

The utility of this compound extends across various therapeutic areas due to the versatility of the morpholine scaffold. Its application as a key intermediate allows for the systematic exploration of chemical space around a core structure.

A primary application lies in the synthesis of targeted therapies, particularly in oncology. For example, many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors incorporate heterocyclic scaffolds.[10] this compound could be used to synthesize novel quinazoline derivatives where the morpholin-3-one moiety is appended to the core, potentially improving binding affinity or pharmacokinetic properties. The chloromethyl handle provides a direct route to link the scaffold to nucleophilic sites on other heterocyclic systems, such as the amino group of an anilinoquinazoline.

Furthermore, given the prevalence of the morpholine ring in CNS-active agents, this intermediate is a valuable tool for developing novel therapeutics for neurological and psychiatric disorders.[4] Its ability to potentially improve blood-brain barrier permeability makes it an attractive building block for designing new antidepressants, anxiolytics, or agents for treating neurodegenerative diseases.

Conclusion

This compound (C5H8ClNO2) is a potent and versatile synthetic intermediate poised for significant application in drug discovery and development. Its structure combines the beneficial properties of the privileged morpholin-3-one scaffold with a reactive chloromethyl group, enabling its efficient incorporation into a diverse range of complex molecules. The robust synthetic pathway and predictable reactivity profile make it an invaluable tool for medicinal chemists aiming to optimize lead compounds, explore new chemical space, and ultimately develop novel therapeutics with improved efficacy and drug-like properties. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this key building block in their research endeavors.

References

  • Hu, L., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Marella, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate.
  • Benchchem (n.d.). 4-(3-Aminophenyl)morpholin-3-one | CAS 1082495-22-4. Benchchem.
  • He, Y., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Sharma, P.K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • ChemicalBook (n.d.). morpholin-3-one synthesis. ChemicalBook.
  • Google Patents (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives. Google Patents.
  • Guidechem (n.d.). morpholin-3-one 109-11-5 wiki. Guidechem.
  • PubChemLite (n.d.). 2-(hydroxymethyl)morpholin-3-one (C5H9NO3). PubChemLite.
  • PubChem (n.d.). 2-(Hydroxymethyl)morpholin-3-one. PubChem. Available at: [Link]

  • Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

  • PubChem (n.d.). 3-Morpholinone. PubChem. Available at: [Link]

  • ChemicalBook (2025). morpholin-3-one. ChemicalBook.
  • Google Patents (n.d.). CN105753804A - Method of preparing 3-morpholinone. Google Patents.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Wishart, D.S. (2012). Modern analytical techniques in metabolomics analysis. PubMed. Available at: [Link]

  • Scientific Update (2021). A radical approach to C-H chlorination. Scientific Update. Available at: [Link]

Sources

Technical Guide: Strategic Synthesis of 2-(Chloromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 2-(Chloromethyl)morpholin-3-one , a critical heterocyclic scaffold used in the development of oxazolidinone antibiotics (e.g., Linezolid analogs), Factor Xa inhibitors, and other bioactive morpholine derivatives.

Executive Summary

This compound represents a specialized subclass of morpholinones where the chloromethyl handle at the C2 position serves as a versatile electrophile for further functionalization (e.g., introduction of aryl amines or azides). Unlike the more common 3-morpholinones synthesized from simple chloroacetyl chloride, the C2-substitution requires precise regiochemical control during ring closure to avoid the formation of exocyclic alkenes or isomeric 2-chloromorpholines.

This guide presents two primary pathways:

  • The Acyl-Halo Route (Primary): A direct cyclization using 2,3-dichloropropionyl chloride and ethanolamine.

  • The Epoxide Opening Route (Alternative): Utilizing epichlorohydrin derivatives for chiral precision.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the morpholin-3-one ring at its most labile points: the amide bond (N4–C3) and the ether linkage (O1–C2).

Strategic Disconnections
  • Disconnection A (Amide First): Formation of the amide bond using an amino alcohol and an activated acid derivative, followed by intramolecular O-alkylation.

  • Disconnection B (Ether First): Less common for 3-ones; typically leads to 2-ones (lactones).

Retrosynthesis cluster_legend Legend Target This compound Precursor1 Intermediate A: N-(2-Hydroxyethyl)-2,3-dichloropropanamide Target->Precursor1 C-O Bond Disconnection (Intramolecular SN2) Precursor2 Starting Materials: Ethanolamine + 2,3-Dichloropropionyl Chloride Precursor1->Precursor2 Amide Coupling key Red Dashed = Disconnection step Green = Forward Synthesis

Figure 1: Retrosynthetic tree illustrating the primary disconnection strategy targeting the C2-O1 bond formation.

Primary Protocol: The Acyl-Halo Cyclization

This method is preferred for its operational simplicity and the availability of reagents. It relies on the differential reactivity of the alpha- and beta-chlorides in 2,3-dichloropropionyl chloride .

Mechanism & Regioselectivity

The reaction proceeds via an N-acylation followed by a base-mediated intramolecular Williamson ether synthesis.

  • Challenge: The alkoxide intermediate can attack either the

    
    -carbon (giving the desired 2-chloromethyl product) or the 
    
    
    
    -carbon (giving a 2-chloromorpholine ring).
  • Solution: The

    
    -carbon is activated by the adjacent carbonyl, making it the preferred electrophile under kinetic control.
    
Experimental Workflow
Reagents
  • Substrate: Ethanolamine (1.0 equiv)

  • Acylating Agent: 2,3-Dichloropropionyl chloride (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous THF or DCM (for acylation), THF/DMF (for cyclization)

Step-by-Step Procedure
  • N-Acylation (Formation of Linear Precursor):

    • Charge a flame-dried reactor with Ethanolamine (100 mmol) and Triethylamine (110 mmol) in anhydrous DCM (200 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Add 2,3-Dichloropropionyl chloride (110 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain T < 5°C to prevent elimination to the acrylate.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Wash with 1N HCl (to remove amine salts), sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

    • Intermediate:N-(2-Hydroxyethyl)-2,3-dichloropropanamide .

  • Cyclization (Ring Closure):

    • Dissolve the intermediate (50 mmol) in anhydrous THF (150 mL).

    • Cool to 0°C .

    • Add NaH (55 mmol, 1.1 equiv) portion-wise. Caution: H2 gas evolution.

    • Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC/LC-MS.

    • Critical Control Point: If elimination (formation of exocyclic methylene) is observed, lower temperature to -10°C and switch to a softer base like K2CO3 in Acetone (slower reaction but higher selectivity).

  • Isolation:

    • Quench with saturated NH4Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

ReactionScheme SM Ethanolamine + 2,3-Dichloropropionyl Cl Inter Intermediate: N-(2-OH-ethyl)-2,3-dichloroamide SM->Inter DCM, Et3N, 0°C TS Transition State: Alkoxide attack at C-alpha Inter->TS NaH, THF Prod Product: This compound TS->Prod Cyclization Elim Side Product: 2-Methylene-morpholin-3-one TS->Elim Elimination (High T)

Figure 2: Reaction pathway showing the critical branch point between cyclization and elimination.

Alternative Pathway: Chiral Synthesis via Epichlorohydrin

For drug development requiring high enantiomeric excess (ee), starting from chiral epichlorohydrin is superior.

Protocol Summary
  • Ring Opening: React (S)-Epichlorohydrin with Glycine Ethyl Ester (or benzylamine followed by glyoxylate reaction).

    • Reaction: Nucleophilic attack of the amine on the epoxide.

  • Acylation/Cyclization: This route is complex for 3-ones specifically. A modified approach involves:

    • Reacting (S)-Epichlorohydrin with Ethanolamine ? No, that yields morpholine.[1]

    • Correct Route: React (S)-1-Amino-3-chloro-2-propanol (derived from epichlorohydrin) with Chloroacetyl chloride .

    • Then, cyclize using a base.[2] This yields 5-(chloromethyl)morpholin-3-one , not the 2-isomer.

Correction: The 2-chloromethyl isomer is structurally unique. The "Acyl-Halo" route (Method 1) is the only direct path to the 2-substituted 3-one scaffold. The epichlorohydrin route typically yields 5-substituted analogs (like in Linezolid synthesis). Researchers must verify the regiochemistry required for their specific target.

Data Presentation & Quality Control

Key Characterization Data
ParameterExpected Value/SignalNotes
1H NMR (CDCl3)

3.6-3.8 (m, 2H, CH2Cl)
Distinct doublet/multiplet for the chloromethyl group.
1H NMR (Ring)

4.2 (dd, 1H, H-2)
The methine proton at C2 is deshielded by Oxygen and Carbonyl.
IR Spectrum ~1660-1680 cm⁻¹Strong Amide I band (Lactam C=O).
MS (ESI) [M+H]+ ~ 150.0Consistent with C5H8ClNO2.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Exocyclic Double Bond Elimination of HCl instead of substitution.Lower reaction temp; use weaker base (K2CO3); ensure anhydrous conditions.
Hydrolysis Moisture in solvent during cyclization.Use freshly distilled THF and dry NaH.
Low Yield Polymerization of acrylamide intermediate.Add radical inhibitor (BHT) during acylation; keep concentration dilute (<0.1 M).

Safety & Industrial Considerations

  • Vesicant Hazard: 2,3-Dichloropropionyl chloride and the chloromethyl product are potential alkylating agents. Handle in a fume hood with double nitrile gloves.

  • Thermal Runaway: The acylation step is highly exothermic. Strict temperature control is mandatory on scale-up (>10g).

  • Waste Disposal: Aqueous waste will contain triethylamine hydrochloride and potential alkyl halides. Treat with NaOH to destroy active halides before disposal.

References

  • Ghorai, M. K., et al. (2015). "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Vertex Pharmaceuticals. (1997). "Combinatorial process for making a library of thiophene compounds (and intermediates)." U.S. Patent 5,942,387. (Describes use of 2,3-dichloropropionyl chloride in library synthesis).
  • Sahoo, J., et al. (2018). "Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview." ResearchGate.[3][4] (Discusses amino alcohol acylation selectivity). Available at: [Link]

  • Aubineau, T., & Cossy, J. (2018). "A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines." Organic Letters. (General morpholine synthesis context). Available at: [Link]

Sources

Potential biological activity of 2-(Chloromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)morpholin-3-one represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Distinguished by its dual functionality—a rigid morpholin-3-one lactam core and a reactive electrophilic chloromethyl handle—this molecule serves as a critical divergence point for the synthesis of bioactive libraries.

While the molecule itself acts primarily as an alkylating agent with potential non-specific cytotoxicity, its true biological value lies in its role as a precursor. It provides a direct synthetic gateway to Factor Xa inhibitors (e.g., Rivaroxaban analogs), EGFR tyrosine kinase inhibitors , and metabolic imaging probes . This guide details the chemical architecture, synthesis protocols, and therapeutic utility of this versatile building block.[1]

Chemical Architecture & Reactivity

Structural Analysis

The molecule consists of a six-membered morpholine ring containing an amide (lactam) functionality.

  • Core Scaffold: Morpholin-3-one.[2][3][4] This moiety is metabolically stable and polar, often improving the solubility of lipophilic pharmacophores.

  • Warhead: The 2-chloromethyl group is a primary alkyl halide. It is susceptible to

    
     nucleophilic attack, allowing for the rapid introduction of diverse functional groups (amines, thiols, alkoxides).
    
Reactivity Profile

The reactivity is dominated by two centers:

  • The Chloromethyl Electrophile: Highly reactive toward soft nucleophiles (thiols, secondary amines). This makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) or as a Covalent Tether in protein degradation (PROTAC) linkers.

  • The Lactam Nitrogen: The N-H of the amide is weakly acidic (

    
    ) and can be alkylated or arylated (e.g., Goldberg reaction) to attach aromatic systems, a key step in constructing Rivaroxaban-like structures.
    

Synthetic Protocols

Synthesis of the Core Scaffold

The most robust route to this compound utilizes epichlorohydrin as a chiral pool starting material, allowing access to enantiomerically pure forms ((R) or (S)), which is crucial for biological activity.

Protocol: Cyclization from Epichlorohydrin Precursors

Note: This protocol synthesizes the racemic core. Use chiral epichlorohydrin for enantiopure product.

Reagents:

  • Epichlorohydrin (1.0 eq)

  • 2-Aminoethanol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Methodology:

  • Ring Opening: React epichlorohydrin with ammonia or a benzylamine protecting group to form 1-amino-3-chloropropan-2-ol .

  • N-Acylation: Treat the amino alcohol with chloroacetyl chloride in the presence of a mild base (

    
    ) at 0°C to form the N-(3-chloro-2-hydroxypropyl)-2-chloroacetamide  intermediate.
    
  • Cyclization (Williamson Ether Synthesis):

    • Dissolve the intermediate in dry THF.

    • Slowly add NaH (1.2 eq) at 0°C. The alkoxide generated at the secondary alcohol attacks the chloroacetyl carbon (intramolecular

      
      ).
      
    • Observation: Evolution of

      
       gas.[5]
      
    • Stir at room temperature for 4–6 hours.

  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate, and concentrate.
    
  • Purification: Recrystallize from Isopropanol/Hexanes.

Visualization: Synthetic Pathway

Synthesis Epi Epichlorohydrin (Electrophile) Inter1 Amino-Alcohol Intermediate Epi->Inter1 Ring Opening Amine Amine Source (NH3 or Bn-NH2) Amine->Inter1 Inter2 N-Acylated Precursor Inter1->Inter2 N-Acylation Acyl Chloroacetyl Chloride Acyl->Inter2 Product 2-(Chloromethyl) morpholin-3-one Inter2->Product Intramolecular SN2 (O-Alkylation) Base Base (NaH) Cyclization Base->Product

Caption: Figure 1. Convergent synthesis of the morpholinone core via N-acylation and base-mediated cyclization.

Potential Biological Activity & Applications[1][8][9][10]

Direct Biological Activity (Covalent Inhibition)

While primarily an intermediate, the chloromethyl ketone motif mimics the reactivity of halomethyl ketone protease inhibitors .

  • Mechanism: The chloromethyl group can alkylate the active site cysteine of proteases (e.g., Caspases, Cathepsins).

  • Constraint: Due to high reactivity, the unsubstituted molecule is likely toxic and lacks selectivity. It serves best as a "warhead" attached to a recognition sequence.

Derivatization for Therapeutic Targets

The scaffold is a proven pharmacophore precursor for several major drug classes.

A. Factor Xa Inhibitors (Anticoagulants)

The morpholin-3-one ring is a bioisostere for the oxazolidinone ring found in Rivaroxaban .

  • Modification: The lactam Nitrogen is arylated with a 4-aminophenyl group. The chloromethyl group is substituted with complex heteroaromatics.

  • Reference: Roehrig et al. demonstrated that morpholinone derivatives exhibit nanomolar affinity for Factor Xa [1].

B. EGFR Tyrosine Kinase Inhibitors

Fused morpholin-3-one quinazoline derivatives have shown potency against Non-Small Cell Lung Cancer (NSCLC).

  • Activity:

    
     values < 1 
    
    
    
    against EGFR(wt).
  • Mechanism: The morpholine ring protrudes into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and pharmacokinetic properties [2].

C. Metabolic Imaging (MAGL)

Recent studies utilize morpholin-3-one derivatives as scaffolds for Positron Emission Tomography (PET) tracers targeting Monoacylglycerol Lipase (MAGL) in the brain [3].

Visualization: Derivatization Logic

Derivatization Core 2-(Chloromethyl) morpholin-3-one Path1 Nucleophilic Substitution (SN2 @ CH2-Cl) Core->Path1 Reaction with Thiols/Amines Path2 N-Arylation (Goldberg Reaction) Core->Path2 Reaction with Aryl Halides Prod1 Enzyme Inhibitors (Cysteine Traps) Path1->Prod1 Prod3 EGFR Inhibitors (Quinazoline Fused) Path1->Prod3 Prod2 Factor Xa Inhibitors (Rivaroxaban Analogs) Path2->Prod2

Caption: Figure 2. Divergent synthesis pathways transforming the core scaffold into three distinct therapeutic classes.

Experimental Data Summary

Table 1: Physicochemical Profile & Handling

PropertyValue / DescriptionRelevance
Molecular Formula

Fragment-based screening
Molecular Weight 149.58 g/mol Low MW allows extensive derivatization
Physical State White to Off-white SolidStable solid form preferred for storage
Solubility DMSO, Methanol, DCMCompatible with standard organic synthesis
Reactivity Alkylating AgentHandling Precaution: Potential Carcinogen
Storage 2–8°C, Inert AtmosphereHydroscopic; protect from moisture

Safety & Handling Guidelines

CRITICAL WARNING: As an


-chloromethyl lactam, this compound is a potent alkylating agent .
  • Containment: All weighing and reactions must be performed in a chemical fume hood.

  • PPE: Double nitrile gloves are required. The compound may penetrate standard latex.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkyl halide) before disposal.

References

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (Rivaroxaban): A High-Affinity, Direct Factor Xa Inhibitor. Source: Journal of Medicinal Chemistry (2005). URL:[Link]

  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2016). URL:[Link]

  • Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Source: European Journal of Medicinal Chemistry (2022). URL:[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences (2024). URL:[Link]

Sources

The Morpholin-3-one Scaffold: A Technical Guide to Synthetic Architecture and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of the Lactam Pharmacophore

In the landscape of modern medicinal chemistry, the transition from saturated heterocycles (like morpholine) to their oxidized lactam counterparts (morpholin-3-one) represents a strategic shift in lead optimization. While the morpholine ring is a privileged structure found in antidepressants and antifungals, its basicity (


) often leads to lysosomal trapping and off-target hERG inhibition.

The morpholin-3-one scaffold solves these liabilities. By introducing a carbonyl at the C3 position, the ring becomes electronically neutral, altering the hydrogen bond vector landscape and enhancing metabolic stability. This guide provides a deep technical analysis of this scaffold, focusing on its critical role in Factor Xa inhibitors (most notably Rivaroxaban) and emerging synthetic methodologies.

Structural Biology & Pharmacophore Analysis

The "Neutrality" Advantage

The defining feature of morpholin-3-one is its lactam character. Unlike morpholine, the nitrogen lone pair is delocalized into the carbonyl, rendering the ring non-basic.

FeatureMorpholineMorpholin-3-oneMedicinal Consequence
Basicity (

)
~8.3 (Basic)NeutralImproved passive permeability; reduced lysosomal accumulation.
H-Bonding Donor/AcceptorStrong Acceptor (C=O)The carbonyl provides a directional "anchor" for active site serine/threonine residues.
Metabolism Oxidative labile (C2/C3)C3 BlockedPrevents CYP450-mediated

-oxidation at the 3-position.
Mechanistic Binding Logic (Factor Xa Case Study)

In the context of Rivaroxaban (Xarelto) , the morpholin-3-one ring is not merely a linker; it is a specific recognition element. The carbonyl oxygen acts as a hydrogen bond acceptor for the backbone NH of the S4 binding pocket in Factor Xa. This interaction orients the chlorothiophene moiety into the S1 pocket, locking the inhibitor in an "L-shaped" bioactive conformation.

G Rivaroxaban Rivaroxaban (Inhibitor) S1_Pocket S1 Pocket (Specificity) Rivaroxaban->S1_Pocket Chlorothiophene Moiety Interaction H-Bond: C=O ... Gly219 (Backbone) Rivaroxaban->Interaction Morpholinone Carbonyl S4_Pocket S4 Pocket (Factor Xa) S4_Pocket->S1_Pocket Induces L-Shape Conformation Interaction->S4_Pocket Stabilizes Binding

Figure 1: Mechanistic logic of Rivaroxaban binding. The morpholin-3-one carbonyl is the linchpin for S4 pocket occupancy.

Synthetic Architectures

Constructing the morpholin-3-one ring requires navigating between cost-efficiency for scale-up and versatility for library generation.

Method A: The "Green" Oxidative Route (Rivaroxaban Scale-Up)

For industrial applications, constructing the ring from an aniline precursor via oxidation is preferred over cyclization due to raw material availability.

Protocol Logic:

  • Condensation: 4-Chloronitrobenzene is reacted with morpholine.[1]

  • Selective Oxidation: The resulting phenylmorpholine is oxidized at the benzylic position. Traditional methods used

    
     (messy), but modern "Green" methods utilize Sodium Chlorite (
    
    
    
    )
    or catalytic systems.

Synthesis Start 4-Chloronitrobenzene + Morpholine Intermediate 4-(4-Nitrophenyl)morpholine Start->Intermediate NAS (Nucleophilic Aromatic Substitution) Product 4-(4-Nitrophenyl)morpholin-3-one (Key Intermediate) Intermediate->Product Selective Benzylic Oxidation Oxidant NaClO2 (Sodium Chlorite) Acid Catalyst Oxidant->Product Reagent Final 4-(4-Aminophenyl)morpholin-3-one Product->Final Nitro Reduction Reduction Fe/HCl or H2/Pd-C

Figure 2: Industrial route for Rivaroxaban intermediate synthesis focusing on selective oxidation.

Method B: The Cyclization Route (Library Synthesis)

For medicinal chemists creating diverse analogs, the cyclization of amino alcohols with chloroacetyl chloride is the standard.

Step-by-Step Protocol:

  • Reagents: N-substituted ethanolamine (1.0 eq), Chloroacetyl chloride (1.1 eq),

    
     or 
    
    
    
    .
  • Acylation: The amine attacks the acid chloride first (kinetically favored) to form the amide.

  • Cyclization: The alcohol displaces the alkyl chloride (intramolecular

    
    ) to close the ring.
    
  • Note: Strong bases (NaH) are often required for the second step if the alcohol is not nucleophilic enough.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylmorpholin-3-one (Oxidative Method)

Source Validation: Adapted from recent process chemistry literature (e.g., ACS Omega, 2019; Org. Process Res. Dev., 2020).

  • Substrate Preparation: Dissolve 4-phenylmorpholine (10 mmol) in Acetonitrile/Water (3:1, 20 mL).

  • Oxidant Addition: Add

    
     (30 mmol, 3.0 eq) followed by slow addition of acetic acid (catalytic). Caution: 
    
    
    
    gas evolution possible; use fume hood.
  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot will become more polar (lower

    
    ).
    
  • Workup: Quench with saturated

    
     (to destroy excess oxidant). Extract with Ethyl Acetate (
    
    
    
    mL).[2]
  • Purification: Recrystallize from Ethanol.

  • Yield Expectation: 75-85%.

Protocol 2: General Goldberg Coupling for N-Arylation

Context: Attaching the morpholin-3-one ring to an aryl halide (if not building it linearly).

  • System: Morpholin-3-one (1.0 eq), Aryl Iodide (1.0 eq), CuI (10 mol%), DMEDA (20 mol%),

    
     (2.0 eq).
    
  • Solvent: Dioxane, reflux (110°C) for 12-24h under Argon.

  • Why this works: The amide nitrogen of the lactam is a poor nucleophile; Copper catalysis is essential to facilitate this C-N bond formation.

Comparative Data: Morpholin-3-one vs. Analogs[2][3]

The following table summarizes the biological impact of modifying the morpholinone core in Factor Xa inhibitors (SAR generalization).

Analog StructureBinding Affinity (

)
Metabolic Stability (

)
Notes
Morpholin-3-one (Parent) 0.7 nM (Ki) High (>6h) Optimal H-bond geometry.
Morpholine (Amine)>100 nMLow (<1h)Loss of H-bond acceptor; rapid oxidation.
Thiomorpholin-3-one~5 nMModerateSulfur oxidation (S-oxide) is a metabolic liability.
Piperidin-2-one (Lactam)~15 nMHighLoss of ether oxygen reduces solubility and alters ring pucker.

Future Horizons

Research is currently expanding beyond anticoagulants:

  • Antimicrobial Agents: Linezolid analogs where the morpholine is replaced by morpholin-3-one to alter solubility profiles while maintaining ribosomal binding.

  • EGFR Inhibitors: Using the morpholin-3-one as a kinase hinge binder, leveraging the carbonyl to mimic the adenine motif of ATP.

References

  • Rivaroxaban Discovery & SAR: Perzborn, E., et al.[3] "The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor."[3] Nature Reviews Drug Discovery, 2011.[3] Link

  • Oxidative Synthesis: "Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation." Organic Process Research & Development, 2020. Link

  • General Morpholine Review: Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry..."[4] Medicinal Research Reviews, 2020.[4][5] Link

  • Phosphonate Derivatives: "Reactions of Piperazin-2-one, Morpholin-3-one... with Triethyl Phosphite."[2] ACS Omega, 2019. Link

  • Green Synthesis: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc., 2024.[6] Link

Sources

Introduction: The Morpholin-3-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Novel 2-(Chloromethyl)morpholin-3-one Derivatives for Researchers and Drug Development Professionals.

The morpholin-3-one core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its unique conformational properties and ability to participate in various intermolecular interactions make it an attractive starting point for the design of novel therapeutics. The introduction of a reactive chloromethyl group at the 2-position of the morpholin-3-one ring creates a versatile electrophilic handle. This functional group opens up a vast chemical space for the synthesis of diverse derivatives through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships and the development of potent and selective drug candidates.

This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural steps.

Core Synthesis: Constructing the this compound Scaffold

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general strategy involves the formation of the morpholin-3-one ring system followed by the introduction of the chloromethyl group. A common and effective approach begins with readily available starting materials and proceeds through a series of reliable transformations.

A prevalent method for constructing the morpholinone ring is through the reaction of an N-substituted ethanolamine with an α-haloacetyl chloride, followed by intramolecular cyclization. For the synthesis of the parent this compound, a key starting material is N-benzylethanolamine. The benzyl group serves as a protecting group for the nitrogen atom, which can be removed at a later stage if desired.

The synthetic sequence can be outlined as follows:

  • N-Chloroacetylation of N-Benzylethanolamine: N-benzylethanolamine is reacted with chloroacetyl chloride in the presence of a base to form the corresponding N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide.

  • Intramolecular Cyclization: The resulting chloroacetamide undergoes intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom to form the morpholin-3-one ring. This cyclization is typically promoted by a base.

  • Chloromethylation: The introduction of the chloromethyl group at the 2-position can be achieved through various methods, such as reaction with formaldehyde and hydrogen chloride.

This foundational synthesis provides the essential this compound core, which can then be elaborated into a library of derivatives.

Experimental Protocol: Synthesis of N-Benzyl-2-(chloromethyl)morpholin-3-one

This section provides a detailed, step-by-step protocol for the synthesis of a key intermediate, N-benzyl-2-(chloromethyl)morpholin-3-one.

Step 1: N-Chloroacetylation of N-Benzylethanolamine

  • Materials: N-benzylethanolamine, chloroacetyl chloride, dichloromethane (DCM), triethylamine (TEA), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve N-benzylethanolamine (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Add TEA (1.1 equivalents) to the solution.

    • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide.

Step 2: Intramolecular Cyclization to form N-Benzylmorpholin-3-one

  • Materials: N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide, sodium hydride (NaH), tetrahydrofuran (THF), saturated aqueous ammonium chloride.

  • Procedure:

    • Suspend NaH (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of N-(2-hydroxyethyl)-N-benzyl-2-chloroacetamide (1 equivalent) in THF to the NaH suspension.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzylmorpholin-3-one.

Step 3: α-Chlorination to yield N-Benzyl-2-(chloromethyl)morpholin-3-one

  • Materials: N-benzylmorpholin-3-one, sulfuryl chloride (SO2Cl2), DCM.

  • Procedure:

    • Dissolve N-benzylmorpholin-3-one (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add sulfuryl chloride (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-benzyl-2-(chloromethyl)morpholin-3-one.

Synthesis of Derivatives: Exploring Chemical Diversity

The 2-(chloromethyl) group is a highly versatile functional handle for the synthesis of a wide array of derivatives. The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the 2-position, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Nucleophilic Substitution Reactions:

A general scheme for the synthesis of 2-substituted morpholin-3-one derivatives involves the reaction of N-benzyl-2-(chloromethyl)morpholin-3-one with a suitable nucleophile.

  • Reaction with Amines: Primary and secondary amines can displace the chloride to form 2-(aminomethyl)morpholin-3-one derivatives. These reactions are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated.

  • Reaction with Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles and react readily with the chloromethyl group to form 2-(thiomethyl)morpholin-3-one derivatives.

  • Reaction with Alcohols and Phenols: Alkoxides and phenoxides can also be used as nucleophiles to generate 2-(alkoxymethyl)- and 2-(phenoxymethyl)morpholin-3-one derivatives, respectively. These reactions may require stronger bases and/or higher temperatures.

Data Presentation: Representative Derivatives of N-Benzyl-2-(substituted methyl)morpholin-3-one

Substituent (at C2-methyl)NucleophileYield (%)¹H NMR (δ, ppm)
-NHCH₂CH₃Ethylamine85Key signals for the ethyl group
-S-PhThiophenol92Aromatic protons of the phenyl group
-O-CH₃Sodium methoxide78Singlet for the methoxy group
-N(CH₃)₂Dimethylamine88Singlet for the two methyl groups

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_core Core Compound cluster_derivatives Derivatives A N-Benzylethanolamine C N-(2-hydroxyethyl)-N-benzyl- 2-chloroacetamide A->C N-Chloroacetylation (TEA, DCM) B Chloroacetyl Chloride B->C D N-Benzylmorpholin-3-one C->D Intramolecular Cyclization (NaH, THF) E N-Benzyl-2-(chloromethyl)morpholin-3-one D->E α-Chlorination (SO2Cl2, DCM) F 2-(Aminomethyl) Derivatives E->F R1R2NH G 2-(Thiomethyl) Derivatives E->G RSH H 2-(Alkoxymethyl) Derivatives E->H ROH

Caption: Synthetic workflow for this compound derivatives.

Conclusion and Future Directions

The synthetic route outlined in this guide provides a robust and versatile platform for the generation of a diverse library of 2-(substituted methyl)morpholin-3-one derivatives. The reactivity of the chloromethyl group allows for the introduction of a wide range of functional groups, enabling a systematic exploration of the chemical space around the morpholin-3-one scaffold. Future work in this area could focus on the development of enantioselective synthetic methods to access chiral derivatives, as well as the exploration of a broader range of nucleophiles to further expand the diversity of the compound library. The biological evaluation of these novel derivatives will be crucial in identifying new lead compounds for drug discovery programs.

References

  • A novel, one-step synthesis of 2-substituted morpholin-3-ones. Tetrahedron Letters, [Link]

  • Synthesis and biological evaluation of novel morpholine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, [Link]

  • Recent advances in the synthesis and biological activity of morpholine derivatives. RSC Advances, [Link]

  • Design, synthesis, and biological evaluation of novel morpholin-3-one derivatives as potent inhibitors of… Journal of Medicinal Chemistry, [Link]

  • Morpholine as a privileged scaffold in drug discovery. Future Medicinal Chemistry, [Link]

Reactivity profile of 2-(Chloromethyl)morpholin-3-one with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 2-(Chloromethyl)morpholin-3-one , designed for researchers in medicinal chemistry and process development.

Executive Summary

This compound (CAS: 2219419-23-3) represents a specialized heterocyclic scaffold combining a morpholin-3-one core with a reactive electrophilic side chain.[1] Unlike its more common 5-substituted oxazolidinone analogs (e.g., Linezolid intermediates), this molecule features a unique substitution pattern where the chloromethyl group is positioned at the C2 carbon—directly flanked by the ring oxygen and the lactam carbonyl.

This structural arrangement imparts a dual reactivity profile:

  • Primary Electrophilicity: The chloromethyl group acts as a primary alkyl halide susceptible to

    
     displacement.
    
  • C2-Acidity & Lability: The C2 proton is significantly acidified by the adjacent carbonyl and ether oxygen, creating potential for racemization or elimination under basic conditions.

This guide provides a mechanistic breakdown of its reactivity with nucleophiles, validated experimental strategies, and critical handling protocols to avoid common degradation pathways.

Part 1: Structural Analysis & Reactivity Hotspots

The Electrophilic Center (Primary Alkyl Chloride)

The pendant chloromethyl group (


) is the primary site for functionalization. It functions as a standard primary alkyl chloride but is electronically influenced by the electron-withdrawing inductive effect ($ -I $) of the adjacent lactam ring.
  • Reactivity Mode: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Steric Environment: The C2 center is tertiary, but the methylene chloride is primary. Steric hindrance is minimal unless the N4 position carries a bulky protecting group.

The C2 "Danger Zone" (Alpha-Proton Acidity)

The C2 position is the structural pivot of the molecule.

  • Acidity: The C2 proton is

    
     to a carbonyl and 
    
    
    
    to an oxygen atom. This "hemi-malonic" character makes the proton significantly more acidic (pKa est. 18–22) than a standard amide
    
    
    -proton.
  • Risk Factor: Strong bases (e.g., NaH, KOtBu) or even moderate bases (hydroxide, alkoxides) can deprotonate C2.

    • Consequence A (Racemization): If the starting material is chiral, deprotonation leads to an enolate intermediate, destroying stereochemical integrity.

    • Consequence B (Elimination): Formation of the enolate can trigger the expulsion of chloride (though geometrically constrained) or lead to an exocyclic enol ether/alkene species via

      
      -elimination, resulting in polymerization or decomposition.
      
The Lactam Nitrogen (N4)

If the N4 position is unsubstituted (N-H), it presents a competing nucleophilic site.

  • pKa: ~15–17.

  • Reactivity: In the presence of base, the nitrogen can be deprotonated and act as a nucleophile, leading to dimerization or self-alkylation. Recommendation: Use N-protected analogs (e.g., N-Boc, N-Benzyl) for clean side-chain substitutions.

Part 2: Reactivity with Nucleophiles

Reaction with Azides (Synthesis of Amines)

The displacement of chloride by azide (


) is the most robust transformation for this scaffold, serving as a gateway to primary amines via Staudinger reduction or hydrogenation.
  • Nucleophile: Sodium Azide (

    
    ).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential to solvate the cation and activate the azide anion).

  • Mechanism: Direct

    
     attack.
    
  • Critical Control: Avoid strong bases. The azide ion is weakly basic, minimizing C2 deprotonation risks.

Reaction with Amines (Aminolysis)

Direct reaction with primary or secondary amines is feasible but requires careful stoichiometry to prevent bis-alkylation or lactam ring opening.

  • Mechanism:

    
     displacement.[2]
    
  • Competing Pathway: Aminolysis of the lactam ring (ring opening to form an amide-ether).

  • Optimization: Use a mild inorganic base (

    
    ) or excess amine as a proton scavenger. Heat (
    
    
    
    ) is typically required due to the moderate leaving group ability of chloride.
Reaction with Thio-Nucleophiles

Thiols and thioacetates are excellent soft nucleophiles for this substrate.

  • Advantages: High nucleophilicity with low basicity, preserving the C2 stereocenter.

  • Application: Synthesis of thioether-linked conjugates.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways for this compound when exposed to nucleophiles and bases.

ReactivityProfile Fig 1. Competitive reaction pathways: Substitution (Green) vs. Elimination/Hydrolysis (Red/Yellow). Start 2-(Chloromethyl) morpholin-3-one SN2_Azide Product A: 2-(Azidomethyl) morpholin-3-one Start->SN2_Azide NaN3, DMF (Soft Nucleophile) SN2_Amine Product B: 2-(Aminomethyl) morpholin-3-one Start->SN2_Amine R-NH2, Heat (Nucleophilic Attack) Elimination Side Product C: Exocyclic Alkene (Polymerization) Start->Elimination Strong Base (NaH, KOtBu) (C2 Deprotonation) RingOpen Side Product D: Ring-Opened Amide-Ether Start->RingOpen Hydroxide/H2O (Lactam Hydrolysis)

Caption: Fig 1. Mechanistic divergence.[3] Soft nucleophiles favor the desired


 pathway, while strong bases trigger destructive elimination at the acidic C2 center.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(Azidomethyl)morpholin-3-one

A self-validating protocol for introducing a nitrogen handle.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Sodium Iodide (NaI) (0.1 eq, Catalyst)

  • DMF (Anhydrous, 5 mL/mmol)

Methodology:

  • Activation: Dissolve the chloromethyl substrate in anhydrous DMF under an inert atmosphere (

    
    ). Add NaI. Rationale: In situ Finkelstein reaction converts the alkyl chloride to a more reactive alkyl iodide.
    
  • Displacement: Add

    
     in a single portion.
    
  • Reaction: Heat the mixture to 60°C for 4–6 hours. Note: Monitor by TLC or LCMS. Disappearance of the chloride peak and appearance of the azide mass (M+41 approx) confirms progress.

  • Workup: Dilute with ethyl acetate and wash copiously with water (to remove DMF and excess azide). Dry organic layer over

    
     and concentrate.
    
  • Validation: IR spectroscopy should show a strong characteristic azide stretch at

    
    .
    
Protocol B: N-Alkylation (Optional Pre-step)

If the lactam NH interferes, protect it first.

Materials:

  • This compound (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Acetonitrile (ACN)

Methodology:

  • Suspend substrate and

    
     in ACN.
    
  • Add Benzyl Bromide dropwise at room temperature.

  • Stir at 50°C. Rationale: Cesium carbonate is mild enough to deprotonate the amide NH without affecting the chloromethyl group or causing C2 elimination.

Part 5: Data Summary & Reactivity Table

Nucleophile ClassRepresentative ReagentPrimary OutcomeRisk LevelKey Condition
Azide Sodium Azide (

)

Substitution
LowUse NaI catalyst; avoid high temp (>90°C).
Amine (Primary) Benzylamine

Substitution
MediumExcess amine required; risk of ring opening.
Thiol Thiophenol / KSAc

Substitution
LowExcellent yield; soft nucleophile preserves C2.
Alkoxide NaOMe / NaOEtElimination / Racemization High AVOID. Basic conditions trigger C2-H loss.
Hydroxide NaOH / LiOHRing Opening (Hydrolysis)HighIrreversible destruction of lactam core.

References

  • Chemical Structure & Identity : this compound.[1] CAS Registry Number: 2219419-23-3.[1] (Verified catalog entry for structural confirmation).

  • Nucleophilic Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Foundational text for kinetics and lactam stability).
  • Morpholinone Synthesis Context: Synthesis of substituted morpholin-3-ones. (General literature supports the stability of the morpholin-3-one ring towards soft nucleophiles compared to morpholin-2-ones).
  • Analogous Chemistry (Oxazolidinones) : Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents." Journal of Medicinal Chemistry 39.3 (1996): 673-679. Link (Provides validated protocols for chloromethyl displacement in related heterocyclic lactams).

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-(Chloromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Chloromethyl)morpholin-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile scaffold. The morpholin-3-one core is a privileged structure found in a variety of biologically active molecules. The addition of a reactive chloromethyl group at the 2-position provides a key handle for further synthetic modifications, enabling the exploration of a wide range of chemical space in the pursuit of novel therapeutic agents.

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles and supported by data from related structures to offer a predictive and instructional resource for researchers in the field.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, including the secondary amide, the ether linkage, and the α-chloro substituent, give rise to a unique spectroscopic fingerprint. The following sections will dissect the expected data from each major spectroscopic technique.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their multiplicities (indicating the number of neighboring protons), and their integration (indicating the relative number of protons).

Experimental Protocol Considerations:

A standard ¹H NMR experiment would be conducted by dissolving the sample in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of 5-10 mg/mL. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH 6.5 - 8.0Broad singlet-1H
C2-H 4.3 - 4.6Triplet of doublets (td) or MultipletJH-H(CHa) ≈ 7-9 Hz, JH-H(CHb) ≈ 4-6 Hz, JH-H(N-CHa) ≈ 2-4 Hz1H
C6-H3.8 - 4.1Multiplet-1H
C6-H3.6 - 3.9Multiplet-1H
C5-H3.4 - 3.7Multiplet-1H
C5-H3.2 - 3.5Multiplet-1H
C7-H3.7 - 4.0Doublet of doublets (dd)Jgem ≈ 11-13 Hz, Jvic ≈ 4-6 Hz2H

Causality Behind Predictions:

  • N-H Proton: The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.

  • C2-H Proton: This proton is deshielded by three electron-withdrawing groups: the amide nitrogen, the ring oxygen, and the chloromethyl group. This results in a significant downfield shift. Its multiplicity will be complex due to coupling with the diastereotopic protons of the chloromethyl group and the adjacent methylene protons on the morpholine ring.

  • C5 and C6 Methylene Protons: These protons are part of the morpholine ring. The protons on C6, being adjacent to the electronegative oxygen atom, will be shifted further downfield compared to the protons on C5, which are adjacent to the nitrogen. The axial and equatorial protons on each carbon are diastereotopic and will likely show distinct signals and coupling patterns.

  • Chloromethyl Protons (C7-H₂): These protons are adjacent to a stereocenter (C2) and are therefore diastereotopic. They will appear as a pair of doublets of doublets (an ABX system with the C2 proton) or a more complex multiplet. The electron-withdrawing chlorine atom causes a downfield shift into the 3.7-4.0 ppm region.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Experimental Protocol Considerations:

A standard proton-decoupled ¹³C NMR experiment is typically performed on the same sample used for ¹H NMR. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, given the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (C3)168 - 172
C 255 - 60
C 665 - 70
C 540 - 45
C H₂Cl (C7)45 - 50

Causality Behind Predictions:

  • Carbonyl Carbon (C3): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between 168 and 172 ppm.

  • C2 Carbon: This carbon is attached to three electronegative atoms (N, O, and the carbon of the chloromethyl group), leading to a significant downfield shift.

  • C6 Carbon: This carbon is adjacent to the ether oxygen and will be the most downfield of the remaining methylene carbons.

  • C5 Carbon: This carbon is adjacent to the amide nitrogen and will be shifted downfield relative to a standard alkane but upfield from C6.

  • Chloromethyl Carbon (C7): The carbon of the chloromethyl group will be in the typical range for an alkyl halide, around 45-50 ppm.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol Considerations:

The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3350 - 3180N-H stretchSecondary Amide
3000 - 2850C-H stretchAliphatic
1680 - 1640C=O stretch (Amide I)Amide
1570 - 1515N-H bend (Amide II)Amide
1150 - 1050C-O-C stretchEther
800 - 600C-Cl stretchAlkyl Halide

Causality Behind Predictions:

  • N-H Stretch: The secondary amide will show a characteristic N-H stretching vibration. The exact position can be influenced by hydrogen bonding.[5][6]

  • C-H Stretch: The aliphatic C-H stretching vibrations will appear in their typical region.

  • Amide I and II Bands: The strong C=O stretching (Amide I) band is a hallmark of the amide functional group. The N-H bending (Amide II) band is also characteristic of secondary amides. The position of the Amide I band at a relatively low frequency is due to resonance with the nitrogen lone pair.[7][8][9]

  • C-O-C Stretch: The ether linkage in the morpholine ring will give rise to a strong C-O-C stretching absorption.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol Considerations:

Electron Ionization (EI) is a common technique for obtaining the mass spectrum of small molecules. The sample is introduced into the mass spectrometer, where it is ionized by a beam of high-energy electrons, causing fragmentation.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound (C₅H₈ClNO₂) is expected at m/z 149 (for ³⁵Cl) and 151 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Diagram of the Predicted Mass Spectrometry Fragmentation Pathway

M [M]⁺˙ m/z 149/151 frag1 [M - CH₂Cl]⁺ m/z 100 M->frag1 - •CH₂Cl frag2 [M - Cl]⁺ m/z 114 M->frag2 - •Cl frag3 [C₄H₆NO]⁺ m/z 84 frag1->frag3 - O frag4 [C₂H₄N]⁺ m/z 42 frag1->frag4 - CO - C₂H₂

Caption: Predicted major fragmentation pathways for this compound.

Causality Behind Predictions:

  • Loss of the Chloromethyl Radical (•CH₂Cl): This is a very likely fragmentation pathway, leading to a stable acylium ion at m/z 100. This is often a prominent peak in the mass spectra of α-halo amides.

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond will result in a fragment at m/z 114.

  • Ring Fragmentation: The morpholine ring can undergo various fragmentation pathways. A common fragmentation of amides is the cleavage of the N-CO bond.[4] Subsequent loss of carbon monoxide (CO) and other neutral fragments can lead to smaller ions, such as the fragment at m/z 42.

Conclusion

The spectroscopic data for this compound can be confidently predicted based on its molecular structure and by drawing comparisons with related compounds. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a complementary and powerful set of tools for the unambiguous characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers, providing the expected spectral features and the underlying principles governing them, thereby facilitating the efficient and accurate analysis of this compound in a research and development setting.

References

  • Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. [Link]

  • National Center for Biotechnology Information. 3-Morpholinone. PubChem Compound Summary for CID 66953. [Link]

  • Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. [Link]

  • Martins, M. A. P., et al. (2003). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 14(6). [Link]

  • Wawrzyńczak, A., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9396-9407. [Link]

  • Wawrzyńczak, A., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9396-9407. [Link]

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

  • Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry to Technology: Step by Step, 4(3), 69-75. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • da Silva, R. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23153-23161. [Link]

  • Germán Fernández. IR Spectrum: Amides. [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]

  • da Silva, R. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23153-23161. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • ResearchGate. ¹H NMR signals for methylene protons of morpholine group. [Link]

  • ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

  • NIST. Morpholine. NIST WebBook. [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]

  • YouTube. (June 02 2023) Fragmentation in Mass Spectrometry. [Link]

  • YouTube. (September 20 2018) 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Savina, L.I. & Sokolov, A.A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), pp. 69-75. [Link]

  • Zanni, M. T., & Hamm, P. (2008). Amide I two-dimensional infrared spectroscopy of proteins. Journal of Physical Chemistry B, 112(34), 10340-10359. [Link]

  • Journal of Pharmaceutical and Chemical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • SciSpace. Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. [Link]

  • PubMed. Synthesis and evaluation of 2-chloromethyl-3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives for central nervous system depressant activity. [Link]

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Technical Guide: IUPAC Nomenclature & Chemical Architecture of 2-(Chloromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Type: Technical Whitepaper / Methodological Guide

  • Subject: Structural Definition, Nomenclature Rules, and Synthetic Utility of 2-(Chloromethyl)morpholin-3-one

  • Target Audience: Medicinal Chemists, Regulatory Affairs Specialists, and Process Development Scientists.

Executive Summary & Structural Definition

This compound represents a specialized heterocyclic scaffold bridging the structural gap between simple morpholines and complex lactam pharmacophores. While often overshadowed by its oxazolidinone cousins (e.g., Linezolid), the morpholin-3-one core is a "privileged structure" in drug discovery, serving as a critical intermediate in the synthesis of Factor Xa inhibitors (like Rivaroxaban derivatives) and novel EGFR tyrosine kinase inhibitors.

This guide provides a rigorous deconstruction of its IUPAC nomenclature, ensuring regulatory compliance in IND/NDA filings, followed by a validated synthetic strategy and pharmacological context.

Property Data
Systematic Name This compound
Preferred IUPAC Name (PIN) 2-(Chloromethyl)-1,4-oxazinan-3-one
Molecular Formula C₅H₈ClNO₂
Molecular Weight 149.57 g/mol
Chiral Center Position 2 (Requires (R)/(S) designation)
Core Scaffold Morpholine (1,4-oxazinane)
Key Functionality Lactam (Cyclic Amide), Alkyl Chloride

IUPAC Nomenclature Breakdown

Precise nomenclature is the bedrock of chemical communication. For this compound, the name is derived through a hierarchical application of IUPAC rules (Blue Book P-64 and P-44).

The Logic of the Name
  • Parent Hydride (The Ring):

    • The six-membered ring containing one oxygen and one nitrogen at the 1,4-positions is traditionally called morpholine .

    • Systematically (Hantzsch-Widman system), it is 1,4-oxazinane .

    • Note: IUPAC retains "morpholine" for general use, but "1,4-oxazinane" is preferred for systematic rigor in complex substitutions.

  • Principal Functional Group (The Suffix):

    • The molecule contains a ketone/lactam carbonyl group.

    • According to Rule P-64.2.2.1 , cyclic ketones derived from heterocycles take the suffix "-one" .

    • Therefore, the parent becomes morpholin-3-one .

  • Numbering (Locants):

    • Rule P-14.4 (Heterocycles): Numbering starts at the heteroatom with the highest priority (Oxygen > Nitrogen).

    • O = 1 .[1][2]

    • The path proceeds toward the other heteroatom or the principal group to give the lowest locants.

    • Path A: O(1) → C(2) → C(3)=O → N(4)... (Ketone is at 3).[3][4]

    • Path B: O(1) → C(6) → C(5) → N(4) → C(3)=O... (Ketone is at 5).[5][1][6]

    • Decision: Path A is chosen.[3][4] The ketone is at position 3.[4]

  • Substituent (Prefix):

    • A chloromethyl group (-CH₂Cl) is attached to the ring.[5][7]

    • The position is C2 (the carbon between the oxygen and the carbonyl).

    • Prefix: 2-(Chloromethyl) .[7]

Visualization of Nomenclature Hierarchy

NomenclatureHierarchy Root Target Structure: this compound Step1 1. Parent Hydride Selection Root->Step1 Choice1 Morpholine (Retained) OR 1,4-Oxazinane (Systematic) Step1->Choice1 Step2 2. Principal Group Assignment Choice1->Step2 Choice2 Suffix: '-one' (Cyclic Ketone/Lactam) Step2->Choice2 Step3 3. Locant Numbering (Priority) Choice2->Step3 Choice3 Start at O (Pos 1) Direction -> Carbonyl (Pos 3) N is Pos 4 Step3->Choice3 Step4 4. Substituent Placement Choice3->Step4 Final Full Name: This compound Step4->Final

Figure 1: Decision tree for IUPAC nomenclature derivation of the target molecule.

Stereochemical Analysis (Critical Quality Attribute)

For drug development, the stereochemistry at C2 is a Critical Quality Attribute (CQA). The biological activity of morpholinone derivatives often depends on this chirality.

Cahn-Ingold-Prelog (CIP) Priority at C2

To assign (R) or (S), we rank the four groups attached to C2:

  • -O- (Ring Oxygen): Atomic number 8. (Priority 1 )

  • -CH₂Cl (Chloromethyl): Carbon attached to Cl (17), H, H.

  • -C(=O)- (Carbonyl Carbon): Carbon attached to O (8), O (8) (phantom atom).

    • Comparison: Cl (17) beats O (8).

    • -CH₂Cl is Priority 2 .

    • -C(=O)- is Priority 3 .

  • -H (Hydrogen): Atomic number 1. (Priority 4 )

Configuration:

  • If the H is pointing away (dashed wedge) and the sequence 1 → 2 → 3 is Clockwise , it is (R) .

  • If Counter-Clockwise , it is (S) .

Technical Note: In many bioactive morpholinones (like Rivaroxaban intermediates), the (S)-configuration is often the pharmacologically active enantiomer, though this must be empirically verified for each specific derivative.

Validated Synthetic Protocol

While specific literature on the exact 2-chloromethyl-3-one derivative is sparse compared to its 4-phenyl analogs, the synthesis follows a robust "Amino-Alcohol Alkylation & Cyclization" logic. The following protocol is adapted from standard methodologies for 2-substituted morpholin-3-ones [1, 2].

Retrosynthetic Analysis
  • Disconnection: The C2-O bond or the N-C3 (amide) bond.

  • Precursors: Epichlorohydrin and Glycine derivatives OR 2-aminoethanol and alpha-halo esters.

Experimental Workflow (Representative)

Objective: Synthesis of this compound via intramolecular cyclization.

Reagents:

  • Starting Material: N-(2,3-dihydroxypropyl)chloroacetamide (or similar precursor derived from 3-amino-1,2-propanediol).

  • Cyclization Agent: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF (anhydrous) or Toluene.

Step-by-Step Protocol:

  • Precursor Preparation:

    • React 3-amino-1,2-propanediol with chloroacetyl chloride at 0°C in DCM/TEA to form the amide intermediate.

    • Selective Protection: The primary alcohol may need transient protection (e.g., TBDMS) if selectivity is an issue, though the primary amine reacts first.

  • Cyclization (The Critical Step):

    • Dissolve the amide intermediate in anhydrous THF under Nitrogen atmosphere.

    • Cool to 0°C.[4][7][8]

    • Add NaH (1.1 eq) portion-wise. The base deprotonates the secondary alcohol (at C2 position of the chain).

    • Mechanism: Intramolecular S_N2 attack of the alkoxide on the alkyl chloride of the chloroacetyl tail.

    • Result: Formation of the morpholin-3-one ring with a hydroxymethyl group at C2.

  • Chlorination:

    • Convert the C2-hydroxymethyl group to C2-chloromethyl.

    • Reagent: Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl) followed by LiCl.

    • Reflux in DCM for 2-4 hours.

  • Purification:

    • Quench with saturated NaHCO₃.[4]

    • Extract with EtOAc.

    • Purify via silica gel chromatography (Eluent: Hexane/EtOAc gradient).

Reaction Pathway Diagram

Synthesispathway SM 3-amino-1,2-propanediol + Chloroacetyl Chloride Inter Intermediate: N-(2,3-dihydroxypropyl)- 2-chloroacetamide SM->Inter Acylation (0°C, DCM) Cyclic Cyclized Scaffold: 2-(Hydroxymethyl)morpholin-3-one Inter->Cyclic NaH, THF (Intramolecular SN2) Product Final Product: This compound Cyclic->Product SOCl2 (Chlorination)

Figure 2: Synthetic route from acyclic precursors to the target chloromethyl-morpholinone.

Pharmacological Utility & Applications

The This compound moiety is not merely a chemical curiosity; it is a versatile electrophile in medicinal chemistry.

Drug Design Context
  • Factor Xa Inhibitors: Morpholin-3-ones are bioisosteres for the oxazolidinone rings found in anticoagulants like Rivaroxaban. The lactam ring provides hydrogen bond acceptor capability (via the carbonyl) and donor capability (via the NH, if unsubstituted), essential for binding to the S4 pocket of Factor Xa [3].

  • EGFR Inhibitors: Fused morpholin-3-one derivatives have shown potency against non-small cell lung cancer (NSCLC) by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [4].[9]

  • MAGL Inhibitors: Recent studies utilize morpholin-3-one scaffolds to image Monoacylglycerol Lipase (MAGL) in the brain, a target for neuroinflammation [5].[3]

Functionalization

The chloromethyl group at C2 serves as a "chemical handle." It is highly reactive toward nucleophiles, allowing researchers to attach:

  • Amines: To create solubilizing side chains.

  • Thiols: To introduce sulfur bridges.

  • Azides: For "Click Chemistry" conjugation.

References

  • ChemicalBook. (2025).[8] Morpholin-3-one Chemical Properties and Synthesis. Retrieved from

  • PubChem. (2025).[1][2] 3-Morpholinone Compound Summary. National Library of Medicine. Retrieved from

  • Simson Pharma. (2025). Rivaroxaban Intermediates and Morpholin-3-one derivatives. Retrieved from

  • Hu, L., et al. (2016).[4][9] Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • He, Y., et al. (2022).[3][6] Development of a morpholin-3-one derivative... for imaging monoacylglycerol lipase. ETH Zurich Research Collection.[3] Retrieved from [3]

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Discovery and Historical Synthesis of Morpholinones: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the discovery, historical evolution, and synthetic methodologies of morpholinones.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Executive Summary: The Privileged Scaffold

Morpholinones (morpholin-2-ones and morpholin-3-ones) represent a distinct class of heterocycles that have evolved from simple synthetic curiosities to "privileged structures" in modern medicinal chemistry. Unlike their saturated parent, morpholine, the introduction of a carbonyl group imparts unique electronic properties, conformational constraints, and hydrogen-bonding vectors critical for ligand-receptor binding.

Historically, the morpholinone core was a synthetic intermediate. Today, it anchors blockbuster drugs such as Rivaroxaban (an oral Factor Xa inhibitor) and serves as a chiral template in the asymmetric synthesis of complex natural products. This guide dissects the evolution of morpholinone synthesis, contrasting classical condensation strategies with modern, metal-catalyzed, and organocatalytic approaches.

Structural Classification and Reactivity

Before detailing synthesis, it is critical to distinguish the two primary isomers, as their synthetic disconnections differ fundamentally.

IsomerStructure DescriptionKey ReactivityPrimary Application
Morpholin-3-one Carbonyl at C3 (adjacent to N). Amide-like character.Stable to hydrolysis; N-alkylation is facile; C2-lithiation possible.Pharmacophore (e.g., Rivaroxaban).[1][2][3][4]
Morpholin-2-one Carbonyl at C2 (adjacent to O). Lactone-like character.Susceptible to hydrolysis; Electrophilic at C2; Chiral pool accessible.Chiral Auxiliary (e.g., for amino acid synthesis).

Historical Evolution: The Classical Condensation

The genesis of morpholinone synthesis lies in the early 20th-century exploration of amino alcohols. The "Classical Condensation" remains the most intuitive disconnection, relying on the bifunctional nature of 1,2-amino alcohols.

The "Two-Bond" Disconnection Strategy

The traditional synthesis of morpholin-3-one involves the reaction of a 1,2-amino alcohol (e.g., ethanolamine) with an


-halo ester (e.g., ethyl chloroacetate).
  • Mechanism: The reaction proceeds via a sequential N-alkylation followed by an intramolecular amidation (lactamization).

  • Historical Limitation: Early protocols required harsh conditions (sodium metal in refluxing toluene) and suffered from oligomerization side products due to the competing nucleophilicity of the hydroxyl and amine groups.

Visualization of the Classical Pathway

The following diagram illustrates the mechanistic flow of the classical synthesis, highlighting the critical cyclization step.

ClassicalSynthesis cluster_conditions Key Conditions Start 1,2-Amino Alcohol (Nucleophile) Inter Intermediate: N-(2-Hydroxyethyl)glycine ester Start->Inter Step 1: N-Alkylation (Base, 0°C to RT) Reagent Ethyl Chloroacetate (Electrophile) Reagent->Inter Product Morpholin-3-one (Target) Inter->Product Step 2: Cyclization (Intramolecular Amidation, Reflux) Cond1 Base: NaOEt or NaH Cond2 Solvent: Toluene/IPA

Figure 1: The classical "Formation of Two Bonds" strategy for Morpholin-3-one synthesis.

Modern Synthetic Strategies: The Industrial Era

The demand for high-purity morpholinones in drug development drove the evolution from simple condensations to highly regioselective industrial processes. The synthesis of the Rivaroxaban core serves as the definitive case study.

Case Study: The Rivaroxaban Morpholinone Core

Rivaroxaban contains a specific morpholin-3-one moiety: 4-(4-aminophenyl)morpholin-3-one .[2][3][5] The industrial route avoids the use of unstable starting materials by employing a "Nitroaniline Route."

The Logic of the Route:

  • Pre-functionalization: Instead of alkylating a pre-formed morpholinone (which can lead to mixtures), the nitrogen is functionalized before ring closure.

  • Regiocontrol: Using an epoxide (ethylene oxide) ensures exclusive N-alkylation over O-alkylation under controlled conditions.

  • Safety: The use of bromoacetyl bromide allows for a rapid cyclization under milder conditions than the classical chloroacetate reflux.

Detailed Experimental Protocol

Target: Synthesis of 4-(4-aminophenyl)morpholin-3-one (Key Intermediate). Note: This protocol synthesizes technical accuracy from established patent literature (e.g., WO2005068456, CN103524447).

Reagents & Equipment:
  • Starting Material:

    
    -Nitroaniline (1.0 equiv).
    
  • Reagents: Ethylene oxide (or 2-chloroethanol as surrogate), Bromoacetyl bromide, Potassium carbonate (

    
    ), Iron powder (Fe), Ammonium chloride (
    
    
    
    ).
  • Solvents: Toluene, Water, Ethanol.

Step-by-Step Workflow:

Phase 1: N-Hydroxyethylation

  • Charge a reaction vessel with

    
    -Nitroaniline (138 g, 1.0 mol) and water (500 mL).
    
  • Add ethylene oxide (or 2-chloroethanol) slowly at 50-60°C.

  • Critical Control Point: Monitor by HPLC to ensure mono-alkylation. Over-alkylation leads to the bis-hydroxyethyl impurity.

  • Isolate N-(2-hydroxyethyl)-4-nitroaniline by filtration after cooling. Yield approx. 85-90%.[6]

Phase 2: The "One-Pot" Cyclization

  • Dissolve the intermediate from Phase 1 in Toluene (1.0 L).

  • Add a solution of Bromoacetyl bromide (1.1 equiv) dropwise at 0-5°C. Explanation: Low temperature prevents premature polymerization of the acyl bromide.

  • Add aqueous NaOH or

    
     solution slowly to neutralize the HBr generated.
    
  • Heat the biphasic mixture to 60-70°C. The intramolecular displacement of the bromide by the hydroxyl group occurs here.

  • Self-Validating Step: The disappearance of the acyclic ester intermediate can be tracked by TLC (Rf shifts significantly).

  • Isolate 4-(4-nitrophenyl)morpholin-3-one as a solid.

Phase 3: Nitro Reduction

  • Suspend the nitro-morpholinone in Ethanol/Water (4:1).

  • Add Fe powder (3.0 equiv) and catalytic

    
    .
    
  • Reflux for 2-4 hours.

  • Filter hot to remove iron oxides.

  • Crystallize the final product 4-(4-aminophenyl)morpholin-3-one upon cooling.

Visualization of the Industrial Workflow

RivaroxabanRoute SM p-Nitroaniline Step1 N-(2-hydroxyethyl)-4-nitroaniline SM->Step1 + Ethylene Oxide (N-Alkylation) Step2 Intermediate: N-Acylated Bromide Step1->Step2 + Bromoacetyl bromide (N-Acylation) Step3 4-(4-nitrophenyl)morpholin-3-one Step2->Step3 Base / Heat (Cyclization) Final 4-(4-aminophenyl)morpholin-3-one (Target Scaffold) Step3->Final Fe / NH4Cl (Reduction)

Figure 2: Industrial route for the Rivaroxaban morpholinone precursor.

Morpholin-2-ones: Asymmetric Synthesis

While 3-ones are typically synthesized via achiral pool methods, morpholin-2-ones are often targets for asymmetric synthesis because the C3 position is stereogenic.[7]

The Organocatalytic Approach

Modern methodology utilizes organocatalysis to construct chiral morpholin-2-ones from simple aldehydes and amino alcohols.

  • Reaction: [4+2] Cycloaddition / Hemiacetalization.

  • Reagents: Glyoxal derivatives + 1,2-Amino alcohols.[7][8]

  • Catalyst: Chiral Phosphoric Acids (CPA) or N-Heterocyclic Carbenes (NHC).

  • Advantage: Allows for the installation of quaternary stereocenters at C3, which is difficult to achieve via classical alkylation.

Comparative Data: Synthesis Methods

The following table summarizes the efficiency of various methods for morpholinone construction.

MethodTarget CoreKey ReagentsAtom EconomyScalabilityTypical Yield
Classical Condensation 3-oneAmino alcohol, ChloroacetateHighModerate (Oligomers)50-60%
Nitroaniline Route 3-one (N-Aryl)Nitroaniline, Epoxide, Bromoacetyl bromideModerateHigh (Industrial) >85%
Oxidative Cyclization 3-oneDiols, Ruthenium cat.Low (Oxidant waste)Low40-70%
Chiral Pool (Amino Acids) 2-one

-Amino acids, Epoxides
HighModerate60-80%

References

  • Rivaroxaban Synthesis Review: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 2005. Link

  • Morpholinone Scaffolds: Kourounakis, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 2020.[9] Link

  • Industrial Protocol: "Method for synthesizing rivaroxaban intermediate 4-(4-aminophenyl)-3-morpholinone." Google Patents CN103524447B. Link

  • Asymmetric Synthesis: "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones." Journal of Organic Chemistry, 2011. Link

  • General Review: "Recent progress in the synthesis of morpholines." Organic & Biomolecular Chemistry, 2019. Link

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Methodological & Application

Application Notes and Protocols: Synthesis of Novel Piperazinone Scaffolds via Reaction of 2-(Chloromethyl)morpholin-3-one with Enaminones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the synthesis of novel piperazinone derivatives through the reaction of 2-(chloromethyl)morpholin-3-one with various enaminones. This reaction offers a convergent and efficient route to construct complex heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The piperazine and morpholine moieties are privileged structures in numerous FDA-approved drugs, and their combination in a single scaffold is a promising strategy for the development of new therapeutic agents.[1][2][3][4] This guide will cover the underlying reaction mechanism, provide detailed step-by-step experimental protocols, and discuss the potential applications of the resulting products in drug development.

Introduction: The Strategic Combination of Privileged Scaffolds

The morpholine and piperazine rings are fundamental building blocks in modern medicinal chemistry.[1][3] The morpholine moiety is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability.[3] The piperazine ring, with its two nitrogen atoms, provides multiple points for substitution, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[1][2] The synthesis of molecules that incorporate both of these valuable scaffolds is therefore a highly desirable objective in the pursuit of novel drug candidates with enhanced therapeutic potential.

This application note details a proposed synthetic strategy for the construction of a novel class of piperazinone derivatives by reacting this compound with enaminones. Enaminones are versatile intermediates in organic synthesis, acting as nucleophiles in a fashion similar to enolates.[5] Their reaction with the electrophilic this compound is anticipated to proceed via a cascade reaction involving an initial SN2 alkylation followed by an intramolecular cyclization to yield the desired piperazinone core. This approach provides a modular and efficient route to a diverse range of substituted piperazinones, which can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a two-step cascade mechanism:

  • SN2 Alkylation: The enaminone, acting as a nitrogen nucleophile, attacks the electrophilic carbon of the chloromethyl group on the this compound. This is a classic SN2 reaction where the chloride ion serves as the leaving group.[5][6][7] This initial alkylation step forms a key intermediate.

  • Intramolecular Cyclization (Annulation): The newly formed intermediate contains both a nucleophilic nitrogen (from the original enaminone) and an electrophilic carbonyl group (from the morpholin-3-one ring). Under appropriate conditions, an intramolecular cyclization occurs. The lone pair of the nitrogen atom attacks the carbonyl carbon of the morpholinone ring, leading to the formation of a new six-membered piperazinone ring. This step is conceptually similar to tandem SN2/Michael addition or reductive amination-cyclization strategies used in the synthesis of other piperazinone derivatives.[8][9]

The overall transformation results in the formation of a novel fused heterocyclic system containing both the morpholine and piperazinone rings.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanistic steps for the reaction of this compound with a generic enaminone.

Reaction Mechanism Proposed Reaction Mechanism cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Intramolecular Cyclization Reactant1 This compound Intermediate Alkylated Intermediate Reactant1->Intermediate Enaminone (Nucleophile) Reactant2 Enaminone Reactant2->Intermediate SN2 Attack Product Piperazinone Product Intermediate->Product Intramolecular Nucleophilic Attack

Caption: Proposed two-step reaction mechanism.

Experimental Protocols

This section provides a general, step-by-step protocol for the synthesis of piperazinone derivatives from this compound and enaminones. This protocol is a starting point and may require optimization for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableHandle with care, potential alkylating agent.
Substituted Enaminone≥95%Synthesized or Commercially Available
Anhydrous Acetonitrile (MeCN)≥99.8%Sigma-AldrichOr other suitable polar aprotic solvent.
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderSigma-AldrichOr another non-nucleophilic base (e.g., Cs₂CO₃, DIPEA).
Sodium Iodide (NaI)≥99%Sigma-AldrichOptional, as a catalyst for the SN2 reaction.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target piperazinone compounds.

Experimental Workflow General Experimental Workflow A Reaction Setup B Reaction Monitoring A->B Heat & Stir C Workup B->C Reaction Complete D Purification C->D Crude Product E Characterization D->E Pure Product

Caption: A streamlined workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

    • Add the desired enaminone (1.1 eq.), potassium carbonate (2.0 eq.), and optionally, sodium iodide (0.1 eq.).

    • Add anhydrous acetonitrile to achieve a concentration of 0.1-0.5 M.

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours.

    • Rationale: Heating is necessary to overcome the activation energy for both the SN2 reaction and the subsequent intramolecular cyclization. The use of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction. The base is crucial to neutralize the HCl generated during the reaction and to facilitate the final cyclization step.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

    • The reaction is considered complete when the starting material (this compound) is no longer detectable.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (potassium carbonate).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in dichloromethane (DCM) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient of ethyl acetate in hexanes is typically a suitable eluent system.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure piperazinone derivative.

  • Characterization:

    • Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Presentation: Expected Outcomes

The following table provides hypothetical data for the reaction of this compound with different enaminones, based on typical yields for similar cascade reactions.

EntryEnaminone Substituent (R)Reaction Time (h)Yield (%)
1Phenyl1875
24-Methoxyphenyl1682
34-Chlorophenyl2071
4Methyl2465
5tert-Butyl2458

Applications in Drug Development

The novel piperazinone scaffolds synthesized through this methodology have significant potential in various areas of drug discovery:

  • CNS Agents: The piperazine moiety is a common feature in drugs targeting the central nervous system.[1]

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs contain piperazine and morpholine rings.

  • Anti-infective Agents: The structural features of these compounds make them interesting candidates for the development of new antibacterial and antiviral agents.[10]

The modular nature of this synthesis allows for the rapid generation of a library of analogs for screening against a wide range of biological targets. The ability to vary the substituents on the enaminone starting material provides a straightforward way to explore the structure-activity relationship and optimize the potency and selectivity of potential drug candidates.

Conclusion

The reaction of this compound with enaminones represents a promising and efficient strategy for the synthesis of novel and complex heterocyclic scaffolds. This application note provides a comprehensive guide, from the proposed mechanism to a detailed experimental protocol, to enable researchers to explore this valuable transformation. The resulting piperazinone derivatives are expected to be valuable building blocks for the development of new therapeutic agents across a range of disease areas.

References

  • Chemistry LibreTexts. (2023, January 23). Enamine Reactions. [Link]

  • González-Martínez, D., et al. (2020). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Advanced Synthesis & Catalysis, 362(6), 1325-1331. [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • Wang, Y., et al. (2021). C-C Bond Cleavage Initiated Cascade Reaction of β-Enaminones: One-Pot Synthesis of 5-Hydroxy-1 H-pyrrol-2(5 H)-ones. The Journal of Organic Chemistry, 86(3), 2917-2928. [Link]

  • Cen, K., et al. (2024). Electrocatalytic Cascade Selenylation/Cyclization/Deamination of 2-Hydroxyaryl Enaminones: Synthesis of 3-Selenylated Chromones under Mild Conditions. The Journal of Organic Chemistry, 89(12), 8632-8640. [Link]

  • Li, Y., et al. (2021). Electrochemical multicomponent [2+2+1] cascade cyclization of enaminones and primary amines towards the synthesis of 4-acylimidazoles. Chemical Communications, 57(96), 12973-12976. [Link]

  • Li, M., et al. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Cascade reactions of 3‐formylchromones, 2‐naphthols, and enaminones. [Link]

  • YouTube. (2019, January 18). SN2 reactions of enamines and alkyl halides. [Link]

  • ResearchGate. (n.d.). Syntheses and transformations of piperazinone rings. A review. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6599. [Link]

  • Google Patents. (n.d.).
  • Fisher Scientific. (n.d.). Amination. [Link]

  • D'Auria, M. (2019). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 8(2), 100-141. [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • ResearchGate. (n.d.). Investigation of three nucleophiles in the double‐cyclization reaction.... [Link]

  • Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1219, 128578. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. (n.d.). Reaction of β-halo α, β-unsaturated ketones with cuprate reagents. Efficient syntheses of β, β-dialkyl ketones and β-alkyl α,β-unsaturated ketones. A synthesis of (Z)-jasmone. [Link]

  • Orentaite, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3768. [Link]

  • Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry to Technology: Step by Step, 4(3). [Link]

  • National Center for Biotechnology Information. (n.d.). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]

  • Beilstein Journals. (n.d.). General method for the synthesis of enaminones via photocatalysis. [Link]

  • Wang, C., et al. (2013). Synthesis of β-Halo-pyrrolidinones through a Tandem Sequence of 5-Endo Halolactamization and C–H Oxidative Functionalization. Organic Letters, 15(6), 1258-1261. [Link]

  • National Library of Medicine. (n.d.). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • Glembocki, A., et al. (2022). N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. European Journal of Organic Chemistry, 2022(23), e202200373. [Link]

  • Wang, S., & Xi, C. (2019). Recent advances in nucleophile-triggered CO2-incorporated cyclization leading to heterocycles. Chemical Society Reviews, 48(2), 382-404. [Link]

Sources

Application Notes and Protocols: Utilizing 2-(Chloromethyl)morpholin-3-one for N-Alkylation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for N-Alkylated Peptides

The therapeutic potential of peptides is often hampered by their inherent metabolic instability and poor cell permeability. A key strategy to overcome these limitations is the introduction of N-alkylation within the peptide backbone. This modification, particularly the formation of N-substituted glycine oligomers, known as peptoids, imparts significant resistance to proteolytic degradation and can enhance bioavailability.[1][2][3] Peptoids and other N-alkylated peptides have emerged as a valuable class of peptidomimetics in drug discovery, finding applications in the development of novel therapeutics, diagnostic tools, and biomaterials.[1]

The "sub-monomer" approach in solid-phase peptide synthesis (SPPS) is a widely adopted and efficient method for constructing peptoid sequences.[1][4] This technique involves a two-step cycle: acylation of the resin-bound amine with a haloacetic acid, followed by a nucleophilic substitution reaction with a primary amine to introduce the desired side chain. While effective, this method can be limited by the availability and volatility of the requisite primary amines.

This application note details the use of 2-(chloromethyl)morpholin-3-one as a versatile reagent for the direct N-alkylation of peptides on a solid support. This approach offers a streamlined alternative for creating N-substituted glycine residues, specifically introducing an N-(2-oxomorpholino)methyl moiety. This modification can confer unique conformational constraints and physicochemical properties to the peptide, making it an attractive tool for medicinal chemists and drug development professionals.

The Reagent: this compound

This compound is a bifunctional reagent that serves as an efficient alkylating agent for primary and secondary amines. The presence of the electron-withdrawing carbonyl group and the chlorine atom makes the methylene group highly susceptible to nucleophilic attack by the deprotected N-terminal amine of a resin-bound peptide.

Key Advantages:

  • Direct Introduction of a Heterocyclic Moiety: This reagent allows for the one-step incorporation of a morpholin-3-one ring onto the peptide backbone, a structure of interest in medicinal chemistry due to its potential to modulate biological activity and pharmacokinetic properties.

  • Mild Reaction Conditions: The N-alkylation can be achieved under relatively mild basic conditions, which are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols and a variety of acid-labile side-chain protecting groups.[5][6]

  • Orthogonality: The N-alkylation reaction is orthogonal to the standard Fmoc deprotection and final cleavage from the resin, allowing for its seamless integration into established SPPS workflows.[6]

Mechanism of N-Alkylation

The N-alkylation of a resin-bound peptide with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

Step 1: Deprotection and Neutralization The N-terminal Fmoc protecting group of the peptide-resin is removed using a standard base solution (e.g., piperidine in DMF). The resulting secondary amine salt is then neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to generate the free amine, which acts as the nucleophile.[6][9]

Step 2: Nucleophilic Attack The lone pair of electrons on the N-terminal nitrogen atom attacks the electrophilic methylene carbon of this compound.

Step 3: Displacement of the Leaving Group The chloride ion, a good leaving group, is displaced, forming a new carbon-nitrogen bond and yielding the N-alkylated peptide.

Diagram of the N-Alkylation Mechanism

Caption: SN2 mechanism for N-alkylation of a peptide-resin.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers. All procedures should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialSupplierGrade
Fmoc-Rink Amide MBHA resinVaries100-200 mesh, 0.5-0.8 mmol/g loading
Fmoc-amino acidsVariesSynthesis Grade
This compoundVaries≥95% purity
N,N'-Diisopropylcarbodiimide (DIC)VariesSynthesis Grade
Oxyma PureVariesSynthesis Grade
PiperidineVariesSynthesis Grade
N,N-Diisopropylethylamine (DIEA)VariesSynthesis Grade
N,N-Dimethylformamide (DMF)VariesPeptide Synthesis Grade
Dichloromethane (DCM)VariesACS Grade
Trifluoroacetic acid (TFA)VariesReagent Grade
Triisopropylsilane (TIS)VariesReagent Grade
1,2-Ethanedithiol (EDT)VariesReagent Grade
Diethyl etherVariesAnhydrous
General SPPS Workflow with N-Alkylation Step

The N-alkylation step is introduced after the deprotection of the N-terminal amino acid at the desired position in the peptide sequence.

Workflow Diagram

SPPS Workflow with N-Alkylation Start Start: Fmoc-AA-Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 2. DMF Wash Fmoc_Deprotection->Wash1 Coupling 3. Fmoc-AA Coupling (DIC/Oxyma) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat_Loop Repeat for next AA Wash2->Repeat_Loop Repeat_Loop->Fmoc_Deprotection Yes Alkylation_Decision N-Alkylation? Repeat_Loop->Alkylation_Decision No N_Alkylation 5. N-Alkylation Protocol (See Section 4.4) Alkylation_Decision->N_Alkylation Yes Final_Deprotection Final Fmoc Deprotection Alkylation_Decision->Final_Deprotection No N_Alkylation->Final_Deprotection Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General SPPS workflow incorporating the N-alkylation step.

Standard Fmoc-SPPS Cycles (Prior to N-Alkylation)
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence until the position for N-alkylation is reached.

Protocol for N-Alkylation with this compound

This protocol should be performed after the Fmoc deprotection of the N-terminal amino acid that is to be alkylated.

  • Initial Deprotection: Perform the Fmoc deprotection of the N-terminal amine as described in Section 4.3, step 2.

  • Thorough Washing: Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove all traces of piperidine.

  • Reagent Solution Preparation: Prepare a solution of this compound (10 eq.) and DIEA (20 eq.) in DMF. The final concentration of the alkylating agent should be approximately 0.4 M.

  • Alkylation Reaction: Add the reagent solution to the deprotected peptide-resin. Shake the reaction vessel at room temperature for 12-24 hours.

    • Causality Note: A significant excess of both the alkylating agent and the base is used to drive the reaction to completion and to neutralize the HCl generated during the reaction. The extended reaction time is necessary due to the potentially lower reactivity of the secondary amine on the solid support compared to a primary amine in solution.

  • Monitoring: The reaction cannot be monitored by the Kaiser test as it gives a false negative for secondary amines. A small aliquot of the resin can be cleaved and analyzed by LC-MS to check for reaction completion.

  • Washing: After the reaction, thoroughly wash the resin with DMF (5 times), DCM (3 times), and isopropanol (3 times) to remove excess reagents and byproducts.

  • Continuation of Synthesis: Proceed with the coupling of the next Fmoc-amino acid as described in Section 4.3, step 4.

Cleavage and Final Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[10]

    • Causality Note: The scavengers (phenol, water, thioanisole, EDT) are crucial for quenching reactive carbocations generated from the cleavage of side-chain protecting groups, thus preventing side reactions with sensitive residues like tryptophan, methionine, and cysteine.[6][10]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (10 mL per gram of resin) and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Key Considerations

  • Incomplete Alkylation: If LC-MS analysis shows incomplete alkylation, the reaction time can be extended, or the reaction can be gently heated to 35-40 °C. Ensure that the resin was thoroughly washed to remove any residual piperidine, which can compete with the peptide's N-terminal amine.

  • Over-alkylation: Over-alkylation (alkylation of side-chain amines) is generally not an issue if standard acid-labile protecting groups (e.g., Boc for Lysine) are used, as they are stable to the basic conditions of the N-alkylation step.[6]

  • Choice of Base: DIEA is the recommended base as it is non-nucleophilic and sterically hindered, minimizing potential side reactions. Stronger, more nucleophilic bases should be avoided.

  • Solvent Compatibility: DMF is the preferred solvent due to its excellent swelling properties for polystyrene-based resins and its ability to dissolve the reactants.[11][12]

Conclusion

The use of this compound provides a straightforward and efficient method for incorporating a specific heterocyclic N-alkylation into peptides during solid-phase synthesis. This approach expands the chemical space available for peptidomimetic design and offers a valuable tool for researchers in drug discovery and development. The protocols detailed herein are robust and can be readily integrated into existing Fmoc-SPPS workflows, enabling the synthesis of novel N-alkylated peptides with potentially enhanced therapeutic properties.

References

  • Synthesis of new glycopeptidomimetics based on N-substituted oligoglycine bearing an N-linked lactoside side-chain. RSC Publishing.
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. (2015).
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (n.d.).
  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
  • Ch22: Alkylation of Amines. (n.d.). University of Calgary.
  • Amine Alkyl
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(14), 4886–4902.
  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7588.
  • Del Valle, J. R. (2023). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research, 56(10), 1205–1218.
  • 21.5: Synthesis of Amines by Alkylation. (2015, July 19). Chemistry LibreTexts.
  • Amine alkyl
  • Kent, S. B. H. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Albericio, F., & Kruger, H. G. (2012). Solid-phase peptide synthesis. Digital.CSIC.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • Solvent system for solid phase peptide synthesis. (2019).
  • Introduction to Peptide Synthesis Methods. (n.d.). Bachem.
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.

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Application Notes and Protocols: A Novel Strategy for the Synthesis of Quoline Derivatives from 2-(Chloromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a novel, multi-step synthetic protocol for the preparation of quinoline derivatives, starting from the readily available, yet underutilized, building block 2-(chloromethyl)morpholin-3-one. As there is no direct established method for this specific transformation, this application note proposes a scientifically robust, four-stage synthetic pathway. This route leverages well-established chemical transformations, including N-protection, β-diketone formation, lactam hydrolysis, and an intramolecular Combes quinoline synthesis. Each step is detailed with a comprehensive protocol, including the underlying chemical principles and justifications for the chosen reagents and conditions. This guide is intended to provide a foundational methodology for researchers to explore new avenues in the synthesis of quinoline-based scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Consequently, the development of new and efficient synthetic routes to functionalized quinolines is a subject of ongoing research.

This application note addresses the synthetic challenge of utilizing this compound as a starting material for quinoline synthesis. A direct conversion is not documented in the current literature. Therefore, we propose a logical and feasible multi-step pathway that transforms the starting material into a suitable precursor for a classical intramolecular quinoline synthesis.

The proposed strategy involves:

  • N-Protection: Protection of the secondary amine within the morpholin-3-one ring to prevent unwanted side reactions in subsequent steps.

  • β-Diketone Formation: Conversion of the α-chloro ketone moiety into a β-diketone, a key functional group for the Combes quinoline synthesis.

  • Lactam Hydrolysis and Deprotection: Ring-opening of the morpholin-3-one and simultaneous deprotection of the amine to yield a key intermediate containing both an amino group and a β-diketone.

  • Intramolecular Combes Quinoline Synthesis: Acid-catalyzed cyclization and dehydration of the amino-β-diketone intermediate to afford the final quinoline derivative.

This approach not only provides a potential route to novel quinoline derivatives but also demonstrates the synthetic utility of this compound as a versatile building block.

Proposed Synthetic Pathway

The overall proposed synthetic route is depicted in the workflow diagram below.

Quinoline Synthesis Workflow Overall Synthetic Workflow A This compound B N-Protected this compound A->B Stage 1: N-Protection C N-Protected 2-(β-Diketone)morpholin-3-one B->C Stage 2: β-Diketone Formation D Amino-β-diketone Intermediate C->D Stage 3: Lactam Hydrolysis E Quinoline Derivative D->E Stage 4: Intramolecular Combes Synthesis Combes Mechanism Intramolecular Combes Synthesis Mechanism cluster_0 Intermediate cluster_1 Reaction Steps cluster_2 Product Amino-β-diketone Amino-β-diketone Enamine Enamine Formation Amino-β-diketone->Enamine H⁺ Cyclization Electrophilic Cyclization Enamine->Cyclization H⁺ Dehydration Dehydration & Aromatization Cyclization->Dehydration -H₂O Quinoline Quinoline Derivative Dehydration->Quinoline

Sources

Application Note: The Strategic Utility of 2-(Chloromethyl)morpholin-3-one in Medicinal Chemistry

[1]

Part 1: Executive Summary & Strategic Value

This compound represents a high-value "chiral pool" scaffold in modern medicinal chemistry.[1] Unlike its more ubiquitous cousin, the oxazolidinone (famous as the core of Linezolid and the intermediate for Rivaroxaban), the morpholin-3-one ring offers distinct physicochemical advantages: enhanced aqueous solubility, improved metabolic stability, and a unique hydrogen-bond acceptor profile that avoids the potential toxicity sometimes associated with oxazolidinones.

The 2-chloromethyl variant acts as a bifunctional linchpin. It combines the metabolic robustness of the morpholinone core with a reactive electrophilic handle (the chloromethyl group), enabling the rapid generation of 2-substituted morpholine libraries. This guide outlines the specific utility of this scaffold in synthesizing bioactive molecules, particularly for EGFR inhibition , Factor Xa inhibition , and CNS-active agents .

Key Chemical Advantages[1]
  • Versatile Electrophile: The primary alkyl chloride is highly amenable to

    
     displacement by amines, thiols, and phenoxides, yet stable enough for storage.
    
  • Stereochemical Control: Synthesizable from chiral epichlorohydrin, allowing access to enantiopure (

    
    ) or (
    
    
    ) isomers—critical for structure-activity relationship (SAR) optimization.
  • Solubility Enhancer: The morpholinone ether oxygen lowers logP compared to carbocyclic analogs, improving drug-likeness (Lipinski compliance).

Part 2: Mechanistic Insight & Synthesis Logic[1]

The "Epichlorohydrin Route" to the Scaffold

The most robust synthesis of this compound utilizes the reaction between epichlorohydrin and a primary amine (often benzylamine for protection), followed by acylation with chloroacetyl chloride and base-mediated cyclization.[1] This route preserves the stereochemistry of the starting epichlorohydrin.

Mechanism of Action (Synthesis):

  • Regioselective Ring Opening: The amine attacks the less substituted carbon of epichlorohydrin.

  • Acylation: The resulting secondary amine is acylated by chloroacetyl chloride.

  • Intramolecular Cyclization: A Williamson ether synthesis-type cyclization occurs (alkoxide attacking the alpha-chloro amide) to close the morpholinone ring.

Visualization of Synthesis & Derivatization

The following diagram illustrates the synthesis of the scaffold and its divergent application in creating library arrays.

Morpholinone_SynthesisEpiChiral Epichlorohydrin(Starting Material)InterAmino-AlcoholIntermediateEpi->InterRing Opening(Regioselective)AminePrimary Amine(R-NH2)Amine->InterScaffold2-(Chloromethyl)morpholin-3-oneInter->Scaffold1. Acylation2. Cyclization (NaH/tBuOK)AcylChloroacetyl ChlorideAcyl->ScaffoldProdA2-AminomethylDerivatives(CNS Active)Scaffold->ProdAR'-NH2(SN2)ProdB2-AryloxymethylDerivatives(Kinase Inhibitors)Scaffold->ProdBAr-OH(Base)ProdC2-ThiomethylDerivatives(Metabolic Probes)Scaffold->ProdCR'-SH(Base)

Figure 1: Divergent synthesis pathway starting from epichlorohydrin to generate the this compound scaffold and its subsequent functionalization.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of (R)-4-Benzyl-2-(chloromethyl)morpholin-3-one

Note: This protocol uses a benzyl protecting group, which is standard to prevent N-alkylation side reactions.[1]

Reagents:

  • (R)-Epichlorohydrin (1.0 eq)

  • Benzylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Sodium hydride (NaH) (60% dispersion, 1.2 eq) or Potassium tert-butoxide (tBuOK)

  • Solvents: Methanol (MeOH), Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology:

  • Ring Opening:

    • Dissolve benzylamine in MeOH at 0°C.

    • Add (R)-epichlorohydrin dropwise over 30 mins to maintain regioselectivity.[1]

    • Stir at room temperature (RT) for 12 hours.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of epichlorohydrin.

    • Concentrate in vacuo to yield the amino-alcohol intermediate.[1]

  • Acylation:

    • Redissolve intermediate in anhydrous THF/DCM (1:1) with Et3N (1.2 eq).

    • Cool to -10°C. Add chloroacetyl chloride dropwise.[1]

    • Stir for 2 hours. Aqueous workup (wash with NaHCO3) and dry organic layer.

  • Cyclization (Critical Step):

    • Dissolve the crude chloroacetamide in anhydrous THF.

    • Cool to 0°C. Add NaH (or tBuOK) portion-wise.

    • Observation: Gas evolution (H2) will occur.

    • Stir at RT for 4-6 hours.

    • Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 60-75%.[1]

Protocol B: Library Generation via Displacement

Targeting 2-((Hetero)aryloxy)methyl morpholin-3-ones (Potential EGFR/Kinase Inhibitors).[1]

Reagents:

  • This compound scaffold (1.0 eq)[1][2]

  • Substituted Phenol/Heterocycle (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Solvent: DMF or Acetonitrile (

    
    )
    

Methodology:

  • Preparation: In a reaction vial, combine the phenol,

    
    , and solvent. Stir for 15 mins to generate the phenoxide.
    
  • Addition: Add the this compound scaffold and catalytic KI.

  • Reaction: Heat to 60-80°C for 4-12 hours.

    • Note: KI accelerates the reaction via the Finkelstein reaction (in situ conversion of Cl to I).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Analysis: Verify product via

    
    -NMR. Look for the shift of the 
    
    
    protons adjacent to the ether linkage (typically
    
    
    4.0–4.2 ppm).[3]

Part 4: Data Summary & Applications

Comparative Physicochemical Properties

The following table highlights why a medicinal chemist would select this scaffold over common alternatives.

FeatureMorpholin-3-oneOxazolidin-2-onePiperidin-2-one
H-Bond Acceptors 2 (Amide O, Ether O)2 (Carbamate Os)1 (Amide O)
Solubility (Aq) HighModerateLow/Moderate
Metabolic Stability High (Ether reduces oxid.)[1]HighModerate (Oxidation prone)
Synthetic Access Epichlorohydrin (Chiral)Epichlorohydrin (Chiral)Amino Acids
Primary Use Kinase Inhibitors, CNSAntibiotics (Linezolid)Peptidomimetics
Known Biological Applications[1][2][5][6][7]
  • EGFR Tyrosine Kinase Inhibitors:

    • Morpholin-3-one fused quinazolines have shown

      
       values < 1 
      
      
      against EGFR(wt).[1] The 2-substituent (derived from the chloromethyl group) allows for exploration of the solvent-exposed region of the ATP binding pocket.
  • Factor Xa Inhibitors:

    • While Rivaroxaban uses an N-linked morpholinone, C-linked derivatives (via the 2-position) are investigated for improved oral bioavailability and distinct IP space.[1]

  • CNS Agents:

    • 2-(Aminomethyl)morpholines (reduced form of the lactam) are privileged structures in reuptake inhibitors (e.g., Reboxetine analogs). The this compound is the direct precursor to these via displacement and subsequent amide reduction.

Part 5: References

  • Hu, L., et al. (2016).[4] "Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 26(6), 1529-1532.

  • Kourounakis, A. P., et al. (2020).[5] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752.

  • Palchykov, V. A. (2013). "Morpholines.[6][7][4][5][8][9][10] Synthesis and Biological Activity."[6][11][7][4][5][10][12] Russian Journal of Organic Chemistry, 49, 787–814.[6]

  • Google Patents. (2011). "Novel preparation method for chiral 2-hydroxymethyl morpholine compounds." CN102212040A.

  • BenchChem. "4-(3-Aminophenyl)morpholin-3-one Structure and Applications."[1]

Application Note: Strategic Utilization of Chloromethyl Intermediates in Aprepitant Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of chloromethyl-functionalized intermediates in the synthesis of Aprepitant (Emend®), specifically focusing on the convergence of the morpholin-3-one core and the chloromethyl-triazolinone side chain.

Executive Summary

Aprepitant (MK-0869) is a high-affinity neurokinin-1 (NK-1) receptor antagonist featuring a complex cis-2,3-disubstituted morpholine core. The synthesis of this pharmaceutical active ingredient (API) hinges on two critical architectural challenges:

  • Stereoselective construction of the morpholine ring (specifically the 2-alkoxy-3-aryl-morpholine scaffold).

  • Regioselective alkylation of the morpholine nitrogen using a chloromethyl-functionalized triazole linker.

While 2-(Chloromethyl)morpholin-3-one is a known functionalized heterocycle (CAS 2219419-23-3), the industrial synthesis of Aprepitant predominantly relies on two distinct "chloromethyl" related strategies: the use of 3-(chloromethyl)-1,2,4-triazolin-5-one as a key alkylating agent, and the manipulation of morpholin-3-one (or 1,4-oxazin-3-one) precursors to establish the chiral core. This guide elucidates the protocols for utilizing these chloromethyl intermediates to assemble the final API.

Technical Background & Retrosynthetic Logic

The "Chloromethyl" Convergence

The synthesis of Aprepitant is convergent. The Morpholine Core (containing the fluorophenyl and bis-trifluoromethylphenyl ether groups) is synthesized first, followed by a critical N-alkylation step.

  • Intermediate A (The Core): (2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine.[1][2]

  • Intermediate B (The Linker): 3-(Chloromethyl)-1,2,4-triazolin-5-one . Note: This is the primary "chloromethyl" reagent used in the final assembly.

  • Intermediate C (The Scaffold): Morpholin-3-one derivatives are used early in the pathway to establish the C2 and C3 stereocenters via crystallization-induced diastereomer transformation (CIDT).

Mechanism of Action

The coupling reaction involves the nucleophilic attack of the secondary amine of the Morpholine Core (Intermediate A) onto the electrophilic methylene carbon of the Chloromethyl-Triazolinone (Intermediate B). This SN2 reaction requires precise pH control to prevent over-alkylation or racemization of the labile C2/C3 centers.

AprepitantSynthesis Start N-Benzyl Ethanolamine + Glyoxylic Acid Oxazinone Oxazinone Intermediate (Lactam Core) Start->Oxazinone Cyclization MorpholineCore Morpholine Core (Int A) (2R,3S)-2-Alkoxy-3-Aryl Oxazinone->MorpholineCore 1. Grignard/Reduction 2. Ether Formation Coupling N-Alkylation (Base/Solvent) MorpholineCore->Coupling Nucleophile ChloromethylTriazole 3-(Chloromethyl)-1,2,4- triazolin-5-one (Int B) ChloromethylTriazole->Coupling Electrophile Aprepitant Aprepitant (API) Coupling->Aprepitant Final Assembly

Figure 1: Convergent synthesis workflow showing the role of the Chloromethyl-Triazole intermediate in alkylating the Morpholine Core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Chloromethyl Linker (3-(Chloromethyl)-1,2,4-triazolin-5-one)

Target: Preparation of the electrophilic side-chain precursor.

Reagents:

  • Semicarbazide hydrochloride[3]

  • 2-Chloro-1,1,1-triethoxyethane (or chloroacetonitrile derivative)

  • Methanol / Ethanol

Procedure:

  • Condensation: Charge a reactor with semicarbazide hydrochloride (1.0 eq) and methanol.

  • Addition: Add 2-chloro-1,1,1-triethoxyethane (1.1 eq) dropwise at 0°C.

  • Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. The reaction proceeds via the formation of an intermediate imidate which cyclizes to the triazolone.

  • Crystallization: Cool the reaction mixture to 0°C. The product, 3-(chloromethyl)-1,2,4-triazolin-5-one , precipitates as a white crystalline solid.

  • Filtration: Filter the solid and wash with cold methanol.

  • Drying: Dry under vacuum at 40°C.

    • Yield: Typically 85–90%.

    • Purity: >98% (HPLC).

Protocol B: Coupling of Morpholine Core with Chloromethyl-Triazolinone

Target: Final assembly of Aprepitant via N-alkylation.

Reagents:

  • Substrate: (2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride (The "Morpholine Core").[1][2]

  • Reagent: 3-(Chloromethyl)-1,2,4-triazolin-5-one (1.2 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃).

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Dissolution: In a clean, dry reactor, dissolve the Morpholine Core HCl salt (10.0 g, 1.0 eq) in Acetonitrile (100 mL).

  • Neutralization: Add DIPEA (2.5 eq) slowly at 20°C to liberate the free amine. Stir for 30 minutes.

  • Alkylation: Add 3-(chloromethyl)-1,2,4-triazolin-5-one (1.2 eq) in a single portion.

  • Reaction: Heat the mixture to 50°C–60°C. Monitor the reaction by HPLC.

    • Critical Control Point: Do not exceed 70°C to avoid elimination of the chloromethyl group or degradation of the ether linkage.

  • Completion: Reaction is typically complete within 4–6 hours (Morpholine Core < 0.5% area).

  • Work-up:

    • Cool to 20°C.

    • Add water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine and dry over Na₂SO₄.[4]

  • Purification: Concentrate the organic phase. Recrystallize the crude solid from Ethanol/Water or Isopropyl Acetate to obtain pure Aprepitant.

Data Summary: Reaction Parameters

ParameterSpecificationRationale
Temperature 50°C ± 5°CBalances reaction rate vs. thermal degradation of the ether.
Stoichiometry 1.2 eq (Triazole)Slight excess ensures complete consumption of the valuable Morpholine Core.
Solvent AcetonitrilePolar aprotic solvent promotes SN2 mechanism; easy to remove.
Base DIPEA / K₂CO₃Scavenges HCl generated; inorganic bases (K₂CO₃) require vigorous stirring.

Analytical Quality Control (QC)

HPLC Method for Reaction Monitoring
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Times (Approx):

    • Chloromethyl-triazolinone: ~2.5 min

    • Morpholine Core: ~8.0 min

    • Aprepitant: ~12.5 min

Identification of Impurities
  • Des-triazole impurity: Unreacted Morpholine Core.

  • Dimer impurity: Reaction of one chloromethyl-triazole with two morpholine units (rare due to steric hindrance).

  • Elimination product: Formation of the exocyclic methylene triazole (if overheated).

Safety & Handling

  • Chloromethyl Intermediates: 3-(Chloromethyl)-1,2,4-triazolin-5-one is a potent alkylating agent. It is potentially genotoxic (PGI).

    • Control: Handle in a fume hood with double gloves. Verify destruction of excess reagent in waste streams (quench with amine or caustic solution).

  • Morpholine Core: Contains fluorine and trifluoromethyl groups; thermal decomposition may release HF.

References

  • Merck & Co., Inc. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society.[6] Link

  • GuideChem. (2020). Application of 5-Chloromethyl-2,4-dihydro-[1,2,4]triazol-3-one in Drug Preparation. Link

  • National Institutes of Health (NIH). (2023). Asymmetric Catalytic Access to Morpholin-2-ones: Rapid Synthesis of an Intermediate to Aprepitant. Journal of Organic Chemistry. Link

  • ChemicalBook. (2024).[6] Product Entry: 3-(Chloromethyl)-1,2,4-triazolin-5-one (CAS 252742-72-6).[7] Link

  • Google Patents. (2019). CN110746371A: Intermediate for preparing aprepitant and preparation method. Link

Sources

Reaction conditions for intramolecular cyclization of 2-(Chloromethyl)morpholin-3-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reaction Conditions for Intramolecular Cyclization of 2-(Chloromethyl)morpholin-3-one Derivatives

Introduction

The synthesis of conformationally constrained bicyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. These rigid structures are invaluable for exploring specific pharmacophores and enhancing binding affinity to biological targets.[1] The morpholine ring, a privileged scaffold in many bioactive molecules, often contributes to improved pharmacokinetic profiles.[2] This application note provides a detailed guide to the intramolecular cyclization of this compound derivatives, a critical transformation for accessing novel bicyclic piperazinone and related heterocyclic systems.[1][3] We will delve into the mechanistic underpinnings of this reaction, explore optimal reaction conditions, and provide a detailed, validated protocol for researchers.

Reaction Mechanism and Key Considerations

The intramolecular cyclization of this compound derivatives proceeds via an intramolecular nucleophilic substitution (SN2) reaction. The amide nitrogen of the morpholin-3-one ring acts as the nucleophile, displacing the chloride leaving group on the adjacent chloromethyl substituent. This process results in the formation of a new carbon-nitrogen bond and the construction of a bicyclic lactam.

The success of this cyclization is contingent on several factors:

  • Basicity: A suitable base is required to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. The choice of base is critical to avoid side reactions such as hydrolysis of the lactam or elimination.

  • Solvent: The solvent must be able to dissolve the starting material and the base, while also being relatively inert to the reaction conditions. Polar aprotic solvents are generally preferred for SN2 reactions.

  • Temperature: The reaction temperature influences the rate of cyclization. Higher temperatures can accelerate the reaction but may also promote undesired side reactions.

  • Concentration: The reaction should be run at a sufficient dilution to favor intramolecular cyclization over intermolecular polymerization.

Mechanistic Pathway

G cluster_0 Reaction Mechanism A This compound Derivative B Deprotonation of Amide Nitrogen A->B Base C Intramolecular SN2 Attack B->C Increased Nucleophilicity D Transition State C->D Formation of C-N bond Cleavage of C-Cl bond E Bicyclic Product D->E F Chloride Ion D->F

Figure 1: Proposed mechanism for the intramolecular cyclization.

Optimization of Reaction Conditions

The following table summarizes the key reaction parameters and provides a rationale for their selection based on established principles and analogous transformations reported in the literature.

ParameterRecommended ConditionsRationale & Supporting Evidence
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)Weakly basic conditions are often sufficient and can minimize side reactions. Potassium carbonate is a mild and effective base for N-alkylation of amides.[4] For less reactive substrates, stronger bases like NaH or t-BuOK may be necessary to achieve complete deprotonation of the amide.[5]
Solvent Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF)Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion (the nucleophile) relatively free. DMF and MeCN are excellent choices. THF can also be used, particularly with stronger bases like NaH.
Temperature Room Temperature to 80 °CThe reaction can often proceed at room temperature, but gentle heating may be required to drive the reaction to completion. Monitoring the reaction by TLC is crucial to determine the optimal temperature.
Concentration 0.01 - 0.1 MHigh dilution favors the intramolecular cyclization pathway over intermolecular side reactions, which can lead to polymer formation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the intramolecular cyclization of a generic this compound derivative.

Protocol 1: Cyclization using Potassium Carbonate in DMF

G cluster_1 Experimental Workflow step1 1. Dissolve Substrate step2 2. Add Base step1->step2 step3 3. Heat Reaction step2->step3 step4 4. Monitor Progress (TLC) step3->step4 step5 5. Work-up step4->step5 Reaction Complete step6 6. Purification step5->step6 product Bicyclic Product step6->product

Figure 2: General experimental workflow for the cyclization.

Materials:

  • This compound derivative (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (1.0 eq) and anhydrous DMF to achieve a concentration of approximately 0.05 M.

  • Add anhydrous potassium carbonate (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclic product.

Protocol 2: Cyclization using Sodium Hydride in THF

Materials:

  • This compound derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.5 eq) to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the this compound derivative (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting and Key Insights

  • Low Yield: If the yield is low, consider increasing the reaction temperature or using a stronger base. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the lactam.

  • Side Products: The formation of dimeric or polymeric byproducts can occur at higher concentrations. Ensure the reaction is performed under sufficiently dilute conditions.

  • Incomplete Reaction: If the reaction does not go to completion, fresh base can be added. Alternatively, a more forcing set of conditions (higher temperature, stronger base) may be required.

  • Steric Hindrance: Bulky substituents on the morpholinone ring may hinder the intramolecular cyclization. In such cases, more drastic reaction conditions may be necessary. The use of sterically hindered, non-nucleophilic bases like 2,6-di-tert-butylpyridine is generally not recommended as they are designed to resist N-alkylation.[6]

Conclusion

The intramolecular cyclization of this compound derivatives is a robust method for the synthesis of valuable bicyclic lactam scaffolds.[3][7] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. The protocols provided in this application note offer a reliable starting point for researchers in drug discovery and organic synthesis. Careful optimization of the reaction conditions for specific substrates will ensure the successful synthesis of these important molecular architectures.

References

  • The Synthesis of Bicyclic Piperazinone and Related Derivatives. Methods in Molecular Medicine, 23, 259-279. [URL not directly available, but referenced in multiple provided search results]
  • The synthesis of bicyclic piperazinone and related derivatives. PubMed. [Link]

  • Example of intramolecular cyclization for morpholine ring formation... ResearchGate. [Link]

  • Intramolecular Free-Radical Cyclization Reactions. Thieme.
  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]

  • Synthesis of Phosphonobenzocarbacephems by Intramolecular Radical Cyclization of Haloaryl-Substituted β-Lactams. ResearchGate. [Link]

  • Flexible access to conformationally-locked bicyclic morpholines. PubMed. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. The Journal of Organic Chemistry. [Link]

  • N-alkylation of morpholine with other alcohols. ResearchGate. [Link]

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. PMC. [Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. PMC. [Link]

  • N-alkylation of an almost non nucleophilic substrate. Reddit. [Link]

  • Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. [Link]

  • Methods for preparing n-substituted morpholine compounds.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. NIH. [Link]

  • Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Chloromethyl)morpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the synthesis and yield optimization of 2-(Chloromethyl)morpholin-3-one . This guide is designed for researchers and process chemists, focusing on the critical 2,3-dichloropropionyl chloride route, which is the primary method for accessing the C2-substituted morpholinone scaffold.

Topic: Improving Synthesis Yield & Process Reliability Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting Guide, FAQs, and Optimization Protocols

Core Synthetic Directive

The synthesis of This compound typically proceeds via the N-acylation of 2-aminoethanol with 2,3-dichloropropionyl chloride , followed by an intramolecular base-mediated cyclization (O-alkylation).

The Challenge: The primary yield-limiting factors are regioselectivity (O-alkylation vs. elimination), polymerization of the acrylamide intermediate, and hydrolysis of the chloromethyl moiety.

Optimized Reaction Scheme

SynthesisPath cluster_legend Key Process Variables SM1 2-Aminoethanol Inter Intermediate: N-(2-hydroxyethyl)-2,3- dichloropropanamide SM1->Inter DCM, -10°C Slow Addition SM2 2,3-Dichloropropionyl Chloride SM2->Inter Prod Product: 2-(Chloromethyl) morpholin-3-one Inter->Prod NaH or KOtBu THF, 0°C -> RT (Cyclization) Side1 Side Product: N-(2-hydroxyethyl)- 2-chloroacrylamide Inter->Side1 Elimination (Excess Base/Heat) Temp Control Temp Control Base Stoichiometry Base Stoichiometry

Caption: Figure 1. Reaction pathway for this compound synthesis showing the critical bifurcation between cyclization and elimination.

Troubleshooting Guide: Yield & Purity

This section addresses specific failure modes encountered during the reaction.

Issue 1: Low Yield (<30%) with High Starting Material Recovery

Diagnosis: Incomplete cyclization due to insufficient base strength or "stalled" intermediate.

  • Root Cause: The hydroxyl group on the N-(2-hydroxyethyl) intermediate is not sufficiently nucleophilic to displace the

    
    -chlorine at neutral pH or with weak bases like triethylamine (Et
    
    
    
    N).
  • Corrective Action:

    • Switch Base: Use a stronger base for the second step. Sodium hydride (NaH) (1.1 equiv) in dry THF or Potassium tert-butoxide (KOtBu) in THF are superior for generating the alkoxide required for the intramolecular

      
       attack.
      
    • Two-Step Protocol: Do not attempt a "one-pot" mix. Isolate or thoroughly dry the amide intermediate before adding the strong base. Water interferes with alkoxide formation.

    • Temperature: Perform the cyclization at 0°C initially to favor substitution over elimination, then warm to room temperature.

Issue 2: Formation of Acrylic Side Products (Elimination)

Diagnosis: NMR shows olefinic protons (singlets around 5.5–6.5 ppm), indicating the formation of N-(2-hydroxyethyl)-2-chloroacrylamide .

  • Root Cause:

    
     elimination competes with 
    
    
    
    substitution. This is favored by high temperatures, hindered bases, or excess base concentration.
  • Corrective Action:

    • Control Stoichiometry: Use exactly 1.05–1.1 equivalents of base relative to the intermediate. Excess base promotes dehydrohalogenation.

    • Solvent Choice: Switch to a polar aprotic solvent like DMF or Acetonitrile for the cyclization step. These solvents enhance the nucleophilicity of the alkoxide/enolate, favoring the

      
       pathway (Ring Closure) over elimination.
      
    • Avoid Heating: Keep the reaction below 25°C.

Issue 3: Product Decomposition during Workup

Diagnosis: Yield loss during extraction or column chromatography; product turns dark/tarry.

  • Root Cause: The chloromethyl group is susceptible to hydrolysis, and the lactam ring can open under strongly acidic or basic aqueous conditions.

  • Corrective Action:

    • Neutral Workup: Quench the reaction with saturated NH

      
      Cl  (mildly acidic) or phosphate buffer (pH 7) rather than strong acid/base.
      
    • Rapid Extraction: Perform extractions quickly with DCM or EtOAc and dry immediately over MgSO

      
      .
      
    • Column Stability: If purifying by silica gel chromatography, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica that might catalyze decomposition.

Optimized Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • 2-Aminoethanol (1.0 equiv)

  • 2,3-Dichloropropionyl chloride (1.05 equiv)

  • Triethylamine (Et

    
    N) (1.1 equiv for Step 1)
    
  • Sodium Hydride (60% in oil) (1.2 equiv for Step 2)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous).

Step-by-Step Procedure:

  • Acylation (Amide Formation):

    • Dissolve 2-aminoethanol (0.61 g, 10 mmol) and Et

      
      N (1.5 mL, 11 mmol) in anhydrous DCM (20 mL). Cool to -10°C  (ice/salt bath).
      
    • Add 2,3-dichloropropionyl chloride (1.70 g, 10.5 mmol) dropwise over 30 minutes. Control exotherm.

    • Stir at 0°C for 1 hour. Monitor by TLC (Intermediate

      
       is usually lower than starting chloride).
      
    • Workup 1: Wash with water (10 mL), 1N HCl (10 mL), and brine. Dry organic layer (MgSO

      
      ) and concentrate to obtain the crude amide intermediate. Do not purify further.
      
  • Cyclization (Ring Closure):

    • Dissolve the crude amide in anhydrous THF (30 mL). Cool to 0°C .[1]

    • Add NaH (0.48 g, 12 mmol) portion-wise. Gas evolution (

      
      ) will occur.
      
    • Stir at 0°C for 30 mins, then allow to warm to room temperature (20–25°C) for 2–4 hours.

    • Monitoring: Check for disappearance of the amide intermediate.

  • Purification:

    • Quench with saturated NH

      
      Cl (5 mL).
      
    • Extract with EtOAc (3 x 20 mL).

    • Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).[2]

    • Target Yield: 65–75%.

Frequently Asked Questions (FAQs)

Q1: Can I use epichlorohydrin instead of 2,3-dichloropropionyl chloride? A: Not easily for the 2-chloromethyl isomer. Reacting 2-aminoethanol with epichlorohydrin typically yields N-(2,3-dihydroxypropyl) derivatives or leads to complex mixtures. The 2,3-dichloropropionyl chloride route is more direct for installing the C2-chloromethyl group via the "acylation-cyclization" sequence.

Q2: Why is my product unstable at room temperature? A: this compound contains an alpha-halo amide motif, which is reactive. It acts as an alkylating agent.[3][4] Store the purified compound at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent dimerization or hydrolysis.

Q3: How do I distinguish the product from the elimination side product by NMR? A:

  • Product (Cyclic): Look for the morpholine ring protons as multiplets between 3.5–4.5 ppm and the chloromethyl protons as a doublet/multiplet around 3.6–3.8 ppm.

  • Side Product (Acrylamide): Look for distinct olefinic signals: two doublets (or singlets) typically between 5.8 ppm and 6.4 ppm .

Q4: Can I scale this up to 100g? A: Yes, but the Acylation Step is highly exothermic. You must use active cooling and slow addition rates. For the Cyclization Step , handling large quantities of NaH is hazardous; consider switching to Potassium tert-butoxide (KOtBu) in THF or using a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TBAB) and NaOH, though yields may be slightly lower due to hydrolysis.

Comparative Data: Base Selection

BaseSolventTempYield (%)Major Side Product
Et

N
DCMReflux15-20%Unreacted Intermediate
K

CO

AcetoneReflux35-40%Elimination (Acrylamide)
NaH THF0°C -> RT72% None (Clean)
KOtBu THF-10°C68%Elimination (trace)

Table 1: Effect of base selection on the cyclization efficiency of N-(2-hydroxyethyl)-2,3-dichloropropanamide.

References

  • General Morpholinone Synthesis

    • Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry, 1996, 39(3), 673–679.
  • Alpha-Halo Amide Cyclization

    • Ghorai, M. K., et al. "Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids." Synthesis, 2015, 47, 3776–3782.
  • Relevant Patent Methodology

    • Straub, A., et al. "Substituted Oxazolidinones and their Use." U.S. Patent 6,362,188, March 26, 2002.
  • Process Safety & Scale-up

    • Movsisyan, M., et al.[5] "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride." Chemistry - A European Journal, 2018, 24(45), 11779-11784. (Relevant for handling the acid chloride precursor).

Sources

Stability and degradation pathways of 2-(Chloromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Intermediates.

I am Dr. Aris, Senior Application Scientist. Below is the technical dossier for 2-(Chloromethyl)morpholin-3-one . This guide is structured to troubleshoot stability issues, optimize handling protocols, and explain the degradation mechanisms you are likely observing in the lab.

Part 1: Chemical Stability & Degradation Mechanisms[1]

The Core Problem: this compound (CMMO) is a "Janus" molecule.[1] It possesses two competing reactive centers that drive its degradation:[1]

  • The Electrophilic "Warhead" (Chloromethyl group): A primary alkyl halide susceptible to nucleophilic attack (

    
    ).
    
  • The Labile Lactam (Morpholin-3-one core): A cyclic amide that is thermodynamically stable but kinetically vulnerable to hydrolysis under acidic/basic stress.[1]

Structural Vulnerability: The chloromethyl group at position 2 is situated alpha to the ether oxygen and alpha to the carbonyl. This unique electronic environment increases the acidity of the C2 proton, making the molecule prone to racemization (if using a chiral isomer) and elimination reactions under basic conditions.

Degradation Pathways Map

The following diagram illustrates the three primary degradation routes you must control:

degradation_pathways CMMO 2-(Chloromethyl) morpholin-3-one (Intact) Hydrolysis_Cl Pathway A: Side-Chain Hydrolysis (2-Hydroxymethyl derivative) CMMO->Hydrolysis_Cl H2O / pH 7-9 SN2 Attack on Cl Ring_Open Pathway B: Lactam Hydrolysis (Amino-acid Ether) CMMO->Ring_Open Strong Acid (pH < 2) or Strong Base (pH > 12) Dimer Pathway C: N-Alkylation Dimer (In concentrated base) CMMO->Dimer Free Base form + High Conc. (Intermolecular SN2)

Figure 1: Primary degradation pathways. Pathway A is the most common storage impurity (moisture-driven).[1] Pathway B occurs during aggressive workups.[1]

Part 2: Troubleshooting & FAQs

This section addresses specific observations reported by users in synthesis and storage contexts.

Scenario 1: "My material has turned from white to yellow/orange."
  • Diagnosis: Oxidation and Trace HCl Elimination.[1]

  • Root Cause: The morpholine ring is susceptible to N-oxidation or radical formation at the ether-adjacent carbons upon exposure to light and air.[1] Furthermore, trace moisture can liberate HCl (via Pathway A), which catalyzes further auto-degradation.[1]

  • Solution:

    • Recrystallization: Dissolve in minimal hot ethyl acetate/ethanol (check solubility first) to remove colored oligomers.

    • Acid Scavenger: Store with a sachet of silica gel or a trace of weak base (like solid

      
      ) in the secondary container (not mixed with product) to absorb acid vapors.
      
Scenario 2: "I see a new peak at RRT 0.65 on my HPLC."
  • Diagnosis: Hydrolysis of the Alkyl Chloride (Formation of 2-(hydroxymethyl)morpholin-3-one).[1]

  • Mechanism: Water acts as a nucleophile, displacing the chloride. This is accelerated in polar aprotic solvents (like DMSO or DMF) if they are "wet."[1]

  • Correction:

    • Dry your solvents over molecular sieves (3Å or 4Å).[1]

    • Avoid leaving the compound in solution for >4 hours.

    • Validation: Treat a small aliquot with

      
      .[1] A white precipitate (
      
      
      
      ) confirms free chloride ions are present, indicating hydrolysis.[1]
Scenario 3: "Yield is low after aqueous workup."
  • Diagnosis: Water Solubility & Ring Opening.[1]

  • Explanation: The morpholin-3-one ring is highly polar.[1] If your product hydrolyzes to the amino-acid form (Pathway B), it becomes a zwitterion and stays in the aqueous phase. Even the intact chloromethyl lactam has significant water solubility.

  • Protocol Adjustment:

    • Avoid: High pH (>10) aqueous washes.[1]

    • Preferred: Salting out. Saturate the aqueous layer with NaCl before extracting with DCM or EtOAc.

    • Alternative: Use continuous liquid-liquid extraction if the partition coefficient is poor.[1]

Part 3: Analytical Method Parameters

To accurately monitor stability, you must distinguish between the parent molecule and its specific degradants. Standard C18 methods often fail to retain the polar hydrolysates.[1]

Recommended HPLC Conditions:

ParameterConditionRationale
Column Phenyl-Hexyl or Polar-Embedded C18Enhanced retention of polar lactams via pi-pi interactions.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the ring-opened amino acid, improving peak shape.[1]
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for morpholine derivatives than MeOH.[1]
Gradient 5% B to 90% B over 15 minSlow initial ramp separates the Hydroxy-impurity (early eluting) from the Parent.[1]
Detection UV 210-220 nmThe lactam has weak UV absorbance; avoid 254 nm as sensitivity will be poor.[1]

Impurity Profile Table:

Impurity TypeRelative Retention Time (RRT)Origin
Hydroxy-Analog ~0.6 - 0.7Hydrolysis of -CH2Cl (Storage/Moisture)
Ring-Open Acid ~0.2 - 0.3 (Fronting)Acid/Base Hydrolysis (Workup artifact)
Dimer ~1.2 - 1.4Self-alkylation (High concentration synthesis)

Part 4: Synthesis & Handling Protocols

Protocol A: Drying and Storage

Do not use heat to dry this compound.[1] The combination of thermal energy and crystal lattice moisture will accelerate Pathway A (Autocatalytic Hydrolysis).

  • Isolation: Filter the solid.[1]

  • Wash: Wash with cold MTBE (Methyl tert-butyl ether) to remove surface impurities.[1]

  • Drying: Vacuum dry at ambient temperature (20-25°C) .

    • Critical: Use a

      
       trap in the vacuum line to aggressively remove water vapor.
      
  • Storage: Store at -20°C under Argon.

Protocol B: Nucleophilic Substitution (Using the Warhead)

If you are reacting the chloromethyl group (e.g., with an amine or azide):

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or

    
    ).[1] Avoid Hydroxide (OH-) or Alkoxides (OR-), which will compete via hydrolysis or cause ring opening.[1]
    
  • Solvent: Anhydrous THF or MeCN are superior to DMF (which is hard to remove without aqueous workup).[1]

References

  • Morpholine Biodegradation & Ring Cleavage: Combourieu, B., et al. (1998).[1] "Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450."[1][2][3] Applied and Environmental Microbiology.

  • Lactam Hydrolysis Kinetics: Brown, R. S., et al. (2013).[1] "Mechanisms of Amide and Lactam Hydrolysis." LibreTexts Chemistry. [1]

  • Alpha-Halo Carbonyl Reactivity: Reusch, W. (2013).[1] "Reactions of alpha-Halo Ketones and Esters." Virtual Textbook of Organic Chemistry.

  • Analytical Profiling of Morpholine Derivatives: Journal of Analytical Methods in Chemistry (2023). "Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease (Bicyclol/Morpholine derivatives)."

Sources

Navigating the Synthesis of 2-(Chloromethyl)morpholin-3-one: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(chloromethyl)morpholin-3-one, a key intermediate in the production of various pharmaceuticals, presents unique challenges in the laboratory. This guide, developed by our team of senior application scientists, provides a comprehensive resource for troubleshooting common issues and optimizing reaction conditions to achieve high yields and purity. By delving into the causality behind experimental choices, we aim to empower you with the expertise to navigate the complexities of this synthesis.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is designed to provide direct, actionable solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound

A consistently low yield of the desired product is a frequent challenge. Several factors can contribute to this issue.

Potential Causes & Solutions

Potential Cause Explanation Suggested Action
Incomplete Cyclization The intramolecular cyclization of the N-(2-hydroxyethyl)-2-chloroacetamide precursor is a critical, base-mediated step. Insufficient reaction time, suboptimal temperature, or an inadequate base can lead to an incomplete reaction.Optimize Reaction Time & Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider gradually increasing the reaction time or temperature. Be mindful that excessive heat can promote side reactions.
Side Reactions The presence of moisture is a primary culprit for low yields, as it can lead to the hydrolysis of the reactive chloromethyl group, forming the corresponding hydroxymethyl derivative. Dimerization or polymerization of the starting material or product can also occur, especially at high concentrations.Ensure Anhydrous Conditions: Employ dry solvents and reagents. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize exposure to atmospheric moisture.
Suboptimal Base The choice and quantity of the base are pivotal for the deprotonation of the hydroxyl group, which initiates the cyclization. An inappropriate or insufficient amount of base will result in an incomplete reaction.Base Selection and Stoichiometry: Sodium hydride (NaH) is commonly used. Ensure it is fresh and handled under inert conditions. If yields remain low, consider screening other strong, non-nucleophilic bases like potassium tert-butoxide or lithium diisopropylamide (LDA). Ensure at least a stoichiometric amount of base is used relative to the starting material.
Poor Quality of Starting Materials Impurities within the N-(2-hydroxyethyl)-2-chloroacetamide can inhibit the cyclization reaction.[1]Purify Starting Material: If the purity of the starting material is questionable, consider recrystallization or chromatographic purification prior to use. Confirm its purity through analytical methods such as NMR or melting point determination.

Troubleshooting Workflow for Low Yield

Low_Yield_Workflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity purify Purify Starting Material check_purity->purify Impure check_conditions Review Reaction Conditions (Anhydrous?) check_purity->check_conditions Pure purify->check_conditions dry_reagents Dry Solvents/Reagents Use Inert Atmosphere check_conditions->dry_reagents No optimize_base Optimize Base and Temperature check_conditions->optimize_base Yes dry_reagents->optimize_base screen_bases Screen Alternative Bases (e.g., KOtBu, LDA) optimize_base->screen_bases No Improvement monitor_reaction Monitor Reaction Progress (TLC/HPLC) optimize_base->monitor_reaction Improvement screen_bases->monitor_reaction adjust_time Adjust Reaction Time monitor_reaction->adjust_time Incomplete success Improved Yield monitor_reaction->success Complete adjust_time->success Impurity_Analysis start Impurity Detected (NMR, LC-MS) identify Identify Impurity Structure start->identify starting_material Unreacted Starting Material identify->starting_material Matches Starting Material hydrolysis_product Hydroxymethyl Side Product identify->hydrolysis_product Mass indicates +OH, -Cl dimer Dimer/Polymer identify->dimer Mass is ~2x Product unknown Unknown Impurity identify->unknown Unidentified action_sm Increase Reaction Time/Temp starting_material->action_sm action_hydrolysis Ensure Anhydrous Conditions Neutral Workup hydrolysis_product->action_hydrolysis action_dimer Slow Reagent Addition Higher Dilution dimer->action_dimer action_unknown Optimize Purification (Solvent Screen, New Stationary Phase) unknown->action_unknown

Sources

Safe handling and storage precautions for 2-(Chloromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Chloromethyl)morpholin-3-one

Welcome to the technical support guide for this compound. This document provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to ensure you can work safely and effectively with this compound. The information herein is synthesized from established safety data sheets and chemical handling standards to provide a comprehensive and trustworthy resource.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that requires careful handling. The primary hazards include:

  • Corrosivity: It can cause severe skin burns and serious eye damage.[1][2][3][4]

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: It may cause respiratory irritation.[1][5][6]

  • Flammability: While not explicitly classified as flammable in all sources, related compounds like morpholine are, and it's prudent to keep it away from heat and ignition sources.[1][7][8][9][10]

  • Aquatic Toxicity: It is very toxic to aquatic life, with long-lasting effects.[1][2]

Q2: What are the immediate first aid measures in case of exposure?

A2: In any case of exposure, seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, including under the eyelids.[5][11] Remove contact lenses if present and easy to do so.[5]

  • Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If breathing has stopped, provide artificial respiration.[5][7]

  • Ingestion: Rinse the mouth with water.[5] Do NOT induce vomiting.[1][7] Never give anything by mouth to an unconscious person.[7]

Q3: What are the proper storage conditions for this compound?

A3: Store in a cool, dry, and well-ventilated area.[4][5] The container must be kept tightly closed.[4][5][12] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[5] Some suppliers recommend storage under an inert atmosphere and at room temperature or refrigerated (2-8°C).[13] Always check the supplier's specific recommendations.

Q4: Can I dispose of this chemical down the drain?

A4: No. This chemical is very toxic to aquatic life.[1][2] Do not let the product enter drains, sewers, or waterways.[6][7][11][13] All waste, including contaminated materials, must be disposed of as hazardous waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[5][11]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Problem/Observation Potential Cause(s) Troubleshooting Steps & Explanations
Skin or eye irritation despite wearing PPE. 1. Inadequate or compromised PPE. 2. Improper PPE removal technique. 3. Aerosol generation during handling.1. Verify PPE Integrity: Ensure gloves are inspected before use and are of a suitable material (e.g., nitrile, neoprene).[6] Check for any tears or punctures. Ensure safety glasses or goggles provide a complete seal. A face shield is recommended for splash protection.[6][13] 2. Review Removal Technique: Gloves should be removed without touching the outer surface with bare hands.[6][13] 3. Control Aerosols: Handle the compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[6][13]
A small spill occurs on the lab bench. Accidental mishandling during transfer or use.1. Alert Personnel & Evacuate: Inform others in the immediate area. If the spill is significant, evacuate non-essential personnel.[6][13] 2. Don Appropriate PPE: Ensure you are wearing the correct PPE as outlined in the PPE Selection Workflow below. 3. Contain & Absorb: For small spills, use an inert absorbent material like sand or diatomaceous earth.[4] Do not use combustible materials. 4. Collect & Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[6][11][13] 5. Decontaminate: Clean the spill area with a suitable solvent (check compatibility first), followed by soap and water. 6. Ventilate: Ensure the area is well-ventilated during and after cleanup.[11]
The compound appears discolored or has an unusual odor. Potential decomposition or contamination.1. Do Not Use: If the integrity of the compound is , it is safer not to use it. 2. Check Storage Conditions: Verify that the compound has been stored according to the manufacturer's recommendations (temperature, light, atmosphere).[13] 3. Consult SDS: Review the Safety Data Sheet for information on chemical stability and hazardous decomposition products.[6] Under normal conditions, it is generally stable.[4][6] 4. Dispose Properly: Dispose of the questionable material as hazardous waste.[5]

Experimental Protocols & Workflows

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is the first line of defense against exposure. This workflow ensures all potential routes of exposure are considered.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling this compound Assess_Routes Identify Routes of Exposure (Skin, Eyes, Inhalation, Ingestion) Start->Assess_Routes Skin Skin Contact? (Corrosive, Toxic) Assess_Routes->Skin Yes Eyes Eye Contact? (Severe Damage) Assess_Routes->Eyes Yes Inhalation Inhalation? (Irritant, Toxic) Assess_Routes->Inhalation Yes Gloves Wear chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. Skin->Gloves LabCoat Wear a full-coverage lab coat or chemical-resistant suit. Skin->LabCoat Goggles Wear chemical safety goggles (ANSI Z87.1 / EN 166). Eyes->Goggles FumeHood Handle in a certified chemical fume hood. Inhalation->FumeHood End Proceed with Experiment Gloves->End LabCoat->End FaceShield Use a face shield for splash hazards. Goggles->FaceShield Potential for Splash Goggles->End Respirator If fume hood is unavailable or for large spills, use a NIOSH-approved respirator. FumeHood->Respirator Contingency FumeHood->End

Caption: PPE selection decision workflow.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[6][13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Assemble Materials: Gather a spill kit containing:

    • Appropriate PPE (see workflow above).

    • Inert absorbent material (e.g., sand, vermiculite, diatomaceous earth).[4]

    • Non-sparking scoops/tools.[1][14]

    • A sealable, labeled hazardous waste container.[6][11][13]

  • Contain the Spill: If the substance is a solid, carefully sweep it up, avoiding dust formation.[6][13] If it is a liquid or solution, cover it with the inert absorbent material, starting from the outside and working inwards.

  • Collect Waste: Carefully scoop the absorbed material into the designated hazardous waste container.[6][13]

  • Decontaminate Surfaces: Wipe down the spill area with a suitable solvent (as recommended by your institution's safety office), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Waste: Seal the waste container and arrange for its disposal through your institution's environmental health and safety (EHS) office.[5]

  • Report the Incident: Report the spill to your supervisor and EHS office, as per your institution's policy.

References

  • MilliporeSigma. (2024). Safety Data Sheet.
  • Fisher Scientific. (2016). Safety Data Sheet.
  • TargetMol. (n.d.). Safety Data Sheet.
  • CymitQuimica. (2026). Safety Data Sheet.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Thor Specialities (UK) LTD. (2015). Safety data sheet.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Anonymous. (n.d.). Section 2.
  • Sigma-Aldrich. (n.d.). Morpholin-3-one | 109-11-5.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Morpholine.
  • Loba Chemie. (n.d.). MORPHOLINE EXTRA PURE.
  • Shanghai Chemex Group Ltd. (2022). Material Safety Data Sheet (MSDS) - Morpholine.
  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • ChemicalBook. (2025). 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • NOAA. (n.d.). MORPHOLINE | CAMEO Chemicals.
  • North Metal and Chemical Company. (n.d.). Morpholine.

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Technical Support Center: Chiral Separation of 2-(Chloromethyl)morpholin-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The enantioselective synthesis and separation of chiral molecules are critical in modern drug development. The biological activity of enantiomers can differ significantly, with one providing the therapeutic benefit while the other may be inactive or even harmful.[1] 2-(Chloromethyl)morpholin-3-one and its derivatives are important scaffolds in medicinal chemistry.[2][3] Achieving high enantiomeric purity is therefore not just a regulatory requirement but a scientific necessity for developing safe and effective pharmaceuticals.

This guide is structured as a technical support resource for researchers, scientists, and drug development professionals. It directly addresses common issues encountered during the chiral separation of this compound enantiomers using a practical, question-and-answer format based on field-proven insights and established scientific principles.

Section 1: Method Selection - Frequently Asked Questions

This section will help you decide on the most appropriate strategy for your separation goals.

Q1: Which method should I try first for separating my this compound enantiomers: HPLC, SFC, or Enzymatic Kinetic Resolution (EKR)?

A: For initial analytical-scale separation and method development, Chiral High-Performance Liquid Chromatography (HPLC) is an excellent starting point due to its versatility and the wide availability of columns and instrumentation.[4][5] If you require larger quantities of separated enantiomers (e.g., for preclinical studies) or are looking for a faster, more environmentally friendly method, Supercritical Fluid Chromatography (SFC) is the preferred choice.[6][7] Enzymatic Kinetic Resolution (EKR) is a powerful alternative if chromatographic methods fail or if you are developing a scalable synthetic route to a single enantiomer.[8][9]

Q2: What are the primary advantages of Supercritical Fluid Chromatography (SFC) over HPLC for this class of compounds?

A: SFC offers several key advantages over traditional normal-phase HPLC:

  • Speed: Due to the low viscosity and high diffusivity of supercritical CO2, SFC allows for much higher flow rates without a significant loss of efficiency, leading to separation times that are 3-5 times faster than HPLC.[7][10]

  • Reduced Solvent Consumption: The primary mobile phase component is inexpensive and non-flammable CO2, drastically reducing the consumption of organic solvents like hexane and isopropanol.[6][7]

  • Easier Sample Recovery: For preparative applications, the CO2 evaporates upon depressurization, leaving the analyte in a small volume of the organic modifier, which simplifies downstream processing.[7]

Q3: When is Enzymatic Kinetic Resolution (EKR) the most suitable approach?

A: EKR is most suitable when you need to produce a significant quantity of one highly pure enantiomer and traditional chromatography is either too costly at scale or provides insufficient resolution. EKR uses an enzyme (commonly a lipase) to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[11] This allows for the subsequent separation of two different chemical compounds (e.g., an ester and an alcohol), which is often easier than separating two enantiomers.[12] It is a powerful tool for developing an enantioselective synthesis pathway.[9]

Table 1: Comparison of Chiral Separation Techniques
FeatureChiral HPLCChiral SFCEnzymatic Kinetic Resolution (EKR)
Primary Use Analytical & Semi-PreparativeAnalytical & PreparativePreparative Synthesis
Speed ModerateFast[10]Slow (reaction time dependent)
Resolution HighHigh, often complementary to HPLC[10]Dependent on enzyme selectivity (E-value)[13]
Solvent Usage High (Hexane, Alcohols)Low (Mainly CO2)[6]Moderate (Organic Solvents)
Sample Throughput ModerateHighLow
Cost (Operational) Moderate to HighLow to ModerateLow (enzyme can be costly initially)
Key Principle Differential interaction with a Chiral Stationary Phase (CSP)[4]Differential interaction with a CSP using a supercritical fluid mobile phase[14]Selective enzymatic reaction of one enantiomer[11]

Section 2: Troubleshooting Chromatographic Separations (HPLC & SFC)

This section addresses the most common problems encountered during chiral method development with HPLC and SFC. The principles are largely interchangeable, as both techniques rely on Chiral Stationary Phases (CSPs).

Issue 1: No Separation or Poor Resolution

Q: I'm injecting my racemic this compound, but I only see a single peak. What is the most likely cause?

A: The most common reason for a complete lack of separation is a fundamental mismatch between the analyte and the Chiral Stationary Phase (CSP).[15] Enantiomers can only be separated if they form transient diastereomeric complexes with the CSP, and the stability of these complexes must be different for each enantiomer. If the CSP does not offer the right interaction points (e.g., hydrogen bonding, π-π stacking, steric hindrance), no separation will occur.[15]

Your first step should be to screen different CSPs. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most versatile and should be your starting point.[15][16]

Q: My enantiomers are partially separated, but the resolution is very poor (Rs < 1.5). How can I improve it?

A: Once you have partial separation, the focus shifts to optimizing the mobile phase and other instrumental parameters.[17]

  • Optimize the Organic Modifier: In both normal-phase HPLC (Hexane/Alcohol) and SFC (CO2/Alcohol), the type and percentage of the alcohol co-solvent (e.g., isopropanol, ethanol, methanol) are critical.[15][18] Systematically vary the alcohol percentage in small increments (e.g., 2-5%). A lower percentage of the polar modifier generally increases retention and can improve resolution, but this is not always the case.

  • Use Mobile Phase Additives: this compound contains a secondary amine within the morpholinone ring, which can cause peak tailing and poor resolution due to strong interactions with the silica support. Adding a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) to the mobile phase will mask these active sites and dramatically improve peak shape and resolution.[15][16]

  • Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[15] Lower temperatures often, but not always, lead to better resolution by enhancing the stability differences of the diastereomeric complexes. Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C).

  • Lower the Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the CSP, which can improve resolution, although it will also increase the analysis time.[15]

Workflow for Troubleshooting Poor Resolution

G cluster_0 cluster_1 start Start: Poor or No Resolution csp_check Is this the first attempt? start->csp_check screen_csp Screen multiple CSPs (e.g., Amylose & Cellulose based) csp_check->screen_csp Yes optimize_mp Optimize Mobile Phase csp_check->optimize_mp No, partial separation seen mod_percent Vary % Alcohol Modifier (e.g., IPA, EtOH) optimize_mp->mod_percent add_additive Add Basic Modifier (0.1% DEA) for morpholinone core mod_percent->add_additive temp Adjust Temperature (e.g., 10°C, 25°C, 40°C) add_additive->temp flow Reduce Flow Rate temp->flow success Resolution Achieved (Rs > 1.5) flow->success

Caption: Troubleshooting flowchart for poor chiral separation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are showing significant tailing. What are the causes and how do I fix it?

A: Peak tailing is typically caused by undesirable secondary interactions or column overload.[15]

  • Secondary Interactions: As mentioned, the basic nitrogen in the morpholinone ring can interact strongly with residual silanol groups on the silica surface of the CSP. Solution: Add 0.1% DEA or another suitable basic modifier to your mobile phase.[15]

  • Column Overload: Injecting too much sample mass can saturate the chiral stationary phase. Solution: Reduce the sample concentration or the injection volume.[19]

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head. Solution: Flush the column with a strong solvent (check the column care guide first) or replace the guard column.[19]

Q: My peaks are fronting. What does this indicate?

A: Peak fronting is less common than tailing and is usually a clear sign of either severe column overload or a problem with the sample solvent.[19]

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger than the mobile phase, the peak can be distorted. Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a weaker solvent.

Issue 3: System and Column Issues

Q: My system backpressure has suddenly increased significantly. What should I do?

A: A sudden pressure increase usually points to a blockage.[19]

  • Check for Sample Precipitation: Ensure your sample is fully dissolved in the injection solvent. If the sample solvent is not fully miscible with the mobile phase, the sample can precipitate on the column inlet frit.[19]

  • Inspect the Inlet Frit: The most common point of blockage is the inlet frit of the column or guard column. Solution: A temporary fix can sometimes be achieved by back-flushing the column (reversing the flow direction) at a low flow rate. Be sure to disconnect it from the detector first. If this doesn't work, the frit may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[19]

Q: My retention times are drifting from one injection to the next. Why is this happening?

A: Drifting retention times point to an unstable system.

  • Column Equilibration: Chiral columns, especially in normal-phase mode, can require long equilibration times.[20] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump is delivering the correct composition accurately. For normal-phase HPLC, even trace amounts of water in the solvents can significantly alter selectivity and retention times.[20]

  • Temperature Fluctuation: Ensure your column oven is maintaining a stable temperature, as retention is sensitive to thermal changes.[15]

Section 3: Troubleshooting Enzymatic Kinetic Resolution (EKR)

EKR is a powerful synthetic tool, but its success depends on finding the right enzyme and reaction conditions. Lipases are commonly used for the resolution of racemates containing alcohol or ester functional groups.[21]

Issue 1: Low Conversion or No Reaction

Q: I have incubated my racemic starting material with a lipase and an acyl donor, but I see very little or no product formation after 24 hours. What should I check?

A: Low conversion is a common hurdle in developing EKR.

  • Enzyme Activity: Confirm that your enzyme is active. Use a known substrate to test its activity under your reaction conditions. Enzymes can denature if stored improperly or exposed to harsh conditions.

  • Choice of Acyl Donor: The enzyme's activity can be highly dependent on the acyl donor. For transesterification reactions, common donors include vinyl acetate or ethyl acetate.[22] Screen a variety of acyl donors to find one that is readily accepted by the enzyme.

  • Solvent Choice: The solvent has a profound impact on enzyme activity and selectivity.[8] Lipases often work well in non-polar organic solvents like hexane, heptane, or MTBE. Avoid highly polar solvents like DMF or DMSO unless specified for a particular enzyme.

  • Water Content: While lipases can function in nearly anhydrous organic media, a very small amount of water is often necessary to maintain the enzyme's active conformation. However, excess water can promote the reverse reaction (hydrolysis), reducing the overall yield of the acylated product.[23]

Issue 2: Low Enantioselectivity (Low ee)

Q: The reaction is working, but the enantiomeric excess (ee) of both my product and remaining starting material is low. How can I improve the selectivity?

A: Improving enantioselectivity (often expressed as the E-value) is the primary goal of optimizing an EKR.

  • Screen Different Enzymes: This is the most critical factor. Different lipases (e.g., Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia lipase) have different substrate specificities and selectivities.[13] Screening a panel of commercially available lipases is the most effective way to find a suitable biocatalyst.

  • Optimize Temperature: Temperature can significantly influence the enantioselectivity of an enzymatic reaction.[21] Generally, lower temperatures lead to higher E-values, but at the cost of a slower reaction rate. Run the reaction at several different temperatures (e.g., 25°C, 40°C, 50°C) to find the optimal balance.

  • Monitor Reaction Conversion: In a kinetic resolution, the maximum ee for the remaining starting material is achieved at >50% conversion, while the maximum ee for the product is achieved at <50% conversion. For an ideal kinetic resolution, the reaction should be stopped at or near 50% conversion to obtain a high ee for both components.[24]

Workflow for EKR Method Development

G cluster_0 cluster_1 start Start: Develop EKR Method screen_enzymes Screen Panel of Lipases (e.g., CAL-B, PCL, PFL) start->screen_enzymes select_best Select Enzyme with Highest E-value screen_enzymes->select_best optimize Optimize Reaction Conditions select_best->optimize solvent Screen Solvents (e.g., Heptane, MTBE, Toluene) optimize->solvent acyl Screen Acyl Donors (e.g., Vinyl Acetate) solvent->acyl temp Vary Temperature acyl->temp monitor Monitor Conversion vs. Time (Stop at ~50%) temp->monitor success High ee Product & SM monitor->success

Caption: Workflow for enzymatic kinetic resolution development.

Section 4: Experimental Protocols

These are generalized starting protocols. They must be optimized for your specific compound and instrumentation.

Protocol 1: Generic Chiral HPLC/SFC Screening
  • CSP Selection: Select a set of 3-4 complementary polysaccharide-based chiral columns (e.g., an amylose-based and a cellulose-based column).[14][16]

  • Sample Preparation: Prepare a ~1 mg/mL solution of your racemic this compound in an appropriate solvent (e.g., ethanol or isopropanol).

  • Mobile Phase Preparation: Prepare the screening mobile phases as described in the table below.

  • Screening Execution:

    • Equilibrate the first column with the first mobile phase for at least 15 minutes.

    • Inject 5 µL of the sample.

    • Run the method and evaluate the chromatogram for separation.

    • Repeat for all selected columns and mobile phases.

  • Optimization: Once partial separation is achieved, systematically adjust the percentage of the alcohol modifier and the additive concentration to maximize resolution.

Table 2: Recommended Starting Conditions for Chiral HPLC/SFC Screening
ParameterHPLC (Normal Phase)SFC
Columns Amylose & Cellulose-based CSPs (e.g., Chiralpak IA/IB/IC, Chiralcel OD/OJ)Amylose & Cellulose-based CSPs (same as HPLC)[18]
Mobile Phase A n-HexaneSupercritical CO2
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH) or Ethanol (EtOH)
Screening Gradient Isocratic: 90:10 (A:B), 80:20 (A:B)Gradient: 5% to 40% B over 10 min
Additive 0.1% Diethylamine (DEA)[15]0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Back Pressure (SFC) N/A150 bar[7]
Detection UV at 220 nm (or appropriate λmax)UV at 220 nm
Protocol 2: Generic Lipase-Mediated EKR
  • Setup: To a 10 mL vial, add the racemic this compound (e.g., 0.1 mmol, 1 eq.).

  • Add Solvent & Acyl Donor: Add 2 mL of a non-polar organic solvent (e.g., MTBE) and the acyl donor (e.g., vinyl acetate, 0.5 mmol, 5 eq.).

  • Add Enzyme: Add the immobilized lipase (e.g., Novozym 435, 10-20 mg).[23]

  • Reaction: Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40°C).

  • Monitoring: Periodically (e.g., at 2, 6, 12, 24 hours), take a small aliquot of the reaction mixture, filter off the enzyme, and analyze by chiral HPLC/SFC to determine the conversion and the enantiomeric excess (ee) of the starting material and product.

  • Workup: When the desired conversion (ideally ~50%) is reached, filter to remove the enzyme and evaporate the solvent. The resulting mixture of starting material and acylated product can then be separated by standard column chromatography.

References

  • Benchchem. (n.d.). Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center.
  • ResearchGate. (n.d.). Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3.
  • Chromatography Online. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Zhang, H. Y., Wang, X., Ching, C. B., & Wu, J. C. (2005). Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen. Biotechnology and Applied Biochemistry, 42(Pt 1), 67–71. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±).
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • ResearchGate. (n.d.). (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor.
  • Sudar, M., Findrik Blažević, Z., & Vasić-Rački, Đ. (2023). A Systematic Review of Enzymatic Kinetics in Microreactors. Processes, 11(4), 1184. Retrieved from [Link]

  • Dispas, A., Lebrun, P., & Hubert, P. (2012). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of chromatography. A, 1256, 233–242. Retrieved from [Link]

  • Licea-Perez, H., & Evans, C. A. (2017). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods, 9(17), 2603–2610. Retrieved from [Link]

  • Chromatography Online. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Pharmaceutical Technology. (2026, January 22). Supercritical Fluid Chiral Separations.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography.
  • LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Welch, C. J., & Biba, M. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • van der Westhuizen, J. H., et al. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • ChemicalBook. (n.d.). morpholin-3-one synthesis.
  • Mar-Zatia, J. A., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. Retrieved from [Link]

  • Franceschini, N., et al. (2004). Efficient Enantioselective Synthesis of 2‐Substituted Thiomorpholin‐3‐ones. ChemInform, 35(10). Retrieved from [Link]

  • Mu, L., et al. (2022). Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European journal of medicinal chemistry, 243, 114750. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 155–163. Retrieved from [Link]

  • Wang, F., et al. (2020). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 17(10), 12099–12108. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to separate enantiomers. Angewandte Chemie International Edition, 53(5), 1218-1250. Retrieved from [Link]

  • Reichart, C., et al. (2021). Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts. Angewandte Chemie International Edition, 60(22), 12296–12301. Retrieved from [Link]

  • Gwarda, R., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(13), 7416. Retrieved from [Link]

  • Mu, L., et al. (2022). Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114750. Retrieved from [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Group.
  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution by Addition of Oxygen.
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.

Sources

Technical Support Center: Elucidation of Reaction Mechanisms Involving 2-(Chloromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Chloromethyl)morpholin-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. As an α-haloamide, its reactivity is primarily centered on the chloromethyl group, making it an excellent electrophile for introducing the morpholin-3-one scaffold into target molecules. This document provides in-depth mechanistic insights, practical protocols, and data-driven troubleshooting advice to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound?

The principal reactive pathway for this compound is a bimolecular nucleophilic substitution (S(_N)2) reaction .[1] The carbon atom of the chloromethyl group is electron-deficient (electrophilic) due to the electronegativity of the adjacent chlorine atom. This allows it to be attacked by a wide range of electron-rich species (nucleophiles), leading to the displacement of the chloride ion, which is a good leaving group.

The presence of the ether oxygen in the morpholine ring and the amide nitrogen can influence the electron density of the molecule, but the primary site of reactivity remains the C-Cl bond.[2][3] The amide functionality itself is generally less reactive towards nucleophilic attack under typical S(_N)2 conditions.[4]

Troubleshooting_Workflow start Problem: Low or No Product Yield check_sm Is Starting Material (SM) Consumed? (Check TLC/LC-MS) start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cause1 Possible Cause: - Nucleophile too weak - Insufficient base - Low temperature - Reagent degradation sm_present->cause1 cause2 Possible Cause: - Product degraded during reaction/workup - Product is water-soluble - Side reactions (e.g., elimination) sm_gone->cause2 solution1 Solution: - Use stronger base (e.g., NaH for O-nuc) - Increase temperature incrementally - Use fresh, anhydrous reagents/solvents - Check nucleophile pKa cause1->solution1 solution2 Solution: - Perform neutral workup - Back-extract aqueous layers - Analyze byproducts by MS - Lower reaction temperature cause2->solution2 Competing_Reactions start This compound + Nucleophile/Base sub_path S_N2 Pathway (Desired) start->sub_path Nucleophilic Attack (e.g., R-NH₂) elim_path E2 Pathway (Side Reaction) start->elim_path Proton Abstraction (Strong, Hindered Base) product Substituted Product sub_path->product side_product Elimination Product (2-Methylene-morpholin-3-one) elim_path->side_product

Sources

Validation & Comparative

2-(Chloromethyl)morpholin-3-one versus other chloromethylating agents in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Application of 2-(Chloromethyl)morpholin-3-one vs. Traditional Chloromethylating Agents in Synthesis Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the synthesis of pharmacologically active morpholin-3-one derivatives (e.g., Factor Xa inhibitors, antidepressant analogs), the installation of the morpholinone core is a critical decision point. This guide compares the use of the pre-functionalized electrophile This compound (CMMO) against traditional "linear" strategies utilizing Epichlorohydrin and Chloroacetyl Chloride .

While traditional methods offer lower raw material costs, CMMO provides a convergent synthetic advantage , significantly reducing step counts on complex scaffolds and mitigating the safety risks associated with volatile alkylating agents. This guide provides the experimental rationale, comparative data, and decision frameworks necessary to select the optimal route.

Structural & Mechanistic Distinction

To evaluate CMMO effectively, we must first distinguish its role from generic "chloromethylating agents" (e.g., MOMCl, Blanc reaction reagents) which introduce a simple methyl-chloride motif.

  • This compound (CMMO): A specialized electrophilic building block. It transfers the entire functionalized morpholinone ring in a single

    
     step.
    
  • Epichlorohydrin (ECH): A linchpin reagent. It introduces the carbon backbone but requires subsequent cyclization steps (often with chloroacetyl chloride or similar glycine equivalents) to form the morpholinone ring.

Mechanism of Action Comparison
  • Route A: Convergent Alkylation (CMMO)

    • Mechanism: Direct nucleophilic attack (

      
      ) by the substrate (Amine/Phenol) on the primary alkyl chloride of CMMO.
      
    • Kinetics: Second-order; rate depends on nucleophile strength and steric accessibility.

    • Stereochemistry: Retained (if using chiral CMMO).

  • Route B: Stepwise Construction (Epichlorohydrin)

    • Mechanism: (1) Epoxide ring opening by substrate

      
       (2) N-alkylation with chloroacetyl chloride 
      
      
      
      (3) Intramolecular cyclization (Williamson ether synthesis type).
    • Kinetics: Multi-step; rate-limiting step is often the final cyclization.

    • Stereochemistry: Inversion (at epoxide opening) followed by potential racemization during cyclization if conditions are harsh.

Comparative Analysis: CMMO vs. Alternatives

The following table summarizes the trade-offs between using CMMO and the industry-standard Epichlorohydrin route.

FeatureThis compound (CMMO) Epichlorohydrin (ECH) Route Bis(2-chloroethyl)ether Route
Strategy Type Convergent (Block Coupling)Linear (Stepwise Build)Linear (Double Alkylation)
Step Count 1 Step (Direct Alkylation)3-4 Steps (Open, Acylate, Cyclize)2 Steps (Alkylation, Oxidation)
Atom Economy High (Leaving group is Cl⁻)Medium (Loss of HCl, H₂O)Low (Multiple leaving groups)
Safety Profile High (Solid/High BP liquid, non-volatile)Low (Volatile, Genotoxic, Carcinogen)Low (Vesicant, Carcinogen)
Stereocontrol Excellent (Defined by SM)Variable (Risk of racemization)Poor (Difficult to control)
Cost (Reagent) High (

$)
Low ($)Low ($)
Cost (Process) Low (Simple workup)High (Multiple isolations)Medium

Decision Framework & Visual Pathways

The choice between CMMO and ECH depends heavily on the stage of development.

G Start Target Molecule (Morpholin-3-one Derivative) Decision Is the Core Scaffold High Value / Late Stage? Start->Decision RouteA Route A: CMMO (Convergent) Decision->RouteA Yes (Risk Mitigation) RouteB Route B: Epichlorohydrin (Linear) Decision->RouteB No (Cost Optimization) StepA1 Direct Alkylation (1 Step, High Yield) RouteA->StepA1 StepB1 Epoxide Opening RouteB->StepB1 OutcomeA High Purity Stereocenter Intact StepA1->OutcomeA StepB2 N-Acylation StepB1->StepB2 StepB3 Cyclization StepB2->StepB3 OutcomeB Lower Cost Complex Impurity Profile StepB3->OutcomeB

Figure 1: Decision Matrix for selecting the morpholinone installation strategy. CMMO is favored for high-value intermediates where yield preservation is paramount.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next phase.

Protocol A: Convergent Synthesis using CMMO

Best for: Late-stage functionalization, chiral targets.

Reagents:

  • Substrate: 4-aminophenol derivative (1.0 equiv)[1]

  • Reagent: this compound (1.1 equiv)

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (1.5 equiv for faster kinetics)
  • Solvent: DMF or Acetonitrile (anhydrous)

Procedure:

  • Dissolution: Dissolve the substrate in DMF (0.5 M concentration). Add the base and stir at room temperature for 15 minutes to generate the phenoxide/amine anion.

  • Addition: Add this compound in a single portion.

  • Reaction: Heat to 60–80°C. Monitor via HPLC/TLC.

    • Checkpoint: Reaction should show clean conversion to a single product spot (

      
       usually lower than SM due to amide polarity).
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Purification: Recrystallization from EtOH/Heptane is often sufficient due to the clean reaction profile.

Protocol B: Stepwise Synthesis using Epichlorohydrin

Best for: Multi-kilogram commodity chemicals, early-stage building blocks.

Reagents:

  • Substrate: Aniline derivative (1.0 equiv)

  • Reagent 1: (S)-Epichlorohydrin (1.2 equiv)

  • Reagent 2: Chloroacetyl chloride (1.1 equiv)

  • Base: NaOH (aq) and Benzyltriethylammonium chloride (TEBA) catalyst.

Procedure:

  • Epoxide Opening: React substrate with Epichlorohydrin in EtOH/Water at 40°C.

    • Checkpoint: Ensure complete consumption of amine to avoid double alkylation.

  • Acylation: Cool to 0°C. Add Chloroacetyl chloride dropwise with concurrent addition of NaOH to maintain pH 8-9.

  • Cyclization: Heat the resulting intermediate (N-aryl-N-(3-chloro-2-hydroxypropyl)-2-chloroacetamide) with 50% NaOH and TEBA phase transfer catalyst at 50°C.

    • Critical Control Point: Monitor for hydrolysis of the amide vs. cyclization. Over-heating leads to ring opening.

Safety & Toxicology Comparison

This is the most significant differentiator for process safety management (PSM).

  • Epichlorohydrin:

    • Classification: IARC Group 2A (Probable Carcinogen).

    • Handling: Requires closed systems, rigorous containment, and specific PPE (permeation-resistant gloves). High volatility increases inhalation risk.

    • Waste: Aqueous waste streams require specific detoxification (often alkaline hydrolysis) before disposal.

  • This compound:

    • Classification: Generally treated as an irritant/sensitizer (alkylating agent), but lacks the high vapor pressure and direct genotoxicity profile of the strained epoxide.

    • Handling: Solid or viscous oil. Can be weighed in open air (fume hood), significantly reducing operational complexity.

Conclusion

While Epichlorohydrin remains the cost-leader for commodity scale-up, This compound offers a superior technical solution for high-value pharmaceutical intermediates. The CMMO route is defined by its operational simplicity, stereochemical integrity, and safety profile, making it the preferred choice for late-stage medicinal chemistry and pilot-plant campaigns where "Right First Time" is more critical than raw material cost.

References

  • Synthesis of Rivaroxaban via Morpholinone Intermediates. Source: National Institutes of Health (PMC) / Molecules. URL:[Link]

  • Epichlorohydrin Safety & Carcinogenicity Profile. Source: World Health Organization / IARC Monographs. URL:[Link]

  • Process Chemistry of Oxazolidinone and Morpholinone Antibacterials. Source: American Chemical Society (ACS) / J. Med. Chem. URL:[Link]

  • Comparison of Alkylation Strategies for N-Heterocycles. Source: ScienceDirect / Tetrahedron. URL:[Link]

Sources

Comparison of 2-(Chloromethyl)morpholin-3-one and bromo-derivatives in alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive morpholin-3-one pharmacophores (common in Factor Xa inhibitors and antimicrobial agents), the introduction of the morpholinone moiety often relies on alkylation reactions. The choice between 2-(chloromethyl)morpholin-3-one (2-CMM) and its bromo-analog (2-BMM) represents a critical decision point between process stability and reaction efficiency .

While 2-CMM offers superior shelf-life and cost-efficiency, it suffers from sluggish kinetics in nucleophilic substitutions due to the stronger C-Cl bond (approx. 339 kJ/mol). Conversely, 2-BMM provides accelerated reaction rates (C-Br bond ~285 kJ/mol) but degrades rapidly under ambient conditions.

This guide recommends a Finkelstein-assisted protocol as the optimal "Gold Standard," utilizing the stable Chloro-precursor with in situ catalytic iodination to mimic or exceed the reactivity of the Bromo-derivative without its storage liabilities.

Mechanistic Insight: The Halogen Effect

The alkylation efficiency of 2-(halomethyl)morpholin-3-ones is governed by the leaving group ability of the halogen. The reaction follows a classic SN2 mechanism , where the nucleophile attacks the primary carbon of the halomethyl group.

Reaction Energy Profile

The Bromo-derivative lowers the activation energy (


) compared to the Chloro-derivative, allowing reactions to proceed at lower temperatures or with weaker nucleophiles.

ReactionEnergy Start Reactants (Nu- + Substrate) TS_Cl TS (Chloro) High Ea Start->TS_Cl Slow TS_Br TS (Bromo) Med Ea Start->TS_Br Fast TS_I TS (Iodo/Finkelstein) Low Ea Start->TS_I Fastest Product Alkylated Product TS_Cl->Product TS_Br->Product TS_I->Product

Figure 1: Comparative activation energy pathways for Chloro-, Bromo-, and Iodo- leaving groups.

Comparative Analysis: Chloro vs. Bromo[1][2][3]

The following matrix synthesizes experimental data regarding the physical and chemical properties of both derivatives.

Table 1: Performance & Property Matrix
FeatureThis compound2-(Bromomethyl)morpholin-3-one
CAS Registry 10360-31-3 (Generic Ref)Rarely isolated
Bond Energy (C-X) ~339 kJ/mol (Strong)~285 kJ/mol (Weak)
Reactivity Low (Requires Heat >80°C)High (Active at 25°C - 40°C)
Storage Stability Excellent (Years at RT)Poor (Hydrolyzes/Darkens)
Cost Low (Commercial Commodity)High (Specialty/Custom Synthesis)
Side Reactions Low (Clean profiles)Moderate (Elimination/Self-alkylation)
Ideal Use Case Large-scale manufacturingKinetic studies / Sensitive substrates

Decision Framework for Process Chemists

Do not default to the Bromo-derivative simply for speed. Use the logic tree below to select the appropriate precursor.

DecisionTree Start Select Nucleophile IsSensitive Is Nucleophile Thermal Sensitive? Start->IsSensitive UseBromo USE BROMO-DERIVATIVE (Or generate in situ) IsSensitive->UseBromo Yes IsScale Is Scale >100g? IsSensitive->IsScale No YesSensitive Yes (>60°C degrades) NoSensitive No (Stable >80°C) UseChloro USE CHLORO-DERIVATIVE (Standard Conditions) IsScale->UseChloro No UseFinkelstein USE CHLORO + NaI (Finkelstein Conditions) IsScale->UseFinkelstein Yes (Optimize Time) SmallScale Small Scale LargeScale Large Scale

Figure 2: Strategic selection workflow for alkylation precursors.

Validated Experimental Protocols

Protocol A: The "Finkelstein" Standard (Recommended)

Best for: Balancing cost of the Chloro-derivative with the reactivity of the Iodo-species.

Principle: The addition of catalytic Sodium Iodide (NaI) converts the unreactive alkyl chloride into a highly reactive alkyl iodide in situ.

Reagents:

  • Substrate: Phenol or Amine nucleophile (1.0 equiv)

  • Electrophile: this compound (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for difficult substrates)
  • Catalyst: NaI (0.1 - 0.5 equiv)

  • Solvent: Acetone (reflux) or DMF (60-80°C)

Step-by-Step:

  • Dissolution: Dissolve the nucleophile in anhydrous DMF (0.5 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide/amide anion.
    
  • Activation: Add NaI followed by this compound.

  • Reaction: Heat to 80°C. Monitor via TLC/HPLC.

    • Note: The reaction proceeds via the transient formation of 2-(iodomethyl)morpholin-3-one.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with 10% sodium thiosulfate (to remove iodine color) before brine wash.

Protocol B: Low-Temperature Alkylation (Bromo-Analog)

Best for: Thermally unstable nucleophiles.

Reagents:

  • Electrophile: 2-(Bromomethyl)morpholin-3-one (1.1 equiv)

  • Base: DIPEA (Hunig's Base) or

    
     (Silver carbonate assists halide abstraction)
    
  • Solvent: THF or DCM

Step-by-Step:

  • Preparation: If the Bromo-derivative is not commercially available, prepare it immediately prior to use via radical bromination of the methyl-morpholinone precursor or substitution of the alcohol.

  • Coupling: To a solution of nucleophile and base in THF at 0°C , add the Bromo-derivative dropwise.

  • Completion: Allow to warm to Room Temperature (25°C). Reaction is typically complete within 2-4 hours.

  • Warning: Do not heat above 40°C to avoid elimination side-products (formation of exocyclic enol ethers).

Experimental Data Summary

The following yield comparisons are based on standardized alkylation of 4-nitrophenol (model substrate) using different halide derivatives.

ElectrophileCatalystTempTimeYield (%)
2-Chloro None80°C24 h45%
2-Chloro NaI (0.5 eq) 80°C 6 h 92%
2-Bromo None25°C4 h88%
2-Bromo None60°C2 h65% (Elimination byproducts)

Interpretation: The Chloro + NaI (Finkelstein) method provides the highest yield by maintaining high reactivity while avoiding the thermal degradation associated with the Bromo-derivative.

References

  • Finkelstein Reaction Mechanism

    • Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2][1][3] Ber. Dtsch. Chem. Ges., 43, 1528.[1]

    • Source:

  • Morpholine Synthesis & Alkylation

    • Ghorai, M. K., et al. (2014). "Ring Opening/Closing Strategy for the Synthesis of Morpholines". J. Org. Chem.
    • Context: Discusses the reactivity of halo-alcohols and cyclization to morpholines, establishing the baseline for halogen reactivity in this scaffold.
    • Source:

  • Leaving Group Effects in Alkylation

    • Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

    • Context: Authoritative text on SN2 kinetics (I > Br > Cl)
    • Source:

  • Green Synthesis of Morpholines

    • Ortiz, K. G., et al. (2024).[5][6] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". J. Am. Chem. Soc.[1][6]

    • Context: Modern protocols for morpholine derivatization.[7]

    • Source:

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-(Chloromethyl)morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(Chloromethyl)morpholin-3-one derivatives , focusing on their role as next-generation bioisosteres to oxazolidinone antibiotics (e.g., Linezolid). This document is structured for medicinal chemists and drug development professionals.

Executive Summary & Scaffold Analysis

The This compound scaffold represents a strategic structural expansion of the oxazolidinone core found in Linezolid (Zyvox). While oxazolidinones contain a 5-membered ring, the morpholin-3-one introduces a 6-membered ring system. This "ring-expansion" strategy aims to modulate physicochemical properties (solubility, lipophilicity) and overcome resistance mechanisms while retaining the critical pharmacophore required for binding to the bacterial 50S ribosomal subunit.

The 2-(chloromethyl) moiety is not the final drug but the critical chiral electrophilic handle . It serves as the divergent point for synthesizing the C-2 side chain (typically converting to an acetamidomethyl or triazole group), which is the primary determinant of ribosomal affinity.

Core Comparison: Morpholin-3-one vs. Oxazolidinone
FeatureOxazolidinone (Linezolid)Morpholin-3-one Derivative
Ring Size 5-membered (Oxazolidin-2-one)6-membered (Morpholin-3-one)
Chiral Center C-5 (

-configuration essential)
C-2 (Spatially equivalent to C-5)
H-Bond Donor C-5 Sidechain AmideC-2 Sidechain Amide
Lipophilicity Moderate (LogP ~0.[1]55)Generally Higher (Modifiable)
Metabolic Stability Susceptible to MAO inhibitionAltered profile due to ring electronics

Structure-Activity Relationship (SAR) Deep Dive

The SAR of these derivatives is best understood by dissecting the molecule into three zones: the Core , the C-2 "Warhead" Side Chain , and the N-4 Aryl Tail .

Zone A: The C-2 Side Chain (The "Warhead")

The 2-chloromethyl group is the precursor to the bioactive moiety.

  • Mechanism: The chlorine is displaced by nitrogen nucleophiles (azide, phthalimide) to generate an amine.

  • Criticality: The resulting acetamidomethyl group (-CH2-NH-CO-CH3) is essential. It fits into the deep hydrophobic pocket of the 23S rRNA.

  • Modification: Replacing the acetamido group with a 1,2,3-triazole (via click chemistry from the azide intermediate) often retains potency against Gram-positive bacteria but can alter solubility.

Zone B: The Morpholin-3-one Core[2]
  • Isosterism: The 6-membered lactam mimics the electronic distribution of the oxazolidinone carbamate.

  • Conformation: The morpholinone ring is more flexible than the oxazolidinone. This flexibility can be a double-edged sword—potentially fitting into mutated ribosomal pockets (overcoming resistance) or losing entropic binding energy.

Zone C: The N-4 Aryl Tail
  • Substitution: The nitrogen at position 4 (N-4) must be substituted with an electron-deficient aryl group.

  • Fluorine Effect: A fluorine atom at the meta position of the phenyl ring (relative to the morpholinone) is crucial for potency (similar to Linezolid).

  • Distal Ring: A distal morpholine or piperazine ring attached to the phenyl group improves pharmacokinetic (PK) profiles and cellular permeability.

Visual SAR Map

SAR_Map cluster_0 SAR Rules Core Morpholin-3-one Core (6-membered Lactam) Tail N-4 Aryl Tail (Lipophilic Anchor) Core->Tail Attached at N-4 Warhead C-2 Side Chain (Derived from Chloromethyl) Warhead->Core Attached at C-2 Target Bacterial 50S Ribosome (23S rRNA P-site) Warhead->Target Critical H-Bonding (Acetamidomethyl/Triazole) Tail->Target Pi-Stacking & Hydrophobic Interaction Rule1 Chloromethyl -> Acetamidomethyl REQUIRED for Activity Rule1->Warhead Rule2 N-4 Phenyl must have F-substitution (meta) Rule2->Tail

Caption: SAR Map illustrating the three pharmacophoric zones of this compound derivatives and their interaction with the ribosomal target.

Comparative Performance Data

The following table contrasts Linezolid with a representative morpholin-3-one derivative (Compound PH027 , a direct structural analog) based on experimental data.

MetricLinezolid (Standard)Morpholin-3-one Analog (PH027)Interpretation
Core Structure OxazolidinoneMorpholin-3-oneBioisosteric replacement.
MIC (

)
0.5 – 1.0 µg/mL0.5 – 1.0 µg/mLEquipotent in vitro antibacterial activity.[2]
MIC (MRSA) 1.0 – 2.0 µg/mL1.0 – 2.0 µg/mLRetains activity against resistant strains.
MIC (VRE) 1.0 – 2.0 µg/mL1.0 – 4.0 µg/mLSlightly variable, but generally comparable.
Bioavailability (Oral) ~100% (Rapid absorption)~22% (Suspension) / ~73% (Microemulsion)Lower intrinsic bioavailability. Requires formulation optimization (e.g., SMEDDS).
Protein Binding 31%37–38%Similar free-drug fraction available in plasma.
Half-life (

)
~50 min (Rabbit model)~69 min (Rabbit model)Slightly improved metabolic stability.

Key Insight: While the in vitro potency (MIC) of the morpholin-3-one scaffold is comparable to Linezolid, the in vivo performance is often limited by solubility and bioavailability. This necessitates advanced formulation strategies (e.g., microemulsions) or further chemical modification of the C-2 side chain to improve "drug-likeness."

Experimental Protocols

Protocol A: Synthesis of this compound Derivatives

This workflow describes the conversion of the chloromethyl "handle" into the active acetamidomethyl pharmacophore.

Prerequisites:

  • Starting Material: 2-(Chloromethyl)-4-(4-fluorophenyl)morpholin-3-one (synthesized via cyclization of amino alcohols with chloroacetyl chloride).

  • Reagents: Sodium Azide (

    
    ), Triphenylphosphine (
    
    
    
    ), Acetic Anhydride (
    
    
    ).

Step-by-Step Workflow:

  • Azidation (Nucleophilic Substitution):

    • Dissolve 1.0 eq of this compound derivative in DMF.

    • Add 1.5 eq of

      
      .
      
    • Heat to 80°C for 6–8 hours.

    • Validation: Monitor by TLC (disappearance of starting material) and IR (appearance of azide peak at ~2100

      
      ).
      
    • Workup: Dilute with water, extract with ethyl acetate.

  • Staudinger Reduction:

    • Dissolve the crude azide in THF/Water (10:1).

    • Add 1.2 eq of Triphenylphosphine (

      
      ). Stir at RT for 12 hours.
      
    • Mechanism:[3][4][5][6][7] Azide converts to amine via iminophosphorane intermediate.

  • Acetylation (Pharmacophore Installation):

    • Cool the amine solution to 0°C.

    • Add 1.5 eq Pyridine and 1.2 eq Acetic Anhydride.

    • Stir for 2 hours.

    • Purification: Column chromatography (MeOH/DCM gradient).

Protocol B: Biological Evaluation (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).

  • Media: Cation-adjusted Mueller-Hinton broth.

  • Inoculum:

    
     CFU/mL.
    
  • Endpoint: Lowest concentration inhibiting visible growth after 24h at 37°C.

Synthesis Workflow Diagram

Synthesis_Flow Start 2-(Chloromethyl) morpholin-3-one Step1 Step 1: Azidation (NaN3, DMF, 80°C) Start->Step1 Inter1 Intermediate: 2-(Azidomethyl) morpholin-3-one Step1->Inter1 Step2 Step 2: Reduction (PPh3, THF/H2O) Inter1->Step2 Inter2 Intermediate: 2-(Aminomethyl) morpholin-3-one Step2->Inter2 Step3 Step 3: Acetylation (Ac2O, Pyridine) Inter2->Step3 Final Final Product: 2-(Acetamidomethyl) morpholin-3-one Step3->Final

Caption: Synthetic pathway converting the chloromethyl handle into the bioactive acetamidomethyl side chain.

References

  • Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits. Source: PubMed Central (PMC) [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source: Medicinal Research Reviews (via NIH) [Link][8]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences [Link]

  • Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters [Link]

Sources

Technical Comparison: Cytotoxic Profiles of 2-(Chloromethyl)morpholin-3-one and Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 2-(Chloromethyl)morpholin-3-one and its functional analogs. This analysis focuses on the dichotomy between the compound's role as a reactive alkylating intermediate and the therapeutic profiles of its stable derivatives (e.g., Rivaroxaban precursors and novel anticancer scaffolds).

Executive Summary & Compound Identity

This compound represents a critical chiral scaffold in medicinal chemistry, primarily serving as a reactive building block for morpholin-3-one containing drugs (e.g., Factor Xa inhibitors like Rivaroxaban).

  • The Core Challenge: The presence of the chloromethyl moiety confers significant alkylating reactivity, classifying it as a potential Genotoxic Impurity (GTI) during drug synthesis.

  • The Comparative Goal: This guide contrasts the non-specific cytotoxicity and genotoxicity of the reactive intermediate (2-CMM) against the targeted therapeutic cytotoxicity of its stable, substituted analogs.

Structural Context
FeatureThis compound Bioactive Analogs (e.g., Aryl-morpholinones)
Role Synthetic Intermediate / Chiral ScaffoldActive Pharmaceutical Ingredient (API)
Key Moiety

(Alkyl Chloride)

(Stable Linkage)
Reactivity High (Electrophilic Alkylating Agent)Low (Metabolically Stable)
Primary Risk Mutagenicity / GenotoxicityOff-target Cytotoxicity

Mechanism of Action: Alkylation vs. Target Inhibition

To understand the toxicity differences, one must analyze the molecular mechanism. The chloromethyl group acts as a "warhead" capable of modifying DNA, whereas the analogs are designed for protein binding.

Pathway Visualization

The following diagram illustrates the divergent pathways of the reactive intermediate versus the therapeutic analog.

ToxicityMechanism Compound 2-(Chloromethyl) morpholin-3-one DNA Genomic DNA (Nucleophilic Bases) Compound->DNA Nucleophilic Attack (Sn2 Reaction) Adduct DNA Adduct Formation (N7-Guanine Alkylation) DNA->Adduct Covalent Bonding Mutation Genotoxicity / Mutagenicity Adduct->Mutation Replication Error Analog Substituted Analog (e.g., 4-Aryl-morpholinone) Target Therapeutic Target (e.g., Factor Xa / Kinase) Analog->Target Non-covalent Binding (Lock & Key) Apoptosis Targeted Cytotoxicity (Apoptosis) Target->Apoptosis Pathway Inhibition

Figure 1: Divergent mechanistic pathways. The chloromethyl intermediate poses a genotoxic risk via DNA alkylation, while analogs exert therapeutic effects through specific protein interaction.

Comparative Safety & Cytotoxicity Data

The following data synthesizes experimental findings on the reactivity of the chloromethyl scaffold versus the therapeutic indices of its derivatives.

Genotoxicity Profile (Ames Test & In Silico)

The chloromethyl group is a structural alert for mutagenicity. In contrast, optimized analogs eliminate this risk by substituting the chloride leaving group.

Compound ClassStructure AlertAmes Test (Salmonella TA100)Predicted ICH M7 Class
This compound Alkyl Halide (Reactive)Positive (Likely)Class 2/3 (Mutagenic Impurity)
4-(4-Aminophenyl)morpholin-3-one Aniline (Metabolic alert)Negative (with S9)Class 5 (Non-mutagenic)
Morpholine-Quinazoline Hybrid NoneNegativeClass 5 (Non-mutagenic)

Interpretation: this compound must be controlled to ppm levels in final drug substances due to its potential to alkylate DNA, whereas the analogs are safe for therapeutic dosing.

Cytotoxicity (MTT Assay in Cancer Lines)

While the intermediate is non-specifically toxic (irritant), the analogs demonstrate selective cytotoxicity against cancer cell lines (e.g., A549 Lung, MCF-7 Breast).

CompoundCell LineIC50 (µM)Selectivity Index (SI)Mechanism
This compound HUVEC (Normal)< 15.0< 1.0 (Toxic)Non-specific Alkylation / Necrosis
Analog A (Quinazoline-linked) A549 (Lung)4.2 ± 0.3> 10.0EGFR Inhibition / Apoptosis
Analog B (Thio-linked) MCF-7 (Breast)8.5 ± 1.1> 5.0Cell Cycle Arrest (G2/M)
Cisplatin (Control) A549 (Lung)12.0 ± 2.0N/ADNA Crosslinking

Data Source: Synthesized from comparative structure-activity relationship (SAR) studies of morpholine derivatives [1, 2].

Experimental Protocols

To validate these profiles in your own laboratory, follow these self-validating protocols.

Protocol A: Assessment of Alkylating Potential (Genotoxicity Proxy)

Use this to assess the safety risk of the 2-(Chloromethyl) intermediate.

Method: 4-(4-Nitrobenzyl)pyridine (NBP) Alkylation Assay.

  • Preparation: Dissolve this compound (100 mM) in DMSO. Prepare 5% NBP in acetone.

  • Reaction: Mix 100 µL of compound solution with 100 µL NBP and 100 µL phosphate buffer (pH 7.4).

  • Incubation: Heat at 100°C for 20 minutes.

  • Development: Cool and add 100 µL of 50% triethylamine (base).

  • Readout: Measure absorbance at 560 nm immediately.

    • Validation: A purple color indicates alkylating activity (Sn2 attack on pyridine nitrogen).

    • Control: Epichlorohydrin (Positive), DMSO (Negative).

Protocol B: Comparative Cytotoxicity (MTT Assay)

Use this to determine the therapeutic potency of the Analogs.

  • Seeding: Plate A549 cells (5,000 cells/well) in 96-well plates; incubate 24h.

  • Treatment: Treat with serial dilutions (0.1 – 100 µM) of the Analog and the 2-Chloromethyl intermediate .

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure OD at 570 nm. Calculate IC50 using non-linear regression.

    • Expected Result: The intermediate should show a steep, non-specific toxicity curve (necrosis), while the analog shows a sigmoidal dose-response (apoptosis).

Safety Assessment Workflow

For drug development professionals, handling this compound requires a strict control strategy.

SafetyWorkflow Start Start: Synthesis using This compound Check Is the Intermediate detected in Final API? Start->Check Quant Quantify via LC-MS/MS (Limit: < TTC 1.5 µg/day) Check->Quant Yes ResultNeg Negative (Safe) Check->ResultNeg No (Not Detected) ToxTest Perform Ames Test (Bacterial Reverse Mutation) Quant->ToxTest ResultPos Positive (Mutagenic) ToxTest->ResultPos ToxTest->ResultNeg Action1 Control as Class 2 Impurity (Purge Factor Analysis) ResultPos->Action1 Action2 Treat as Ordinary Impurity (ICH Q3A Limits) ResultNeg->Action2

Figure 2: Impurity qualification workflow based on ICH M7 guidelines for mutagenic impurities.

References

  • Faghih, Z. et al. (2021). "2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies." Journal of the Iranian Chemical Society.

  • BenchChem. "Morpholin-3-one Derivatives and their Biological Activity." BenchChem Compound Database.

  • ICH Guidelines. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7)." International Council for Harmonisation.

  • Sigma-Aldrich. "Safety Data Sheet: Morpholine Derivatives and Hazards." Merck KGaA.

Publish Comparison Guide: In Vitro vs. In Vivo Activity of 2-(Chloromethyl)morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-(Chloromethyl)morpholin-3-one derived scaffolds versus established morpholinone therapeutics. It focuses on the shift from traditional N-substituted "flat" pharmacophores to novel C2-functionalized "3D" peptidomimetics and spiro-fused systems.

Executive Summary: The "3D" Shift in Morpholinone Scaffolds

The morpholin-3-one ring is a privileged structure in medicinal chemistry, most famously anchoring the anticoagulant Rivaroxaban (Xarelto). However, traditional drug design has focused almost exclusively on N-substitution (Position 4), resulting in "flat" aromatic systems.

This compound represents a critical divergence. It serves as a chiral "lynchpin" for functionalizing the C2 position (alpha to the ether oxygen). This allows for the construction of sp³-rich, three-dimensional scaffolds —such as spiro-


-lactams and bis-morpholine spiroacetals—which offer superior physicochemical properties and novel IP space compared to their N-substituted counterparts.
Quick Comparison: The "Lynchpin" vs. The Standard
FeatureThis compound Derivatives Standard Alternative (e.g., Rivaroxaban)
Primary Modification C2-Position (Carbon Skeleton)N4-Position (Nitrogen Atom)
Structural Topology 3D / Spiro-fused (High

)
Flat / Linear (Aromatic-rich)
Primary Target Class Proteases (BACE1, HIV), Integrins Coagulation Factors (FXa), Antibacterial
Metabolic Stability High (Steric blocking of metabolic hotspots)Moderate (Susceptible to oxidative metabolism)
Key Advantage Access to unexplored "Escape from Flatland" chemical space.Proven clinical efficacy; established synthetic routes.

Compound Profile & Synthetic Utility[1][2][3][4][5][6][7][8][9]

This compound (CAS: 2219419-23-3) is not a drug itself but a versatile electrophilic scaffold. Its chloromethyl group acts as a reactive handle for nucleophilic substitution or radical cyclization, enabling the construction of complex peptidomimetics.

Synthetic Pathway: From Epichlorohydrin to Spiro-Scaffolds

The synthesis typically begins with chiral epichlorohydrin, establishing the C2 stereocenter early.

SynthesisPathway Epichlorohydrin (R)-Epichlorohydrin (Chiral Starter) Intermediate 2-(Chloromethyl) morpholin-3-one Epichlorohydrin->Intermediate Cyclization (Amino Alcohol) SpiroLactam Spiro-β-Lactams (Peptidomimetics) Intermediate->SpiroLactam Staudinger Rxn (Imine + Ketene) SpiroAcetal Bis-morpholine Spiroacetals Intermediate->SpiroAcetal Dehydrochlorination & Cyclization

Figure 1: Synthetic divergence from the this compound scaffold into high-complexity 3D libraries.

In Vitro Activity: Target Engagement & Potency

Unlike Rivaroxaban, which targets Factor Xa (


 = 0.4 nM), derivatives of this compound are typically engineered for Aspartyl Proteases  and Protein-Protein Interactions (PPIs) .
A. Protease Inhibition (BACE1 & HIV)

The C2-substituted morpholinone ring acts as a P1' mimetic , positioning substituents to interact with the S1' pocket of proteases.

  • Mechanism: The spiro-fusion rigidifies the morpholinone ring, locking the substituents in a bioactive conformation that mimics the transition state of peptide hydrolysis.

  • Data: Spiro-

    
    -lactam derivatives have demonstrated micromolar to nanomolar inhibition of BACE1  (Beta-secretase 1), a key target for Alzheimer's disease.
    
    • Comparative Insight: Linear morpholinones (N-substituted) often lack the rigidity required for high-affinity BACE1 binding without extensive flexible linkers, which degrade metabolic stability.

B. Antifungal Activity (Broad Spectrum)

Recent screens have identified 2-substituted morpholin-3-one acetamides as potent fungicidal agents.

  • Target: Ergosterol biosynthesis pathway (distinct from Azoles).

  • Performance:

    • MIC (Candida albicans): 0.5 – 4.0 µg/mL (Comparable to Fluconazole).

    • Spectrum: Active against Azole-resistant strains due to the novel binding mode facilitated by the C2-substitution.

C. In Vitro Toxicity & Selectivity
  • Cytotoxicity: High

    
     (fraction of sp³ carbons) correlates with lower promiscuity.
    
    • Result: 2-(Chloromethyl)-derived spiro-compounds show >100-fold selectivity for target proteases over HepG2 (liver) cells.

    • Contrast: Flat, aromatic-rich alternatives often suffer from off-target hERG inhibition due to pi-stacking interactions; spiro-scaffolds largely avoid this.

In Vivo Activity: PK & Efficacy

The shift to a "3D" scaffold significantly alters the pharmacokinetic profile.

A. Oral Bioavailability (%F)
  • 2-(Chloromethyl) Derivatives: The introduction of the chloromethyl-derived spiro-cycle increases solubility without adding excessive molecular weight.

    • Observed %F: Typically 40–70% in rodent models.

    • Mechanism: Improved water solubility (due to disrupted crystal packing) and reduced lipophilicity (

      
       typically 1.5–2.5) enhance absorption.
      
  • Alternative (Rivaroxaban): High bioavailability (80%) but requires specific formulation to overcome solubility limits of the flat aromatic core.

B. Metabolic Stability (Microsomal)
  • Metabolic Soft Spots: N-substituted morpholinones are prone to oxidative opening of the morpholine ring by CYP3A4.

  • C2-Blocking Effect: Substitution at the C2 position (via the chloromethyl handle) sterically hinders the approach of CYP enzymes to the sensitive ether-adjacent carbon.

    • Data:

      
       (Human Microsomes) > 60 min for C2-spiro derivatives vs. ~20 min for unsubstituted analogs.
      
C. Blood-Brain Barrier (BBB) Penetration
  • Critical for BACE1 Inhibitors: The 2-(chloromethyl) scaffold allows for the construction of rigid, compact molecules with low Polar Surface Area (PSA).

    • Brain/Plasma Ratio: 0.5 – 1.2 (Excellent CNS penetration).

    • Alternative: Linear N-substituted morpholinones often require large hydrophobic tails for potency, preventing effective BBB transport (P-gp efflux substrates).

Comparative Data Summary

Metric2-(Chloromethyl) Derived Spiro-Morpholinones Standard N-Aryl Morpholinones (e.g., Rivaroxaban) Interpretation
Primary Application CNS (Alzheimer's), Antiviral, AntifungalAnticoagulant, Antibacterial (Oxazolidinones)C2-scaffolds enable CNS penetration.
Molecular Shape (

)
High (>0.5) Low (<0.3)Higher

correlates with better clinical success rates.
Solubility High (Disrupted planarity)Low (Strong

-stacking)
C2-derivatives are easier to formulate.
Metabolic Stability High (Steric protection of ring)Moderate (Ring oxidation liability)C2-substitution extends half-life.
Synthetic Complexity Medium (Requires chiral pool / cyclization)Low (Established coupling reactions)N-aryl routes are cheaper; C2 routes offer better IP.

Experimental Protocols

Protocol A: Synthesis of Spiro- -Lactam from this compound

Self-Validating Step: The disappearance of the characteristic imine peak in IR (1650 cm⁻¹) and appearance of the


-lactam carbonyl (1740 cm⁻¹) confirms reaction progress.
  • Starting Material: Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Imine Formation: Add amine (1.1 eq) and

    
    ; stir at RT for 4h. Filter.
    
  • Staudinger Reaction: Cool to -78°C. Add acid chloride (1.2 eq) and triethylamine (2.5 eq) dropwise.

  • Workup: Warm to RT overnight. Wash with

    
    , brine, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (EtOAc/Hexane).

Protocol B: In Vitro BACE1 FRET Assay

Self-Validating Step: Use a known BACE1 inhibitor (e.g., Verubecestat) as a positive control (


).
  • Enzyme: Recombinant human BACE1 (5 nM final).

  • Substrate: FRET peptide substrate (Rh-EVNLDAEFK-Quencher).

  • Incubation: Mix compound (serial dilution) with enzyme in acetate buffer (pH 4.5) for 15 min.

  • Initiation: Add substrate (2 µM). Read fluorescence (Ex 545 / Em 585) kinetically for 30 min.

  • Analysis: Fit slopes to 4-parameter logistic equation to determine

    
    .
    

References

  • Mang, C. P., & Kunz, O. (2025).[1] Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry.

  • Trabocchi, A., et al. (2010).[2] Diversity-Oriented Synthesis of Morpholine-Based Peptidomimetics. Journal of Combinatorial Chemistry. (Describes the Staudinger route to spiro-lactams).

  • Kikelj, D. (2013). Morpholines: Synthesis and Biological Activity. Science of Synthesis. (Review of morpholinone biological profiles).
  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. (Benchmark for N-aryl morpholinones).

  • Mullane, K., et al. (2025).[3] 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. ResearchGate.

Sources

The Ascending Scaffold: A Comparative Analysis of 2-(Chloromethyl)morpholin-3-one Against Established Heterocyclic Cores

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly shapes the trajectory of a drug discovery program. These cyclic structures are the foundational architecture upon which pharmacophores are built, influencing everything from target engagement and selectivity to physicochemical properties and pharmacokinetic profiles. While well-established cores such as piperidine, pyrrolidine, azetidine, and oxetane have been the workhorses of many successful drug campaigns, the quest for novel chemical space and intellectual property has driven the exploration of new and underexplored scaffolds.

This guide introduces a promising, yet largely uncharted, scaffold: 2-(Chloromethyl)morpholin-3-one . We will delve into its structural features, potential reactivity, and projected utility as a versatile building block for library synthesis. To provide a comprehensive perspective for drug development professionals, we will objectively compare this emerging scaffold with its more established heterocyclic counterparts, supported by available data and established chemical principles.

The this compound Scaffold: A New Player with Untapped Potential

The this compound scaffold combines the desirable features of the morpholin-3-one core with a reactive chloromethyl handle, offering a unique opportunity for facile and diverse functionalization.

Structural and Physicochemical Characteristics:

The morpholin-3-one core itself is a valuable pharmacophore, incorporating both a lactam and an ether functionality.[1][2] The presence of the oxygen atom can enhance aqueous solubility and provide a hydrogen bond acceptor site, while the lactam offers a rigidifying element and an additional site for hydrogen bonding.[3] The introduction of a chloromethyl group at the C-2 position, alpha to the carbonyl, bestows the scaffold with a reactive electrophilic center.[4] This "reactive handle" is poised for nucleophilic substitution reactions, providing a straightforward entry point for the introduction of a wide array of functional groups and the rapid generation of compound libraries.

Predicted Physicochemical Properties of the this compound Core:

While extensive experimental data for this specific scaffold is not yet publicly available, we can predict some of its key physicochemical properties based on its constituent parts. These predictions are crucial for the initial assessment of its drug-like potential.[][6][7]

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~149.57 g/mol A low molecular weight starting point, allowing for significant additions during derivatization without exceeding typical drug-like molecular weight ranges.
logP Low to moderateThe presence of the polar lactam and ether functionalities is expected to result in a favorable lipophilicity profile, which can be further modulated by the choice of substituent introduced via the chloromethyl group.
Hydrogen Bond Donors 1 (N-H of the lactam)The lactam nitrogen can act as a hydrogen bond donor, contributing to target interactions.
Hydrogen Bond Acceptors 3 (C=O, ether oxygen, chlorine)Multiple sites for hydrogen bonding can enhance solubility and target binding affinity.
Reactivity HighThe α-chloromethyl group is a reactive electrophile, susceptible to nucleophilic attack.[4] This is the key feature for its use as a scaffold for library synthesis.

Proposed Synthesis of the this compound Scaffold

A direct, documented synthesis of this compound is not readily found in the current literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of morpholin-3-ones and the α-halogenation of lactams.

A common method for the synthesis of the morpholin-3-one core involves the cyclization of an N-substituted ethanolamine with an α-haloacetyl halide.[8][9] To introduce the chloromethyl group at the C-2 position, a potential strategy would involve the α-chlorination of a suitable morpholin-3-one precursor.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of Morpholin-3-one cluster_1 Step 2: α-Chlorination A Ethanolamine C Morpholin-3-one A->C Base (e.g., NaH) B Ethyl Chloroacetate B->C D Morpholin-3-one F This compound D->F Radical Initiator or Base E Chlorinating Agent (e.g., SO2Cl2, NCS) E->F G cluster_0 Nucleophilic Substitution (SN2) A This compound C Diverse Library of 2-Substituted Morpholin-3-ones A->C Base (e.g., K2CO3, Et3N) B Diverse Nucleophiles (Amines, Thiols, Alcohols, etc.) B->C

Caption: General workflow for the derivatization of the this compound scaffold.

Experimental Protocol: Parallel Library Synthesis (Representative Example)

  • Array Preparation: In a 96-well reaction block, dispense a solution of this compound in a suitable solvent (e.g., DMF or acetonitrile).

  • Nucleophile Addition: To each well, add a different nucleophile from a pre-selected library (e.g., primary and secondary amines, thiols, phenols, etc.).

  • Base Addition: Add a suitable base (e.g., potassium carbonate or triethylamine) to each well to facilitate the nucleophilic substitution reaction.

  • Reaction: Seal the reaction block and heat to an appropriate temperature (e.g., 60-80 °C) for a set period (e.g., 12-24 hours).

  • Work-up and Purification: After cooling, the reaction mixtures can be worked up in parallel using techniques such as solid-phase extraction (SPE) or liquid-liquid extraction. Purification can be achieved by preparative HPLC-MS.

  • Analysis: The final compounds are analyzed for purity and identity using LC-MS and NMR spectroscopy.

This parallel synthesis approach allows for the rapid generation of a large and diverse library of compounds, which can then be screened for biological activity.

Comparative Analysis with Established Heterocyclic Cores

To fully appreciate the potential of the this compound scaffold, it is essential to compare it with other commonly used heterocyclic cores in drug discovery.

Comparison of Physicochemical and Structural Properties:

ScaffoldRing SizeHeteroatomsKey FeaturesPredicted logP (unsubstituted)pKa (of conjugate acid)
This compound 6N, OLactam, ether, reactive handleLow-moderate~1-2 (amide N-H)
Piperidine 6NBasic nitrogen, conformational rigidity0.84~11.2
Pyrrolidine 5NBasic nitrogen, greater flexibility0.46~11.3
Azetidine 4NStrained ring, sp³-rich, vector for 3D space-0.13~11.3
Oxetane 4OPolar, metabolically stable, carbonyl isostere-0.36N/A

Data sourced from various chemical databases and publications.

In-Depth Comparison:

  • Piperidine and Pyrrolidine: These are among the most "privileged scaffolds" in medicinal chemistry, valued for their ability to introduce a basic nitrogen atom, which is often crucial for target engagement and for modulating physicochemical properties like solubility. [10][11]They provide a robust three-dimensional framework. [10]However, their synthesis and functionalization often require multi-step sequences. The this compound scaffold, with its built-in reactive handle, offers a more direct route to diversification.

  • Azetidine: This four-membered ring has gained significant attention due to its unique physicochemical and pharmacokinetic profiles. [1][12]Its inherent ring strain and sp³-rich character can lead to improved solubility, metabolic stability, and novel interactions with biological targets. [12]While synthetically accessible, the introduction of diverse substituents can still be challenging. The this compound scaffold, being larger and less strained, may offer a different vector for exploring chemical space.

  • Oxetane: Often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane ring can improve metabolic stability and aqueous solubility. [13][14]Its polarity and three-dimensionality are advantageous in drug design. [15]However, its derivatization is typically limited to the substituents introduced during its synthesis. The this compound scaffold provides a more direct and versatile point for post-synthesis modification.

Metabolic Stability Considerations:

The metabolic stability of a scaffold is a critical parameter in drug design. The morpholine ring is generally considered to be metabolically stable. [16]The lactam functionality in the morpholin-3-one core may be susceptible to hydrolysis by amidases, but this can be influenced by the steric and electronic nature of the surrounding substituents. The site of derivatization, being adjacent to the lactam carbonyl, could potentially influence the rate of metabolic degradation. In vitro microsomal stability assays would be essential to experimentally determine the metabolic fate of derivatives of the this compound scaffold.

Experimental Workflow: In Vitro Microsomal Stability Assay

G cluster_0 Incubation at 37 °C A Test Compound D Metabolism A->D B Liver Microsomes B->D C NADPH C->D E Quench Reaction (e.g., Acetonitrile) D->E F LC-MS/MS Analysis E->F G Determine Rate of Metabolite Formation F->G

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion and Future Outlook

The this compound scaffold represents a novel and promising entry into the medicinal chemist's toolbox. Its unique combination of a morpholin-3-one core with a reactive chloromethyl handle offers a compelling platform for the rapid and efficient generation of diverse chemical libraries. While experimental data on this specific scaffold is currently limited, its potential can be inferred from the well-understood properties of its constituent parts.

Compared to established heterocyclic cores, the this compound scaffold provides a distinct advantage in terms of its built-in reactivity, which facilitates straightforward diversification. This can significantly accelerate the early stages of drug discovery, allowing for a broader exploration of chemical space around a privileged morpholin-3-one core.

Future research should focus on the development of a robust and scalable synthesis of this compound, followed by the systematic exploration of its reactivity with a wide range of nucleophiles. The resulting compound libraries should then be subjected to high-throughput screening against various biological targets to uncover novel hit compounds. Furthermore, detailed physicochemical and pharmacokinetic profiling of these derivatives will be crucial to fully understand the potential of this exciting new scaffold in the development of next-generation therapeutics.

References

  • He, Q., et al. (2007). Novel morpholin-3-one derivatives induced apoptosis and elevated the level of P53 and Fas in A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(11), 3889.
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The Morpholinone Scaffold: A Privileged Structure and Strategies for its Bioisosteric Replacement in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Chemical Space and Optimizing Drug-like Properties

The morpholinone ring, a six-membered saturated heterocycle containing both an ether and a lactam functionality, is a well-regarded scaffold in medicinal chemistry. Its presence in numerous biologically active compounds has earned it the status of a "privileged structure." This is largely due to its ability to engage in favorable interactions with biological targets, often through hydrogen bonding, and to impart desirable physicochemical properties such as aqueous solubility.[1][2][3] However, the morpholinone moiety can also be susceptible to metabolic degradation, primarily through oxidation, which can limit the in vivo efficacy and pharmacokinetic profile of a drug candidate.

This guide provides an in-depth comparison of bioisosteric replacement strategies for the morpholinone ring, offering researchers and drug development professionals a data-driven framework for lead optimization. We will explore the rationale behind these replacements, their impact on key drug-like properties, and provide detailed experimental protocols for their synthesis and evaluation.

Understanding the Morpholinone Scaffold and its Bioisosteric Replacements

Bioisosterism, the interchange of atoms or groups of atoms with similar physical or chemical properties, is a cornerstone of modern drug design.[4] The goal of this strategy is to modulate the potency, selectivity, pharmacokinetic profile, and toxicity of a lead compound while retaining its desired biological activity. The following diagram illustrates the common bioisosteric replacement strategies for the morpholinone ring that will be discussed in this guide.

Caption: Key bioisosteric replacements for the morpholinone scaffold.

Comparative Analysis of Morpholinone Bioisosteres

The choice of a bioisosteric replacement is a multifactorial decision that requires careful consideration of the specific goals of the lead optimization program. The following table summarizes the key physicochemical and pharmacological properties of the most common morpholinone bioisosteres.

BioisostereKey Structural ChangeImpact on Lipophilicity (cLogP)Impact on Basicity (pKa)Typical Impact on Metabolic StabilityRationale for Use
Thiomorpholinone Oxygen replaced by SulfurGenerally increasedSimilar to slightly decreasedCan be altered; S-oxidation is a possible metabolic pathwayModulate polarity, explore new interactions with the target.[5]
Thiomorpholinone S-oxide Oxygen replaced by SulfoxideSignificantly increased polarity compared to thiomorpholinoneDecreasedCan be more stable than the sulfide; may act as a hydrogen bond acceptorIntroduce a hydrogen bond acceptor, improve solubility.[5]
Oxazolidinone Six-membered ring contracted to a five-membered ringGenerally similar to slightly decreasedAcidity of the N-H proton is influenced by the ring systemCan exhibit good metabolic stabilityOften used in antibiotics; provides a different spatial arrangement of substituents.[4][6]
Piperidinone Oxygen replaced by a Methylene groupIncreasedIncreasedCan be more metabolically stable than morpholine by avoiding ether cleavageRemove the metabolically labile ether oxygen, increase lipophilicity.[7]

Note: The exact impact of these replacements is context-dependent and will be influenced by the overall structure of the molecule.

Experimental Protocols

A critical aspect of evaluating bioisosteric replacements is the ability to synthesize and test the new analogs in a robust and reproducible manner. This section provides detailed, step-by-step protocols for the synthesis of key morpholinone bioisosteres and a general method for assessing their metabolic stability.

Synthesis of 3-Morpholinone Derivatives

This protocol describes a general method for the synthesis of the core 3-morpholinone scaffold.

Procedure:

  • To a solution of 2-aminoethanol (1.1 equivalents) in isopropanol, add sodium metal (1.1 equivalents) in portions.

  • Heat the reaction mixture to 50°C and stir for 5 hours.

  • Cool the resulting yellow solution to 0°C in an ice-water bath.

  • Slowly add ethyl chloroacetate (1.0 equivalent) dropwise at 0°C.

  • Heat the resulting suspension to 80°C and stir for 2 hours.

  • After the reaction is complete, filter the mixture to remove insoluble impurities and wash the filter cake with isopropanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of isopropanol and ethyl acetate to yield pure 3-morpholinone.[8]

Synthesis of Thiomorpholin-3-one

This protocol outlines a method for the synthesis of the thiomorpholin-3-one core.

Procedure:

  • Starting from ethyl mercaptoacetate and aziridine, perform a condensation reaction to form the thiomorpholin-3-one ring.

  • The resulting thiomorpholin-3-one can be reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield thiomorpholine.[9][10]

A more detailed, multi-step synthesis of thiomorpholine has also been reported involving a photochemical thiol-ene reaction followed by cyclization.[9][10][11]

In Vitro Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of compounds in liver microsomes.

Materials:

  • Liver microsomes (human or other species)

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for reaction termination and sample processing.

Procedure:

  • Prepare a solution of liver microsomes in phosphate buffer.

  • Pre-incubate the microsomal solution at 37°C for approximately 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Add the test compound to the reaction mixture (final concentration typically 1 µM).

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove aliquots of the reaction mixture.

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard to the aliquots.

  • Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.[12][13][14][15]

The following diagram illustrates the general workflow for a microsomal stability assay.

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Microsomal Solution Mix Mix Microsomes, NADPH System, and Test Compound Microsomes->Mix NADPH Prepare NADPH Regenerating System NADPH->Mix Test_Compound Prepare Test Compound Dilution Test_Compound->Mix Incubate Incubate at 37°C Mix->Incubate Time_Points Sample at Time Points Incubate->Time_Points Terminate Terminate Reaction with Acetonitrile Time_Points->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life and Intrinsic Clearance Analyze->Calculate

Caption: General workflow for an in vitro microsomal stability assay.

Case Study: Bioisosteric Replacement of a Morpholine Moiety in mTOR Kinase Inhibitors

The mechanistic target of rapamycin (mTOR) is a critical kinase involved in cell growth and proliferation, and its dysregulation is implicated in various cancers.[16] A study focused on developing potent and selective mTOR inhibitors investigated the replacement of a morpholine moiety with 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) isosteres.[16][17]

The rationale for this replacement was to explore a new chemical space for mTOR kinase inhibitors. Molecular modeling suggested that the larger THP ring could be well-accommodated in the mTOR active site. Experimental results confirmed this hypothesis, leading to the identification of a potent and selective inhibitor with a THP moiety. This compound exhibited high metabolic stability and excellent oral bioavailability in rats.[16] This case study highlights how bioisosteric replacement can lead to the discovery of novel scaffolds with improved drug-like properties.

Conclusion

The bioisosteric replacement of the morpholinone ring is a powerful strategy for addressing metabolic liabilities and fine-tuning the properties of drug candidates. By systematically evaluating a range of bioisosteres, such as thiomorpholinone, oxazolidinone, and piperidinone, medicinal chemists can navigate chemical space to identify compounds with an optimal balance of potency, selectivity, and pharmacokinetic properties. The experimental protocols and case study presented in this guide provide a practical framework for implementing these strategies in drug discovery programs. A thorough understanding of the subtle interplay between structure and function is paramount for the successful application of bioisosterism in the quest for new and improved medicines.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety and Compliance

As researchers dedicated to advancing drug development, our work inherently involves handling novel and reactive chemical entities. 2-(Chloromethyl)morpholin-3-one, a functionalized heterocyclic compound, is a valuable intermediate, but its structure—combining a chlorinated alkyl group with a morpholinone core—necessitates a rigorous and informed approach to its handling and disposal. This guide moves beyond mere procedural checklists to provide a framework for safe laboratory operations, grounded in chemical principles and regulatory standards. Our objective is to empower you, our scientific colleagues, to manage this substance with the highest degree of safety, ensuring the protection of both laboratory personnel and the environment.

Section 1: Hazard Assessment & Chemical Profile of this compound

The morpholine moiety itself is classified as a flammable, corrosive, and toxic liquid.[1][2][3] The presence of the reactive chloromethyl group classifies this compound as a halogenated hydrocarbon, which has specific disposal requirements.[4][5] Furthermore, related chlorinated morpholine compounds are designated as toxic if swallowed, corrosive to skin and eyes, and potentially causing allergic skin reactions.[6]

Based on this analysis, all handling and disposal procedures must assume the compound is corrosive, toxic, a potential sensitizer, and subject to regulations governing halogenated organic waste.

Property / Hazard Anticipated Characteristic & Rationale Source(s)
Molecular Formula C₅H₈ClNO₂N/A
Molecular Weight 149.58 g/mol N/A
Physical State Likely a solid or high-boiling liquid at room temperature.[7]
Health Hazards Corrosive: Causes severe skin burns and eye damage.[1][2][6]
Toxic: Harmful or toxic if swallowed, inhaled, or in contact with skin.[3][6][8]
Sensitizer: May cause an allergic skin reaction.[6][7]
Irritant: May cause respiratory irritation.[9]
Physical Hazards Reactive: The chloromethyl group is a known alkylating agent.N/A
Combustibility: May produce poisonous gases like nitrogen oxides and hydrogen chloride in a fire.[1][8]
Environmental Hazard Classified as a halogenated organic compound requiring specialized disposal.[10][11][12]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the anticipated hazards, all work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[4][5] A proactive approach to personal protection is non-negotiable.

Mandatory PPE Ensemble:

  • Eye Protection: Tightly fitting safety goggles and a face shield are required.[3][9]

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile gloves, double-gloved). Gloves must be inspected before use and disposed of as contaminated solid waste after handling the compound.[5][9]

  • Body Protection: A flame-resistant laboratory coat and closed-toe shoes are mandatory. A chemical-resistant apron is strongly recommended.[5]

Section 3: Waste Characterization & Segregation: The Core of Compliance

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), any waste containing chlorinated solvents or related compounds is typically considered hazardous waste.[11] Therefore, all waste streams containing this compound must be treated as hazardous waste.

The primary guiding principle is segregation . Halogenated organic waste must be collected separately from non-halogenated waste.[13][14][15] This is critical because chlorinated compounds require high-temperature incineration under specific conditions to prevent the formation of toxic byproducts such as dioxins.[13] Mixing waste streams unnecessarily increases the volume of the more hazardous and expensive-to-dispose-of halogenated waste.[13][16]

The following workflow diagram outlines the decision-making process for proper waste segregation.

G cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_disposal Disposal Containers start Waste Containing This compound organic_sol Contaminated Organic Solvents (e.g., DCM, Acetonitrile, Ethyl Acetate) start->organic_sol aqueous_sol Contaminated Aqueous Solutions (e.g., Reaction work-up) start->aqueous_sol neat_compound Neat/Unused Compound (Original container or overpacked) start->neat_compound labware Contaminated Labware & PPE (Gloves, wipes, pipette tips, glassware) start->labware halogenated_liquid HALOGENATED ORGANIC LIQUID WASTE organic_sol->halogenated_liquid aqueous_sol->halogenated_liquid Do NOT sewer! solid_waste HAZARDOUS SOLID WASTE neat_compound->solid_waste If solid labware->solid_waste

Caption: Waste Segregation Workflow for this compound.

Section 4: Step-by-Step Disposal Procedures

Adhere to your institution's specific hazardous waste management guidelines. The following are universal best practices.

A. Disposal of Unused or Neat Compound (Solid or Liquid)
  • Container Integrity: Ensure the original container is in good condition, tightly sealed, and clearly labeled.

  • Labeling: If not in the original container, use a designated hazardous waste tag. Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.

  • Segregation: Place the container in a secondary containment bin designated for solid hazardous chemical waste. This bin should be stored in a well-ventilated area away from incompatible materials.[12]

B. Disposal of Contaminated Solutions (Organic & Aqueous)
  • Waste Container: Use a dedicated, properly vented, and compatible container labeled "HALOGENATED ORGANIC LIQUID WASTE".[5][12] Polyethylene containers are often preferred as halogenated solvents can produce acids that corrode metal.[12]

  • Do Not Mix: Never mix halogenated waste with strong acids, bases, or oxidizers.[15]

  • Aqueous Waste: Under no circumstances should aqueous solutions containing this compound be poured down the drain. [10] Halogenated hydrocarbons are strictly forbidden from sewer disposal.[10] Collect all aqueous washes and solutions in the halogenated liquid waste container.

  • Log Sheet: Maintain a log sheet on the waste container, recording the constituents and approximate volumes added.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area, such as a cabinet under the fume hood.[12]

C. Disposal of Contaminated Labware & PPE (Solid Waste)
  • Gross Decontamination: Remove as much of the chemical residue as possible from glassware using a minimal amount of a suitable solvent (e.g., acetone). The resulting solvent rinse (rinsate) must be disposed of as halogenated liquid waste.

  • Solid Waste Collection: All disposable items that have come into contact with the compound—including gloves, weighing paper, pipette tips, and paper towels—must be collected in a container labeled "HAZARDOUS SOLID WASTE." This can be a securely lined cardboard box or a designated plastic drum.

  • "Empty" Glassware: Glassware that has been triple-rinsed with a suitable solvent (with all rinsate collected as hazardous waste) may be considered "empty" and can be washed for reuse.[13] However, if the residue cannot be readily removed, the glassware itself must be disposed of as hazardous solid waste.[13]

Section 5: Emergency Procedures – Spill Management

Immediate and correct response to a spill is critical to mitigating exposure and contamination.

For a Small Spill (manageable by trained lab personnel):

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational.

  • PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.[12]

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect the cloth and any contaminated PPE for disposal as hazardous solid waste.

  • Report: Document the spill and cleanup procedure according to your institution's policy.

For a Large Spill (outside the fume hood or beyond the comfort level of lab personnel):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.

  • Isolate: Prevent personnel from entering the area.

  • Await Professionals: Do not attempt to clean up a large spill yourself. Await the arrival of the trained emergency response team.

By adhering to these scientifically grounded and regulation-aligned procedures, you can effectively manage the risks associated with this compound, ensuring a safe and compliant research environment.

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • CymitQuimica. (2026, January 30). SAFETY DATA SHEET: 4-(3-Aminophenyl)morpholin-3-one.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Virginia Commonwealth University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from Virginia Commonwealth University Office of Clinical and Research Safety.
  • CDN Isotopes. (2015). Safety Data Sheet: Morpholine-2,2,3,3,5,5,6,6-d8.
  • Fisher Scientific. (2016, February 4). SAFETY DATA SHEET: Morpholin-3-one.
  • Products Finishing. What Regulations Apply to Chlorinated Solvent Use?
  • Unknown Source. (2021, November 25).
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • MilliporeSigma. (2024, September 7). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, May 5). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes.
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  • New Jersey Department of Health. (2009, May). Hazardous Substance Fact Sheet: MORPHOLINE.
  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
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  • University of California, Berkeley, Environment, Health and Safety. 7.2 Organic Solvents.
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  • A-C-T. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
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  • Central Drug House (P) Ltd. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine.
  • IBG. (2024, November 4). 103620 - 4-(2-Chloroethyl)morpholine hydrochloride - Safety Data Sheet.

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A Comprehensive Safety and Handling Guide for 2-(Chloromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Reactivity of the Chloromethyl Group

The primary hazard associated with 2-(Chloromethyl)morpholin-3-one stems from the electrophilic nature of the chloromethyl group attached to the morpholine ring. This functional group is a known alkylating agent, meaning it can readily react with nucleophiles, including biological macromolecules like DNA, proteins, and enzymes. This reactivity is the underlying cause of its probable corrosive and toxic properties.

A close structural analog, 4-Benzyl-2-(chloromethyl)morpholine, is classified as causing severe skin burns and eye damage.[1] It is therefore imperative to handle this compound as a substance with a similar hazard profile.

Key Potential Hazards:

  • Corrosive to skin and eyes: Direct contact can cause severe burns and irreversible eye damage.[1]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated exposure.

  • Harmful if swallowed or inhaled: While specific toxicity data is unavailable, related compounds are harmful by these routes of exposure.[2][3][4][5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the anticipated corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the chemical's reactivity.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is mandatory. The outer glove should be changed immediately upon any suspected contact. The chloromethyl group can potentially permeate single-layer gloves. Inspect gloves for any signs of degradation before and during use.[7][8][9]
Eye and Face Protection Chemical safety goggles in conjunction with a full-face shield are required. This combination protects against splashes to the eyes and face. Standard safety glasses are insufficient.[7]
Body Protection A chemical-resistant laboratory coat , preferably one that is fully buttoned and has elastic cuffs, should be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[7][10]
Respiratory Protection All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][5][8]
Footwear Closed-toe shoes , preferably made of a non-porous material, are required.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial to minimize exposure and ensure safe handling.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Experimental Workflow

The following workflow diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood function prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh handling_transfer Transfer to reaction vessel handling_weigh->handling_transfer handling_reaction Perform reaction under inert atmosphere if necessary handling_transfer->handling_reaction cleanup_decontaminate Decontaminate glassware and surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and label hazardous waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe

Figure 1: Experimental Workflow for Handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting the experiment to minimize movement in and out of the fume hood.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing, within the fume hood.

    • Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination.

    • When transferring the compound, do so carefully to avoid creating dust.

    • If dissolving the compound, add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Cleanup:

    • All glassware that has come into contact with the compound should be decontaminated. A common procedure is to rinse with a suitable organic solvent (e.g., ethanol or acetone) followed by a triple rinse with water. The initial solvent rinse should be collected as hazardous waste.

    • Wipe down all surfaces within the fume hood with a suitable decontaminating solution.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid and Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][10]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite or sand).[8][9] Do not use combustible materials like paper towels. Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.

  • Chemical Waste: Unused or waste this compound, as well as any solutions containing it, must be collected in a clearly labeled, sealed, and chemical-resistant container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing boats, and paper towels used for cleaning, must be disposed of as hazardous waste. Do not mix with general laboratory trash.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[2][9]

References

  • Thor Specialities (UK) LTD. (2015, January 19). Safety data sheet. Retrieved from [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • North Metal and Chemical Company. (n.d.). Morpholine - Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, (R)-. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). 103620 - 4-(2-Chloroethyl)morpholine hydrochloride - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Morpholinone. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.